potassium 1H-indol-3-yl sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;1H-indol-3-yl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAWATNFDJIBBD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6KNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
487-94-5 (Parent) | |
| Record name | Indican (urinary) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70181012 | |
| Record name | Indican (urinary) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white crystalline powder; [Acros Organics MSDS] | |
| Record name | 3-Indoxyl sulfate potassium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14860 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2642-37-7 | |
| Record name | Indican (urinary) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indican (urinary) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium indol-3-yl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM INDOXYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567HMW942W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of Indoxyl Sulfate by the Gut Microbiota
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Indoxyl sulfate is a gut-derived uremic toxin that accumulates in patients with chronic kidney disease (CKD), contributing to its progression and associated cardiovascular complications.[1][2] Its biosynthesis is a multi-step process involving both the gut microbiota and host metabolism. This guide provides an in-depth technical overview of the core biosynthetic pathway, presents quantitative data, details key experimental protocols for its study, and visualizes the involved pathways and workflows. Understanding this pathway is critical for developing therapeutic strategies aimed at reducing the production of this toxin.[3][4]
The Biosynthetic Pathway of Indoxyl Sulfate
The formation of indoxyl sulfate is a sequential, two-stage process that begins in the gut lumen and concludes in the host's liver.
Step 1: Microbial Conversion of Tryptophan to Indole
The initial and rate-limiting step occurs within the large intestine. Dietary tryptophan, an essential amino acid, is metabolized by various species of gut bacteria into indole, pyruvate, and ammonia.[5][6] This reaction is catalyzed by the pyridoxal phosphate (PLP)-dependent enzyme tryptophanase, which is encoded by the tnaA gene.[6][7]
The overall reaction is: L-Tryptophan + H₂O → Indole + Pyruvate + NH₃ [6]
Numerous Gram-positive and Gram-negative bacteria possess the tnaA gene and are capable of producing indole.[8] The expression of the tryptophanase operon (tna) is tightly regulated, primarily induced by the presence of tryptophan and subject to catabolite repression by preferred carbon sources like glucose.[7][9]
Step 2: Host Hepatic Metabolism of Indole to Indoxyl Sulfate
Following its production in the gut, indole is absorbed across the intestinal epithelium into the portal circulation, from where it travels to the liver.[10] In the hepatocytes, a two-step enzymatic conversion takes place:
-
Hydroxylation: Indole is first hydroxylated to form indoxyl (3-hydroxyindole). This oxidation reaction is catalyzed by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2E1 and to a lesser extent, CYP2A6.[11][12]
-
Sulfation: The newly formed indoxyl is then rapidly conjugated with a sulfate group to produce indoxyl sulfate.[13] This sulfation is catalyzed by the cytosolic enzyme sulfotransferase 1A1 (SULT1A1), which uses 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the sulfate donor.[12][13]
Once synthesized, indoxyl sulfate is released into the bloodstream, where it binds extensively to albumin, and is eventually excreted by the kidneys via tubular secretion.[10][14]
Visualizing the Pathway and Workflows
Biosynthesis and Transport Pathway
The following diagram illustrates the complete pathway from dietary tryptophan to renal excretion of indoxyl sulfate.
Regulation of the Tryptophanase (tna) Operon
The production of indole by bacteria is a regulated process, as shown below.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biosynthesis of indoxyl sulfate.
Table 1: Major Tryptophanase-Producing Gut Bacteria
| Phylum | Genus / Species | Reference(s) |
|---|---|---|
| Proteobacteria | Escherichia coli, Proteus vulgaris | [5][8] |
| Bacteroidetes | Bacteroides spp. (e.g., B. fragilis) | [5][15][16] |
| Firmicutes | Clostridium spp. (e.g., C. bartlettii) | [5][15][17] |
| Actinobacteria | Bifidobacterium longum | [15] |
| Fusobacteria | Fusobacterium spp. |[6] |
Table 2: Kinetic Parameters of Key Host Enzymes
| Enzyme | Substrate | Species | Apparent Km (µM) | Reference(s) |
|---|---|---|---|---|
| SULT1A1 | Indoxyl | Human | 6.8 ± 0.9 | [13] |
| SULT1A1 | Indoxyl | Rat | 3.2 ± 0.6 |[13] |
Table 3: Representative Concentrations of Indole and Indoxyl Sulfate
| Analyte | Matrix | Condition | Concentration Range | Reference(s) |
|---|---|---|---|---|
| Indole | Feces (Human) | Healthy | ~862 µM | [18] |
| Indoxyl Sulfate | Serum (Human) | Healthy | 1.8 ± 0.6 µM (0.38 ± 0.13 mg/L) | [19] |
| Indoxyl Sulfate | Serum (Human) | Chronic Renal Failure | 134 µM (29 mg/L) | [19] |
| Indoxyl Sulfate | Serum (Human) | Hemodialysis (Pre-dialysis)| 29,888 ± 5490 ng/mL (~140 µM) |[20] |
Key Experimental Protocols
Tryptophanase Activity Assay (Colorimetric)
This assay quantifies enzyme activity by measuring the production of indole from tryptophan.[7]
Methodology:
-
Preparation of Cell Lysate:
-
Grow bacterial cultures under desired conditions (e.g., with/without tryptophan).
-
Harvest cells via centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet with 100 mM potassium phosphate buffer (pH 8.3).
-
Resuspend the pellet in the same buffer and lyse the cells (e.g., sonication on ice).
-
Centrifuge the lysate to remove cell debris and collect the supernatant (crude enzyme extract).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing potassium phosphate buffer, pyridoxal-5-phosphate (PLP), and L-tryptophan.
-
Initiate the reaction by adding the cell lysate.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Indole Detection:
-
Stop the reaction by adding 1 M HCl or Trichloroacetic acid (TCA).
-
Add Kovac's reagent (p-dimethylaminobenzaldehyde in amyl alcohol and HCl).[7]
-
Vortex and allow phase separation. A cherry-red color will develop in the upper organic layer in the presence of indole.
-
Measure the absorbance of the organic layer at 540 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of indole.
-
Calculate the specific activity (e.g., in µmol of indole produced per minute per mg of total protein).
-
Quantification of Indoxyl Sulfate by UPLC-MS/MS
This protocol describes a robust method for quantifying total indoxyl sulfate in serum or plasma.[21]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw serum samples at room temperature.
-
To a 50 µL aliquot of serum, add 500 µL of a precipitating reagent (acetonitrile) containing isotopically labeled internal standards (e.g., indoxyl sulfate-d4).[21]
-
Vortex for 30 seconds to mix thoroughly.
-
Centrifuge at high speed (e.g., 13,400 x g) for 15 minutes to pellet precipitated proteins.
-
-
Dilution and Analysis:
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 10-fold with ultrapure water.
-
Transfer the final diluted sample to an autosampler vial.
-
Inject 5 µL into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions:
-
Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode. Monitor the analyte using Selected Reaction Monitoring (SRM).
-
Indoxyl Sulfate Transition: m/z 212.0 → 80.0 / 132.0[22]
-
Internal Standard (IS-d4) Transition: m/z 216.0 → 80.0 / 136.0 (adjust based on specific IS)
-
-
-
Quantification:
-
Generate a calibration curve by spiking a surrogate matrix (e.g., 4% BSA) with known concentrations of indoxyl sulfate.
-
Calculate the concentration in unknown samples based on the ratio of the analyte peak area to the internal standard peak area.
-
Therapeutic Implications and Future Directions
The central role of the gut microbiota in producing the precursor to indoxyl sulfate presents a promising target for therapeutic intervention in CKD.[3] Strategies to lower systemic indoxyl sulfate levels include:
-
Dietary Protein Restriction: Limiting the intake of tryptophan can reduce the substrate available for indole production.[4]
-
Oral Adsorbents: Compounds like AST-120 (Kremezin), an oral charcoal adsorbent, can bind indole in the gut, preventing its absorption and subsequent conversion to indoxyl sulfate.[2][10]
-
Modulation of Gut Microbiota: The use of probiotics or prebiotics to shift the microbial composition away from tryptophanase-producing species is an area of active research.
-
Tryptophanase Inhibition: The development of small molecule inhibitors that specifically target bacterial tryptophanase could offer a highly targeted approach to block indole production without broad-spectrum antibiotic effects.[6]
Future research should focus on identifying potent and specific inhibitors of tryptophanase and further elucidating the complex interactions between diet, the microbiome, and host metabolism in the context of uremic toxin production.
References
- 1. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the gut microbial metabolic pathway with small molecules decreases uremic toxin production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the tryptophanase operon of Proteus vulgaris. Cloning, nucleotide sequence, amino acid homology, and in vitro synthesis of the leader peptide and regulatory analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Sulfation of indoxyl by human and rat aryl (phenol) sulfotransferases to form indoxyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Metabolite of the month - Indoxyl sulfate - biocrates life science ag [biocrates.com]
- 16. researchgate.net [researchgate.net]
- 17. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of indoxyl sulfate in plasma of patients with renal failure by use of ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.rug.nl [research.rug.nl]
Early Investigations into Indoxyl Sulfate Toxicity: A Technical Guide
An in-depth exploration of the foundational research on indoxyl sulfate, a key uremic toxin, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the early studies that first characterized its toxic effects on renal function. This document focuses on pivotal preclinical research conducted before the year 2000, detailing the experimental models, quantitative outcomes, and the nascent understanding of the mechanisms of toxicity that have formed the basis for decades of subsequent investigation.
Introduction: The Protein Metabolite Hypothesis
In the early 1990s, a growing body of research began to focus on identifying specific compounds responsible for the systemic toxicity observed in uremia. Among these, indoxyl sulfate, a metabolite of dietary tryptophan, emerged as a significant candidate. Early investigators proposed the "protein metabolite hypothesis," which posited that endogenous metabolites of proteins, such as indoxyl sulfate, play a crucial role in the progression of chronic renal failure.[1][2] According to this hypothesis, a decline in glomerular filtration rate leads to an accumulation of these metabolites, which in turn exert toxic effects on the remaining nephrons, creating a vicious cycle of renal function decline.[1] This guide revisits the key early experimental evidence that supported this hypothesis.
Key In Vivo Studies on Indoxyl Sulfate-Mediated Renal Toxicity
The foundational research into indoxyl sulfate's role in the progression of chronic renal failure was largely conducted using a rat model of uremia. The most common model was the 5/6 subtotally nephrectomized rat, which mimics the progressive nature of chronic kidney disease.
Experimental Protocols
The following protocols are reconstructed based on methodologies described in key publications from the pre-2000 era.[1][3][4][5]
2.1.1 Animal Model: 5/6 Subtotal Nephrectomy in Rats
The 5/6 subtotal nephrectomy is a surgical procedure designed to create a model of chronic renal insufficiency. The protocol generally involved two stages:
-
First Stage: Under anesthesia, the upper and lower poles of the left kidney were excised. Hemostasis was achieved by applying pressure with hemostatic gauze.
-
Second Stage: Approximately one week after the first surgery, a right uninephrectomy (complete removal of the right kidney) was performed.
This procedure results in a significant reduction in renal mass, leading to compensatory hyperfiltration in the remaining nephrons, followed by a progressive decline in renal function, mirroring aspects of human chronic kidney disease.
2.1.2 Administration of Indoxyl Sulfate and its Precursor, Indole
To investigate the direct effects of indoxyl sulfate, researchers administered either indoxyl sulfate itself or its metabolic precursor, indole, to the uremic rat models.
-
Route of Administration: Oral administration was the typical route, with the compounds being mixed into the rats' feed or administered via gavage.
-
Dosage: While specific dosages varied between studies, a common approach was to administer indole at a concentration of 200 mg/kg of diet.
-
Duration: Experiments were typically conducted over several weeks, with renal function and histology assessed at the end of the study period.
2.1.3 Biochemical and Histological Analyses
-
Renal Function Assessment:
-
Serum Analytes: Blood samples were collected to measure serum levels of creatinine and blood urea nitrogen (BUN) as indicators of renal filtration function.
-
Clearance Studies: Creatinine clearance, inulin clearance, and p-aminohippuric acid (PAH) clearance were measured to assess glomerular filtration rate (GFR) and renal plasma flow, respectively.
-
Indoxyl Sulfate Measurement: Serum and urine concentrations of indoxyl sulfate were quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
-
Histological Evaluation:
-
Staining: Kidney tissues were fixed, embedded in paraffin, and sectioned. The sections were then stained with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix.
-
Glomerular Sclerosis Index: The degree of glomerular sclerosis was assessed semi-quantitatively. Typically, 50 to 100 glomeruli per kidney were examined and scored on a scale of 0 to 4, where:
-
Grade 0: Normal glomerulus.
-
Grade 1: Sclerosis in up to 25% of the glomerulus.
-
Grade 2: Sclerosis in 25-50% of the glomerulus.
-
Grade 3: Sclerosis in 50-75% of the glomerulus.
-
Grade 4: Global sclerosis (>75% of the glomerulus). The glomerular sclerosis index was then calculated as the average of these scores.[6]
-
-
Summary of Quantitative Data
The following tables summarize the key quantitative findings from these early in vivo studies, demonstrating the impact of indole and indoxyl sulfate administration on renal function and structure in uremic rats.
| Parameter | Control Uremic Rats | Indole-Administered Uremic Rats | Effect of Indole | Reference |
| Serum Creatinine | Lower | Higher | Increased | [3] |
| Blood Urea Nitrogen (BUN) | Lower | Higher | Increased | [3] |
| Creatinine Clearance | Higher | Lower | Decreased | [3] |
| Inulin Clearance | Higher | Lower | Decreased | [3] |
| p-Aminohippuric Acid (PAH) Clearance | Higher | Lower | Decreased | [3] |
| Glomerular Sclerosis Index | Lower | Higher | Increased | [3] |
Table 1: Effects of Indole Administration on Renal Function and Histology in Uremic Rats
| Parameter | Control Uremic Rats | Indoxyl Sulfate-Administered Uremic Rats | Effect of Indoxyl Sulfate | Reference |
| Serum Creatinine | Lower | Higher | Increased | [5] |
| Blood Urea Nitrogen (BUN) | Lower | Higher | Increased | [5] |
| Creatinine Clearance | Higher | Lower | Decreased | [5] |
| Inulin Clearance | Higher | Lower | Decreased | [5] |
| p-Aminohippuric Acid (PAH) Clearance | Higher | Lower | Decreased | [5] |
| Glomerular Sclerosis Index | Lower | Higher | Increased | [5] |
Table 2: Effects of Indoxyl Sulfate Administration on Renal Function and Histology in Uremic Rats
Early Insights into Mechanisms of Toxicity
While the detailed molecular signaling pathways of indoxyl sulfate toxicity were not fully elucidated in the pre-2000 era, early studies provided important clues into the potential mechanisms.
The Role of Pro-Fibrotic Factors
A key study by Miyazaki et al. (1997) demonstrated that the administration of indoxyl sulfate to uremic rats led to a significant increase in the renal expression of several pro-fibrotic genes.[7]
-
Transforming Growth Factor-β1 (TGF-β1): A potent cytokine known to stimulate fibrosis and extracellular matrix deposition.
-
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1): An inhibitor of enzymes that degrade the extracellular matrix, leading to its accumulation.
-
Pro-α1(I) Collagen: A precursor to type I collagen, a major component of fibrotic tissue.
These findings suggested that indoxyl sulfate contributes to the progression of renal disease by promoting renal fibrosis. The overload of indoxyl sulfate on the remnant nephrons was proposed to increase the bioactivity of TGF-β1, which in turn enhances the expression of TIMP-1 and collagen, leading to glomerulosclerosis and tubulointerstitial fibrosis.[7]
Visualizations of Early Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows from these early studies.
The Protein Metabolite Hypothesis
Experimental Workflow for In Vivo Studies
Proposed Mechanism of Indoxyl Sulfate-Induced Renal Fibrosis (Pre-2000)
Conclusion
The early studies on indoxyl sulfate toxicity, conducted primarily in the 1990s, were instrumental in establishing this uremic toxin as a key player in the progression of chronic renal failure. Through the use of the 5/6 nephrectomized rat model, researchers demonstrated that indoxyl sulfate, and its precursor indole, exacerbated the decline in renal function and promoted glomerular sclerosis. These foundational investigations also provided the first insights into the pro-fibrotic mechanisms of indoxyl sulfate's action, identifying its role in upregulating TGF-β1, TIMP-1, and collagen. The "protein metabolite hypothesis" that emerged from this work laid the groundwork for decades of research into the complex pathophysiology of uremic toxicity and continues to inform the development of therapeutic strategies for patients with chronic kidney disease.
References
- 1. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 2. Organic acids and the uremic syndrome: protein metabolite hypothesis in the progression of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progression of glomerular sclerosis in experimental uremic rats by administration of indole, a precursor of indoxyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Indoxyl sulfate, a circulating uremic toxin, stimulates the progression of glomerular sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indoxyl sulfate increases the gene expressions of TGF-beta 1, TIMP-1 and pro-alpha 1(I) collagen in uremic rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Potassium 1H-indol-3-yl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of potassium 1H-indol-3-yl sulfate, a key endogenous metabolite and uremic toxin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
This compound, also known as indoxyl sulfate potassium salt, is a salt of the sulfuric acid ester of indoxyl. It is an endogenous metabolite derived from the bacterial breakdown of dietary tryptophan in the intestine.[1] The resulting indole is absorbed and metabolized in the liver to indoxyl, which is then sulfonated to form indoxyl sulfate.[1]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | References |
| Synonyms | Indoxyl sulfate potassium salt, Potassium 3-indoxyl sulfate, Urinary indican | [2][3] |
| CAS Number | 2642-37-7 | [2] |
| Molecular Formula | C₈H₆KNO₄S | [2] |
| Molecular Weight | 251.30 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 165 °C (decomposes) | [2][3] |
| Solubility | Water: Soluble. DMSO: 100 mg/mL (397.93 mM; requires sonication). H₂O: 50 mg/mL (198.97 mM; requires sonication, warming, and heating to 60°C). PBS (pH 7.2): 10 mg/mL. DMF: 30 mg/mL. | [3][4][5] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
| UV/Vis (λmax) | 221, 281 nm | [5] |
Synthesis and Purification
While the biosynthesis of indoxyl sulfate from tryptophan is well-understood, this guide focuses on the chemical synthesis for research purposes. A general synthetic approach involves the sulfonation of indoxyl, followed by neutralization with a potassium salt.
-
Sulfonation of Indoxyl: Reaction of indoxyl with a sulfonating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, in an appropriate aprotic solvent.
-
Neutralization: Treatment of the resulting indoxyl sulfuric acid with a potassium base, such as potassium hydroxide or potassium carbonate, to form the potassium salt.
-
Purification: The crude product would then be purified, likely through recrystallization from a suitable solvent system to obtain the desired purity.
Analytical Methodologies
Accurate quantification of this compound is crucial for clinical and research applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for the analysis of indoxyl sulfate typically utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is often performed using UV or fluorescence detectors.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of indoxyl sulfate in complex biological matrices such as plasma and urine.
Table 2: Representative LC-MS/MS Method Parameters for Indoxyl Sulfate Quantification
| Parameter | Description |
| Chromatographic Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitored Transitions | Precursor ion (m/z) → Product ion (m/z) |
Below is a generalized workflow for the LC-MS/MS analysis of indoxyl sulfate.
Spectral Data
Spectroscopic data is essential for the structural confirmation and identification of this compound.
-
FT-IR: The Fourier-Transform Infrared spectrum would exhibit characteristic absorption bands for the N-H and C-H stretching of the indole ring, as well as the S=O and S-O stretching vibrations of the sulfate group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the indoxyl sulfate anion.
Biological Role and Signaling Pathways
This compound is a well-established uremic toxin that accumulates in patients with chronic kidney disease (CKD). It has been implicated in the progression of CKD and the development of cardiovascular complications.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Indoxyl sulfate is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AHR). The activation of AHR by indoxyl sulfate is a key mechanism underlying its toxic effects.
Other Signaling Pathways
Besides the AHR pathway, indoxyl sulfate has been shown to activate other signaling cascades, contributing to its pleiotropic effects:
-
Reactive Oxygen Species (ROS) / Mitogen-Activated Protein Kinase (MAPK) Pathway
-
Nuclear Factor-kappa B (NF-κB) Pathway
-
Akt/β-Catenin/c-Myc Pathway
-
Notch Signaling Pathway
Experimental Protocols
Aryl Hydrocarbon Receptor (AHR) Activation Assay
A common method to assess the activation of the AHR by compounds like indoxyl sulfate is the luciferase reporter gene assay. This assay utilizes a cell line that has been engineered to express the luciferase gene under the control of a promoter containing Dioxin Response Elements (DREs).
Below is a generalized workflow for a luciferase reporter assay.
Commercially available kits provide detailed protocols and reagents for performing these assays.
Conclusion
This technical guide has summarized the key physicochemical properties, analytical methodologies, and biological roles of this compound. The provided data and workflows are intended to support researchers in their studies of this important uremic toxin and its implications in health and disease. Further research into standardized synthesis and purification protocols would be beneficial to the scientific community.
References
A Comprehensive Technical Guide to Potassium 1H-indol-3-yl Sulfate (CAS Number: 2642-37-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium 1H-indol-3-yl sulfate, also known as indoxyl sulfate, is a pivotal endogenous metabolite derived from the bacterial breakdown of dietary tryptophan in the intestine. While playing a role in normal metabolic processes, it is primarily recognized as a key uremic toxin that accumulates in patients with chronic kidney disease (CKD), contributing significantly to the progression of renal failure and associated cardiovascular complications. This technical guide provides an in-depth overview of the chemical properties, biochemical significance, and pathological roles of this compound. It includes detailed experimental protocols for its study and quantification, alongside a comprehensive summary of its impact on critical cellular signaling pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2642-37-7 | [1][2][3][4][5] |
| Molecular Formula | C₈H₆KNO₄S | [1][2][3][4][5] |
| Molecular Weight | 251.30 g/mol | [1][2][6] |
| IUPAC Name | This compound | [3][4][6] |
| Synonyms | 3-Indoxyl sulfate potassium salt, Indol-3-yl potassium sulfate, Potassium 3-indoxyl sulfate | [2][6] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 165 °C (decomposes) | [2][3] |
| Solubility | Soluble in DMSO and water (with sonication and warming) | [7][8] |
| Storage | Store at -20°C in a freezer under an inert atmosphere.[3] |
Biochemical and Pathophysiological Significance
Biosynthesis and Metabolism
This compound originates from the metabolism of dietary tryptophan.
Caption: Biosynthesis and excretion pathway of Indoxyl Sulfate.
Dietary tryptophan is metabolized by the tryptophanase enzyme of intestinal bacteria to produce indole.[9][10] Indole is then absorbed into the bloodstream and transported to the liver, where it undergoes sulfation to form indoxyl sulfate.[9][10] In healthy individuals, indoxyl sulfate is efficiently cleared by the kidneys and excreted in the urine.[9]
Role as a Uremic Toxin in Chronic Kidney Disease (CKD)
In patients with CKD, impaired renal function leads to the accumulation of indoxyl sulfate in the serum, where it acts as a potent uremic toxin.[9] Elevated levels of indoxyl sulfate are associated with the progression of CKD, cardiovascular disease, and increased mortality in these patients.[9][11] It exerts its toxic effects through the induction of oxidative stress, inflammation, and fibrosis in various cell types, including renal tubular cells, endothelial cells, and vascular smooth muscle cells.[9][10][12]
Cellular Signaling Pathways
Indoxyl sulfate has been shown to activate several key signaling pathways, contributing to its pathological effects.
Aryl Hydrocarbon Receptor (AhR) Signaling
Indoxyl sulfate is a potent endogenous agonist for the human Aryl Hydrocarbon Receptor (AhR).[1][13][14][15][16][17]
Caption: Indoxyl Sulfate-mediated Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Upon binding to indoxyl sulfate, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[18] This leads to the transcription of genes involved in inflammation and xenobiotic metabolism, such as CYP1A1, CYP1B1, and Monocyte Chemoattractant Protein-1 (MCP-1).[13][14]
NF-κB Signaling Pathway
Indoxyl sulfate can activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Caption: Activation of the NF-κB signaling pathway by Indoxyl Sulfate.
Indoxyl sulfate induces the production of reactive oxygen species (ROS), which in turn activates the IκB kinase (IKK) complex.[4][19] IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][19]
TGF-β/Smad Signaling Pathway
Indoxyl sulfate is also implicated in the activation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, which is central to fibrosis.
Caption: Indoxyl Sulfate-mediated activation of the TGF-β/Smad pathway.
Indoxyl sulfate stimulates the expression of TGF-β1.[20] TGF-β1 binds to its receptor complex, leading to the phosphorylation of Smad2 and Smad3.[21][22][23] These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of genes involved in fibrosis, such as collagen and alpha-smooth muscle actin (α-SMA).[20][21][22][23]
Experimental Protocols
Quantification of Indoxyl Sulfate in Plasma
Several methods are available for the accurate quantification of indoxyl sulfate in biological matrices.
| Method | Principle | Linear Range | Reference |
| Spectrofluorimetry with Salting-Out Assisted Liquid-Liquid Extraction | Deproteinization with acetonitrile, followed by phase separation with sodium chloride and spectrofluorimetric determination. | 2.5 - 40 µg/mL | [24] |
| Ion-Pairing Reversed-Phase Liquid Chromatography | Separation using an ion-pairing agent on a reversed-phase column with UV detection. | 50 to 25,000 pmol (injected) | [25] |
| HPLC with Fluorescence Detection | Isocratic elution on a C18 column with fluorescence detection. | 2.5 - 50 µM | [20] |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry for high sensitivity and specificity. | 0.1 - 100 µg/mL | [19] |
Detailed Protocol: HPLC with Fluorescence Detection [20]
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard (methyl paraben).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: OSD-2 C18 Spherisorb column.
-
Mobile Phase: Sodium acetate buffer (pH 4.5) and acetonitrile (10:90, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 280 nm, Emission at 340 nm.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of indoxyl sulfate in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
In Vitro Assessment of Indoxyl Sulfate Toxicity
Protocol: Induction of Oxidative Stress in Macrophages [26]
-
Cell Culture:
-
Culture J774A.1 macrophage cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.
-
-
Treatment:
-
Plate cells in 96-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (e.g., 62.5 to 1000 µM) for 1 hour.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Load the cells with 10 µM 2',7'-dichlorofluorescein-diacetate (H2DCF-DA) for 30 minutes.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.
-
An increase in fluorescence indicates an increase in intracellular ROS production.
-
In Vivo Model of Chronic Kidney Disease
Protocol: Adenine-Induced CKD in Mice [1][2][25][27]
-
Animals:
-
Induction of CKD:
-
Monitoring:
-
Monitor body weight and general health of the animals regularly.
-
Collect blood samples at specified time points to measure serum creatinine and blood urea nitrogen (BUN) levels to assess renal function.
-
At the end of the study, euthanize the animals and collect kidney tissues for histological analysis (e.g., H&E and Masson's trichrome staining) to assess renal injury and fibrosis.
-
Caption: Experimental workflow for the adenine-induced Chronic Kidney Disease (CKD) mouse model.
Spectral Data
Access to spectral data is crucial for the identification and characterization of this compound.
-
¹H NMR and ¹³C NMR: Representative ¹H and ¹³C NMR spectra can be found in various chemical supplier databases and are crucial for structural confirmation.[28][29]
-
FTIR: The Fourier-transform infrared spectrum provides information about the functional groups present in the molecule.[30][31]
-
Mass Spectrometry: Mass spectral data confirms the molecular weight and fragmentation pattern of the compound.[32]
Conclusion
This compound is a multifaceted molecule with significant implications for human health, particularly in the context of chronic kidney disease. Its role as a uremic toxin and its ability to activate detrimental signaling pathways underscore its importance as a therapeutic target. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of its properties, biological activities, and the experimental methodologies required for its investigation. A deeper understanding of the mechanisms underlying its toxicity will be instrumental in developing novel strategies to mitigate its harmful effects and improve outcomes for patients with CKD.
References
- 1. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Indoxyl sulfate reduces Ito,f by activating ROS/MAPK and NF-κB signaling pathways | Semantic Scholar [semanticscholar.org]
- 5. 1H-INDOL-3-YL POTASSIUM SULFATE | CAS 2642-37-7 [matrix-fine-chemicals.com]
- 6. ahajournals.org [ahajournals.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. The uremic toxin 3-indoxyl sulfate is a potent endogenous agonist for the human aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of aryl hydrocarbon receptor mediates indoxyl sulfate-induced monocyte chemoattractant protein-1 expression in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | CymitQuimica [cymitquimica.com]
- 16. This compound | AhR | TargetMol [targetmol.com]
- 17. targetmol.cn [targetmol.cn]
- 18. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in Indoxyl Sulfate-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indoxyl sulfate reduces Ito,f by activating ROS/MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Indoxyl sulfate enhances p53-TGF-β1-Smad3 pathway in proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. bosterbio.com [bosterbio.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. The Uremic Toxin Indoxyl Sulphate Enhances Macrophage Response to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. amt.copernicus.org [amt.copernicus.org]
- 29. spectrabase.com [spectrabase.com]
- 30. researchgate.net [researchgate.net]
- 31. spectrabase.com [spectrabase.com]
- 32. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
Spectral Characterization of Potassium 1H-indol-3-yl sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral characterization of potassium 1H-indol-3-yl sulfate, a significant uremic toxin also known as indoxyl sulfate potassium salt. This document details the key analytical techniques used to identify and quantify this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. It also outlines a key signaling pathway associated with its biological activity and provides detailed experimental protocols for its analysis in biological matrices.
Spectroscopic Data
The following tables summarize the key spectral data for the characterization of this compound.
Mass Spectrometry (MS) Data
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for the sensitive and specific quantification of this compound in complex biological samples.[1][2]
| Parameter | Value | Reference(s) |
| Parent Ion (m/z) | 212.0 | [3] |
| Product Ions (m/z) | 80.1, 132.0 | [3][4] |
| Internal Standard | 3-Indoxyl sulfate-d4 potassium salt | [3] |
| IS Parent Ion (m/z) | 216.0 | [3][4] |
| IS Product Ion (m/z) | 80.1 | [3][4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
High-performance liquid chromatography with UV detection (HPLC-UV) is a common method for the determination of this compound.[5]
| Parameter | Value | Reference(s) |
| UV Absorbance Maximum (λmax) | 280 nm | [5] |
Experimental Protocols
Detailed methodologies for the analysis of this compound are crucial for reproducible and accurate results.
LC-MS/MS Method for Quantification in Plasma
This protocol is adapted from established methods for the analysis of indoxyl sulfate in biological fluids.[1][2]
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., 3-indoxyl sulfate-d4 potassium salt).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Indoxyl sulfate: 212.0 -> 80.1
-
Indoxyl sulfate-d4: 216.0 -> 80.1
-
HPLC-UV Method for Quantification in Serum
This protocol provides a robust method for determining indoxyl sulfate concentrations using HPLC with UV detection.[5]
Sample Preparation:
-
To 100 µL of serum, add 200 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 280 nm.
Signaling Pathway and Experimental Workflows
Visualizing complex processes is essential for understanding the role of this compound in biological systems and the methods used for its analysis.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of AhR by indoxyl sulfate can lead to the expression of various genes, contributing to its toxic effects.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the quantification of this compound in plasma using LC-MS/MS.
Experimental Workflow for HPLC-UV Analysis
This diagram outlines the general procedure for analyzing this compound in serum samples via HPLC-UV.
References
- 1. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlighting Levels of Indoxyl Sulphate among Critically Ill Patients with Acute Nephrotoxicity; Correlations Between Indoxyl Sulphate Levels and Patients’ Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
The Discovery and Isolation of Indican: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Indican, a colorless, water-soluble glycoside, is a pivotal precursor to the historic blue dye, indigo. Its discovery and isolation from both plant and biological sources marked a significant milestone in the fields of organic chemistry and biochemistry. This technical guide provides a comprehensive overview of the historical context of indican's discovery, detailed methodologies for its extraction and isolation from botanical and urinary sources, and a summary of its key chemical and physical properties. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemistry, analysis, and biological significance of this important indole derivative.
Introduction
Indican exists in two primary forms: plant indican (1H-indol-3-yl β-D-glucopyranoside), found in various plant species, and urinary indican (indoxyl sulfate), a metabolite found in animals. Plant indican, the focus of early chemical investigations, is the direct precursor to indigotin, the primary component of indigo dye. The study of its isolation was driven by the immense economic importance of indigo as a textile dye. Urinary indican, on the other hand, emerged as a significant biomarker in clinical chemistry, with its levels in urine indicating aspects of protein metabolism and gut microbiome activity. This guide will delve into the scientific journey of identifying and purifying this molecule from these distinct sources.
Historical Timeline of Discovery and Isolation
The scientific pursuit of indican began in the mid-19th century, driven by the desire to understand the chemical principles behind the formation of indigo dye from plants.
Key Figures and Milestones:
-
Edward Schunck (c. 1855): The English chemist Edward Schunck is credited with the first successful isolation of indican from the woad plant (Isatis tinctoria) in the 1850s.[1] His meticulous work demonstrated that indican was an unstable compound and the precursor to indigo.[2] Schunck's research laid the foundational groundwork for understanding the chemistry of natural dyes.[2]
-
Felix Hoppe-Seyler (1863): A pioneer in physiological chemistry, Felix Hoppe-Seyler turned his attention to the presence of indigo-forming substances in mammalian urine. In a publication in Virchows Archiv in 1863, he reported on the constant presence of a compound he identified as indican in urine.[3] This discovery was crucial in linking gut microbial activity, specifically the breakdown of tryptophan, to metabolites excreted by the body.[4][5]
The work of these early pioneers established the existence of indican in both the plant and animal kingdoms, paving the way for more detailed structural elucidation and the development of sophisticated isolation and analytical techniques in the 20th and 21st centuries.
Chemical and Physical Properties of Indican
A thorough understanding of the physicochemical properties of indican is essential for its effective isolation and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇NO₆ | [6] |
| Molar Mass | 295.291 g·mol⁻¹ | [6] |
| Appearance | Colorless solid | [6] |
| Melting Point | 178-180 °C (decomposes) | [6] |
| Solubility | Soluble in water | [6] |
| Indican Content in Indigofera tinctoria (fresh leaves) | 0.2% to 0.76% | [7] |
| Indican Content in Isatis tinctoria (dried leaves) | 0.2% to 0.9% (2-9 mg/g) | [8] |
| Optimal Urinary Indican Concentration | 0 - 131 µg/mg | |
| Elevated Urinary Indican (indicative of dysbiosis) | > 131 µg/mg |
Experimental Protocols
The isolation of indican differs significantly depending on the source material. The following sections provide detailed methodologies for its extraction and purification from both plant and urinary sources.
Isolation and Purification of Indican from Plant Sources (Indigofera tinctoria)
This protocol focuses on the isolation of pure indican, the precursor, rather than the production of indigo dye.
Step 1: Extraction
-
Harvesting: Harvest fresh, young leaves of Indigofera tinctoria, as they have a higher indican content.
-
Washing: Thoroughly wash the leaves with cold water to remove dirt and debris.
-
Homogenization: Homogenize the fresh leaves in a blender with cold distilled water (1:10 w/v). The cold temperature helps to minimize enzymatic hydrolysis of indican.
-
Filtration: Filter the homogenate through several layers of cheesecloth to remove solid plant material.
-
Centrifugation: Centrifuge the filtrate at 5,000 x g for 15 minutes at 4°C to pellet any remaining fine particles.
-
Supernatant Collection: Carefully decant and collect the clear supernatant, which contains the crude indican extract.
Step 2: Purification
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol followed by distilled water.
-
Load the crude indican extract onto the cartridge.
-
Wash the cartridge with distilled water to remove highly polar impurities.
-
Elute the indican with a step gradient of methanol in water (e.g., 20%, 40%, 60% methanol). Collect the fractions.
-
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the highest concentration of indican.
-
Column Chromatography:
-
Pool the indican-rich fractions and concentrate them under reduced pressure.
-
Further purify the concentrated extract using silica gel column chromatography.
-
Elute the column with a solvent system such as dichloromethane:hexane:methanol (e.g., 7:4:0.3 v/v/v), adjusting the polarity as needed based on TLC monitoring.[6]
-
-
Crystallization:
-
Combine the pure fractions from column chromatography and evaporate the solvent.
-
Dissolve the residue in a minimal amount of hot water or ethanol and allow it to cool slowly to promote crystallization of pure indican.
-
-
Drying: Collect the crystals by filtration and dry them in a desiccator over a drying agent.
Isolation and Quantification of Indican from Urine
This protocol details a method for the extraction and analysis of urinary indican (indoxyl sulfate) using HPLC.
Step 1: Sample Preparation
-
Urine Collection: Collect a first-morning mid-stream urine sample in a sterile container.
-
Centrifugation: Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any sediment.
-
Dilution: Dilute the supernatant with an appropriate mobile phase or a suitable buffer to bring the indican concentration within the linear range of the HPLC detector.
Step 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column and a UV or fluorescence detector.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile in a phosphate buffer (pH adjusted to be acidic, e.g., pH 3.0).
-
Injection: Inject a known volume of the prepared urine sample onto the column.
-
Detection: Monitor the eluent at an appropriate wavelength (e.g., 280 nm for UV detection) to detect the indican peak.
-
Quantification: Create a standard curve using known concentrations of a pure indican (indoxyl sulfate) standard. Calculate the concentration of indican in the urine sample by comparing its peak area to the standard curve.
Visualization of Workflows and Pathways
General Workflow for Plant Indican Isolation
The following diagram illustrates the key stages in the isolation of indican from plant material.
Biosynthesis of Urinary Indican
This diagram outlines the metabolic pathway from dietary tryptophan to the formation and excretion of urinary indican.
Conclusion
The discovery and isolation of indican from both plant and animal sources have been instrumental in advancing our knowledge of natural product chemistry and metabolic pathways. The methodologies outlined in this guide, from the historical pioneering work to modern chromatographic techniques, provide a comprehensive framework for researchers. A thorough understanding of these protocols is crucial for the accurate quantification of indican, which has significant implications in fields ranging from sustainable dye production to clinical diagnostics and the study of the gut-brain axis. Further research into the enzymatic pathways of indican biosynthesis and degradation continues to open new avenues for biotechnological applications and a deeper understanding of human health and disease.
References
- 1. scispace.com [scispace.com]
- 2. The content of indigo precursors in Isatis tinctoria leaves--a comparative study of selected accessions and post-harvest treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Urine Indican: A Sensitive Test for Malabsorption - Dr Robert Brody [brodynd.com]
- 5. thaiscience.info [thaiscience.info]
- 6. The Critical Period of Production of the Secondary Metabolite Indican in (Indigofera tinctoria L.) on Light Intensity [arccjournals.com]
- 7. Isatis tinctoria · Electric Veg [electricveg.com]
- 8. Indican (Male) - Nutritional Organic Acids (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]
Tryptophan Metabolism and Indoxyl Sulfate Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoxyl sulfate, a gut-derived uremic toxin, has garnered significant attention in the scientific community due to its profound implications in the pathophysiology of chronic kidney disease (CKD) and its systemic toxicities. This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of indoxyl sulfate from the essential amino acid tryptophan. It delves into the key enzymatic reactions, the role of the gut microbiota, and the subsequent hepatic metabolism. This document is intended to serve as a detailed resource, offering quantitative data, in-depth experimental methodologies, and visual representations of the core biological processes to facilitate further research and the development of novel therapeutic strategies targeting this pathway.
Introduction
Tryptophan is an essential amino acid that serves as a precursor for the synthesis of proteins, neurotransmitters like serotonin, and other bioactive molecules.[1] A significant portion of dietary tryptophan is metabolized by the gut microbiota, leading to the production of various indolic compounds.[2] Among these, indole is of particular interest as it is the direct precursor to the uremic toxin indoxyl sulfate.[3][4]
The formation of indoxyl sulfate is a multi-step process involving both microbial and host enzymes. It begins in the colon with the conversion of tryptophan to indole by bacterial tryptophanase.[4] Indole is then absorbed into the bloodstream and transported to the liver, where it undergoes hydroxylation to form indoxyl, a reaction catalyzed by cytochrome P450 enzymes.[5][6] Finally, indoxyl is sulfonated by sulfotransferase enzymes to produce indoxyl sulfate.[7]
In healthy individuals, indoxyl sulfate is efficiently cleared by the kidneys. However, in patients with CKD, its renal clearance is impaired, leading to its accumulation in the systemic circulation.[3][8] Elevated levels of indoxyl sulfate are associated with the progression of CKD, cardiovascular disease, and other systemic toxicities, making the tryptophan-indoxyl sulfate pathway a critical target for therapeutic intervention.[5]
The Metabolic Pathway of Indoxyl Sulfate Formation
The synthesis of indoxyl sulfate is a collaborative effort between the gut microbiota and host metabolism, occurring in three main stages:
Stage 1: Microbial Conversion of Tryptophan to Indole
The initial and rate-limiting step in indoxyl sulfate formation is the conversion of dietary tryptophan to indole, pyruvate, and ammonia. This reaction is catalyzed by the enzyme tryptophanase, which is expressed by various gut bacteria, most notably Escherichia coli.[4]
Stage 2: Hepatic Hydroxylation of Indole to Indoxyl
Following its production in the colon, indole is absorbed across the intestinal epithelium and enters the portal circulation, from where it is transported to the liver.[5] In the hepatocytes, indole undergoes hydroxylation at the C3 position to form indoxyl (3-hydroxyindole). This reaction is primarily catalyzed by the cytochrome P450 monooxygenase CYP2E1, with some contribution from CYP2A6 and CYP2C19.[6][9]
Stage 3: Hepatic Sulfation of Indoxyl to Indoxyl Sulfate
The final step in the synthesis of indoxyl sulfate is the sulfation of indoxyl. This conjugation reaction is catalyzed by the cytosolic enzyme sulfotransferase 1A1 (SULT1A1), which transfers a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of indoxyl.[7] This reaction increases the water solubility of the molecule, facilitating its excretion.
Quantitative Data
The concentration of indoxyl sulfate in circulation is a key indicator of renal function and uremic toxin burden. The following tables summarize typical concentrations in healthy individuals and patients with varying stages of CKD, as well as the kinetic parameters of the key enzymes involved in its formation.
Table 1: Serum Indoxyl Sulfate Concentrations
| Population | Total Indoxyl Sulfate (mg/L) | Free Indoxyl Sulfate (mg/L) | Reference |
| Healthy Individuals | ≤0.05 – 3.02 | ≤0.05 | [3] |
| CKD Stage 1 | 1.03 | Not Reported | [3] |
| CKD Stage 3 | ~2.19 - 3.14 (µmol/L) | Not Reported | [10] |
| CKD Stage 4 | 4.74 | Not Reported | |
| CKD Stage 5 | 12.21 - 18.21 | Not Reported | [3] |
| Hemodialysis Patients | 47.32 (µg/mL) | Not Reported | [11] |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Organism/Source | Km | Vmax | Reference |
| Tryptophanase | L-Tryptophan | Vibrio cholerae | 0.612 mM | Not directly reported | [4] |
| CYP2E1 | Indole | Rat Liver Microsomes | 0.85 mM | 1152 pmol/min/mg | [6] |
| SULT1A1*2 (recombinant) | Indoxyl | Human | 5.6 ± 1.8 µM | 1450 ± 190 pmol/min/mg | [7] |
| SULT1A1 (cytosol) | Indoxyl | Human Liver | 6.8 ± 0.9 µM | Not Reported | [7] |
| SULT1A1 (cytosol) | Indoxyl | Rat Liver | 3.2 ± 0.6 µM | Not Reported | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of tryptophan metabolism and indoxyl sulfate formation.
Quantification of Indoxyl Sulfate
This protocol is adapted from validated methods for the quantification of indoxyl sulfate in human serum.[5][12]
Sample Preparation:
-
To 50 µL of serum, add 340 µL of methanol containing an internal standard (e.g., Indoxyl sulfate-d4).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Indoxyl sulfate: m/z 212.0 -> 132.0
-
Indoxyl sulfate-d4 (IS): m/z 216.0 -> 136.0
-
This protocol is based on a validated HPLC method with fluorescence detection.[13][14]
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
Chromatographic Conditions:
-
Column: OSD-2 C18 Spherisorb column.
-
Mobile Phase: Isocratic elution with sodium acetate buffer (pH 4.5) and acetonitrile (10:90, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Fluorescence Detection:
-
Excitation Wavelength: 280 nm.
-
Emission Wavelength: 340 nm.
In Vitro Model of Tryptophan Metabolism
A co-culture system of gut bacteria and liver cells can be used to model the complete pathway of indoxyl sulfate formation from tryptophan. While a standardized protocol is not universally established, the following provides a general framework based on existing co-culture methodologies.[15]
Cell Lines:
-
Intestinal Epithelial Cells: Caco-2 cells to model the intestinal barrier.
-
Hepatocytes: HepG2 cells to model hepatic metabolism.
-
Gut Bacteria: A tryptophanase-producing strain such as Escherichia coli.
Protocol Outline:
-
Culture Caco-2 cells on a permeable support (e.g., Transwell insert) until a confluent monolayer is formed, creating an apical and a basolateral chamber.
-
Culture HepG2 cells in a separate well.
-
Introduce a suspension of E. coli into the apical chamber of the Caco-2 culture.
-
Add tryptophan to the apical chamber.
-
After a defined incubation period, collect the medium from the basolateral chamber of the Caco-2 culture.
-
Transfer the collected medium to the well containing the HepG2 cells.
-
After a further incubation period, collect the medium from the HepG2 culture and analyze for the presence of indoxyl sulfate using LC-MS/MS or HPLC.
Animal Model of Chronic Kidney Disease (5/6 Nephrectomy)
The 5/6 nephrectomy model in rats or mice is a widely used surgical model to induce CKD and study the accumulation and effects of uremic toxins like indoxyl sulfate.[6]
Surgical Procedure (Two-Step):
-
Step 1: Anesthetize the animal. Make a flank incision to expose the left kidney. Ligate two of the three branches of the renal artery or perform surgical resection of the upper and lower poles of the kidney, effectively removing 2/3 of the kidney mass. Suture the incision.
-
Step 2 (one week later): Anesthetize the animal. Make a flank incision on the contralateral side to expose the right kidney. Perform a complete right nephrectomy by ligating the renal artery, vein, and ureter and removing the entire kidney. Suture the incision.
-
Allow the animals to recover. CKD develops progressively over several weeks, characterized by elevated serum creatinine, blood urea nitrogen (BUN), and indoxyl sulfate levels.
Assessment of Indoxyl Sulfate-Induced Oxidative Stress in Cell Culture
This protocol describes a method to assess the induction of reactive oxygen species (ROS) by indoxyl sulfate in renal tubular cells.
Cell Line:
-
A human proximal tubule epithelial cell line (e.g., HK-2).
Protocol:
-
Seed HK-2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of indoxyl sulfate (e.g., 100-1000 µM) for a specified time (e.g., 24 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescin diacetate, DCFDA) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways and Visualizations
Indoxyl sulfate exerts its toxic effects by activating various signaling pathways, leading to cellular dysfunction, inflammation, and fibrosis. The Aryl Hydrocarbon Receptor (AhR) has been identified as a key receptor for indoxyl sulfate.[10]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Upon binding to indoxyl sulfate, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcription. Key downstream targets include genes involved in oxidative stress (e.g., NADPH oxidase) and inflammation (e.g., NF-κB).
Caption: Tryptophan metabolism to indoxyl sulfate and its cellular effects.
Experimental Workflow for Indoxyl Sulfate Quantification
The following diagram illustrates a typical workflow for the analysis of indoxyl sulfate in biological samples using LC-MS/MS.
Caption: Workflow for indoxyl sulfate quantification by LC-MS/MS.
Conclusion
The metabolic pathway from tryptophan to indoxyl sulfate represents a critical axis in the pathophysiology of chronic kidney disease and associated systemic toxicities. This technical guide has provided a detailed overview of this pathway, including quantitative data, experimental protocols, and visual representations of the key processes. A thorough understanding of the enzymatic steps, the role of the gut microbiota, and the downstream signaling events is paramount for the development of effective therapeutic strategies. Future research should focus on the development of potent and specific inhibitors of the key enzymes in this pathway, as well as on interventions that modulate the gut microbiota to reduce the production of indole. Such approaches hold great promise for mitigating the detrimental effects of indoxyl sulfate in patients with CKD and other related disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan Metabolism and Gut Microbiota: A Novel Regulatory Axis Integrating the Microbiome, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 9. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro inhibition of porcine cytochrome P450 by 17β -estradiol and 17α-estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro co-culture systems of hepatic and intestinal cells for cellular pharmacokinetic and pharmacodynamic studies of capecitabine against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. michaelis-menten enzyme kinetics: Topics by Science.gov [science.gov]
- 15. mdpi.com [mdpi.com]
The Intestinal Flora's Critical Role in Indoxyl Sulfate Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoxyl sulfate is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD), contributing to the progression of renal failure and cardiovascular complications. The production of this toxin is entirely dependent on the metabolic activity of the intestinal flora. This technical guide provides an in-depth exploration of the biochemical and microbial processes involved in the generation of indoxyl sulfate, details the analytical methods for its quantification, and outlines the key signaling pathways affected by its toxicity. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development aimed at mitigating the adverse effects of this gut-derived toxin.
The Biochemical Pathway of Indoxyl Sulfate Formation
The synthesis of indoxyl sulfate is a multi-step process that begins in the gut and concludes in the liver. Dietary proteins are the primary source of the essential amino acid L-tryptophan. A portion of this tryptophan escapes absorption in the small intestine and transits to the colon, where it becomes a substrate for the gut microbiota.
Step 1: Microbial Conversion of Tryptophan to Indole. In the colon, various bacterial species possessing the enzyme tryptophanase metabolize L-tryptophan into indole, pyruvate, and ammonia. This enzymatic conversion is the rate-limiting step in the production of indoxyl sulfate.
Step 2: Intestinal Absorption of Indole. The indole produced by the gut microbiota is absorbed across the intestinal epithelium into the portal circulation.
Step 3: Hepatic Metabolism to Indoxyl Sulfate. Upon reaching the liver, indole undergoes a two-step detoxification process. First, it is hydroxylated to indoxyl, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2E1. Subsequently, indoxyl is sulfonated by the sulfotransferase enzyme SULT1A1 to form indoxyl sulfate.[1]
Step 4: Renal Excretion. Under normal physiological conditions, indoxyl sulfate is efficiently cleared from the bloodstream and excreted in the urine. However, in patients with compromised renal function, its clearance is significantly reduced, leading to its accumulation in the serum.[2]
The Role of Intestinal Flora
The production of indole from tryptophan is exclusively a function of the gut microbiota. Several bacterial species are known to possess the tryptophanase enzyme and are thus capable of producing indole. In healthy individuals, there is a balance in the gut microbiome. However, in conditions such as CKD, dysbiosis can occur, leading to an overgrowth of indole-producing bacteria.
Key indole-producing bacteria include:
-
Escherichia coli
-
Bacteroides species
-
Clostridium species[3]
Studies have shown an altered gut microbiota composition in CKD patients, often characterized by an increase in the abundance of proteolytic bacteria, including those that produce indole.
Quantitative Data on Indoxyl Sulfate Levels
The accumulation of indoxyl sulfate is a hallmark of declining renal function. The following tables summarize representative data on serum indoxyl sulfate concentrations in different populations and the impact of various interventions.
Table 1: Serum Indoxyl Sulfate Levels in Healthy vs. CKD Patients
| Population | CKD Stage | Mean Serum Indoxyl Sulfate (mg/L) | Reference |
| Healthy Controls | N/A | ≤0.05 - 3.02 | [4] |
| CKD Patients | Stage 2 | [5] | |
| Stage 3 | [5] | ||
| Stage 4 | [5] | ||
| Stage 5 (non-dialysis) | [5] | ||
| Stage 5D (dialysis) | > 20 times higher than normal | [5] |
Table 2: Impact of Interventions on Serum Indoxyl Sulfate Levels
| Intervention | Study Population | Duration | Change in Free Indoxyl Sulfate | Reference |
| Synbiotic (NATUREN G®) | Stage IIIb-IV CKD | 2 months | Significant reduction (0.054 to 0.033 µg/mL) | [6] |
| Placebo | Stage IIIb-IV CKD | 2 months | No significant change | [6] |
| High Protein Diet | Healthy Subjects | 2 weeks | Significant increase | [7] |
| Low Protein Diet | Healthy Subjects | 2 weeks | Significant decrease | [7] |
| Very Low Protein Diet (0.3 g/kg/day) | CKD Patients | Reduction | [8] |
Table 3: Relative Abundance of Key Indole-Producing Bacteria in CKD
| Bacterial Genus/Family | Healthy Controls (Relative Abundance) | CKD Patients (Relative Abundance) | Trend in CKD | Reference |
| Bacteroides | High | Decreased | ↓ | [9] |
| Escherichia-Shigella | Low | Increased | ↑ | [10] |
| Clostridium | Variable | Increased | ↑ | [2] |
| Lactobacillus | High | Decreased | ↓ | [9] |
| Bifidobacterium | High | Decreased | ↓ | [9] |
Key Signaling Pathways Affected by Indoxyl Sulfate
Indoxyl sulfate is not merely a marker of renal dysfunction but an active contributor to its progression and associated pathologies. It exerts its toxic effects through the modulation of several key signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling
Indoxyl sulfate is a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AhR).[11] Upon binding, the AhR-indoxyl sulfate complex translocates to the nucleus and drives the expression of target genes, leading to increased oxidative stress and inflammation in vascular and renal cells.[12]
Nrf2/Keap1 Antioxidant Pathway
The Nrf2-Keap1 pathway is a major cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. Indoxyl sulfate-induced oxidative stress can lead to the dysregulation of this pathway. Specifically, indoxyl sulfate has been shown to downregulate the expression of Nrf2, thereby impairing the cell's antioxidant capacity and exacerbating oxidative damage. This downregulation is mediated through the activation of NF-κB.
TGF-β1/Smad and mTORC1 Signaling in Renal Fibrosis
Indoxyl sulfate is a key driver of renal fibrosis. It stimulates the synthesis of Transforming Growth Factor-β1 (TGF-β1) in renal cells.[9] TGF-β1, in turn, activates the Smad signaling pathway, leading to the expression of pro-fibrotic genes and the accumulation of extracellular matrix. Additionally, indoxyl sulfate has been shown to activate the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which also contributes to renal fibrosis.[2]
Experimental Protocols
Quantification of Indoxyl Sulfate in Plasma/Serum
This method offers a sensitive and reproducible means of quantifying indoxyl sulfate.
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., methyl paraben).
-
Precipitate proteins by adding a solvent such as acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect and dilute the supernatant for injection.
-
-
Chromatographic Conditions:
-
Column: OSD-2 C18 Spherisorb column.
-
Mobile Phase: Isocratic elution with a mixture of sodium acetate buffer (pH 4.5) and acetonitrile (e.g., 10:90, v/v).
-
Detection: Fluorescence detector with excitation and emission wavelengths set appropriately for indoxyl sulfate (e.g., Ex: 280 nm, Em: 340 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of indoxyl sulfate.
-
Calculate the concentration in the samples by comparing the peak area ratio of indoxyl sulfate to the internal standard against the standard curve.
-
LC-MS/MS provides high specificity and sensitivity for the quantification of indoxyl sulfate.[4]
-
Sample Preparation:
-
To a serum sample, add an isotopically labeled internal standard (e.g., indoxyl sulfate-d4).
-
Precipitate proteins with acetonitrile.
-
Centrifuge and collect the supernatant.
-
Dilute the supernatant with water before injection.
-
-
LC Conditions:
-
Column: A suitable reverse-phase column (e.g., Polaris 3 C18-A).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically 0.4-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Indoxyl sulfate: e.g., m/z 212.04 → 80.14 and 212.04 → 132.05
-
Indoxyl sulfate-d4 (IS): e.g., m/z 216.04 → 80.14
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratios of the analyte to the internal standard against the analyte's concentration.
-
In Vitro Indole Production by E. coli
This protocol allows for the assessment of indole production by a specific bacterial strain.
-
Media Preparation: Prepare a suitable broth medium rich in tryptophan, such as Tryptone Broth.
-
Inoculation: Inoculate the sterile broth with a pure culture of the E. coli strain to be tested.
-
Incubation: Incubate the culture at 37°C for 24-48 hours to allow for bacterial growth and metabolism.
-
Indole Detection (Kovac's Reagent):
-
Add approximately 0.5 mL of Kovac's reagent to the broth culture.
-
Observe for the development of a cherry-red ring at the top of the broth, which indicates a positive result for indole production.
-
Animal Models
Animal models, such as 5/6 nephrectomized rats, are commonly used to study the effects of indoxyl sulfate in the context of CKD.[9] These models allow for the investigation of the pathological effects of indoxyl sulfate on renal and cardiovascular tissues and for the testing of potential therapeutic interventions.
Experimental Workflow
The study of the role of intestinal flora in indoxyl sulfate production typically follows a structured workflow, from hypothesis generation to data interpretation.
References
- 1. Decreasing microbiota-derived uremic toxins to improve CKD outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. Gut Microbiota in Chronic Kidney Disease: From Composition to Modulation towards Better Outcomes—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of CKD on Uremic Toxins and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoxyl sulfate, a uremic toxin, downregulates renal expression of Nrf2 through activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoxyl sulfate, a uremic toxin, downregulates renal expression of Nrf2 through activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Homeostasis in the Gut Microbiota in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyinfo.com [microbiologyinfo.com]
The Genesis of a Uremic Toxin: A Technical Guide to the Initial Reports on Indoxyl Sulfate
For Immediate Release
This technical guide provides an in-depth analysis of the foundational research that first identified indoxyl sulfate as a uremic toxin. Aimed at researchers, scientists, and professionals in drug development, this document meticulously outlines the early methodologies, quantitative data, and conceptual frameworks that established the clinical significance of this protein-bound solute. By revisiting these initial reports, we can gain a deeper appreciation for the evolution of our understanding of uremic toxicity and the enduring challenges in managing chronic kidney disease (CKD).
Introduction: From "Intestinal Putrefaction" to a Defined Toxin
The concept that toxic substances accumulating in kidney failure originate from the gut is a long-standing one. Early in the 20th century, the term "indican," now known to be indoxyl sulfate, was identified in high concentrations in the blood of patients with kidney disease. This discovery, made by Obermayer and Popper in 1911, marked the beginning of a long journey to understand the role of gut-derived metabolites in the pathology of uremia. Initially considered a mere byproduct of "intestinal putrefaction," it took several decades of research to cement its status as a key uremic toxin directly contributing to the progression of renal disease. This guide will detail the pivotal early studies that provided the first concrete evidence of indoxyl sulfate's toxicity.
Early Methodologies for Indoxyl Sulfate Detection
The initial identification and quantification of indoxyl sulfate were reliant on colorimetric and early chromatographic techniques. These foundational methods, while less sensitive than modern mass spectrometry, were crucial in establishing the link between elevated indoxyl sulfate levels and uremia.
The Obermeyer Test for "Indican" Detection
One of the earliest methods for detecting indoxyl sulfate (then known as indican) in urine was the Obermeyer test. This qualitative colorimetric assay was instrumental in the initial discovery of elevated indican levels in patients with renal disease.
Experimental Protocol: The Obermeyer Test
The procedure for the Obermeyer test involved the decomposition of indican to indoxyl, which was then oxidized to indigo blue and extracted for visual assessment.
-
Sample Preparation: 5 milliliters of fresh urine was placed in a test tube.
-
Reagent Addition: An equal volume (5 ml) of Obermeyer reagent, consisting of 0.8 grams of ferric chloride dissolved in 100 milliliters of concentrated hydrochloric acid, was added to the urine sample. This step was performed under a fume hood due to the caustic and volatile nature of the reagent.
-
Mixing: The test tube was securely corked and inverted several times to ensure thorough mixing of the urine and reagent.
-
Extraction: 2 milliliters of chloroform were added to the mixture. The tube was again corked and inverted multiple times to facilitate the extraction of the resulting pigment into the chloroform layer.
-
Observation: The chloroform was allowed to settle, and the color of the chloroform layer was observed and graded. A color change to light blue, blue, violet, or black indicated the presence of indican, with the intensity of the color providing a semi-quantitative measure of its concentration.[1]
Seminal In Vivo Studies: Establishing a Causal Link
The progression from identifying an association to establishing a causal link between indoxyl sulfate and renal damage was a critical step. The pioneering work of Dr. Toshimitsu Niwa and his colleagues in the late 1980s and early 1990s provided the first direct experimental evidence of indoxyl sulfate's toxicity in animal models of chronic renal failure.
The 5/6 Nephrectomy Rat Model of Uremia
A cornerstone of this research was the use of the 5/6 partial nephrectomy (PNx) rat model, which mimics the progressive nature of human chronic kidney disease.
Experimental Protocol: 5/6 Partial Nephrectomy in Rats
The 5/6 nephrectomy is a two-step surgical procedure designed to reduce the renal mass, leading to a uremic state.
-
Anesthesia: Male Wistar or Sprague-Dawley rats (typically weighing 200-250g) were anesthetized, commonly with an intraperitoneal injection of pentobarbital (e.g., 4 mg/100 g body weight).
-
Step 1: Left Kidney Partial Nephrectomy:
-
A dorsal or midline incision was made to expose the left kidney.
-
The renal artery was temporarily occluded.
-
The upper and lower poles of the left kidney were excised, removing approximately two-thirds of the kidney mass.
-
Hemostasis was achieved, and the kidney was returned to the abdominal cavity.
-
-
Step 2: Right Uninephrectomy:
-
One week after the first surgery, a similar incision was made to expose the right kidney.
-
The right renal artery, vein, and ureter were ligated, and the entire right kidney was removed.
-
-
Post-Operative Care: The incisions were sutured, and the animals were allowed to recover. This procedure results in a remnant kidney that undergoes hyperfiltration, leading to progressive glomerulosclerosis and a uremic state over several weeks.[2][3][4]
Administration of Indole and Indoxyl Sulfate in Uremic Rats
To directly test the toxicity of indoxyl sulfate, Niwa and his team administered either indole (the metabolic precursor to indoxyl sulfate) or indoxyl sulfate itself to the 5/6 nephrectomized rats.
Experimental Protocol: Toxin Administration and Outcome Assessment
-
Indole Administration: In a key 1994 study, uremic rats were orally administered indole. While indole itself was not detected in the urine, a significant increase in its metabolite, indoxyl sulfate, was observed.[5][6]
-
Indoxyl Sulfate Administration: In another pivotal 1994 study, indoxyl sulfate was administered orally to uremic rats.[7]
-
Outcome Measures: The effects of these treatments were assessed by monitoring:
-
Renal Function: Serum creatinine, blood urea nitrogen (BUN), creatinine clearance, and inulin clearance were measured.
-
Renal Histology: The progression of renal damage was quantified using a glomerular sclerosis index.
-
Experimental Protocol: Quantification of Glomerular Sclerosis
-
Tissue Preparation: Kidneys were perfused, fixed (e.g., in formalin), and embedded in paraffin.
-
Staining: Thin sections (e.g., 3-4 µm) were stained with Periodic acid-Schiff (PAS) and Masson's trichrome to visualize the glomerular structure and fibrotic changes.
-
Scoring: A semi-quantitative glomerular sclerosis index was determined by light microscopy. Typically, 50 to 100 glomeruli per kidney section were examined and scored on a scale of 0 to 4 based on the percentage of the glomerular tuft area affected by sclerosis (0 = no sclerosis; 1 = <25%; 2 = 25-50%; 3 = 50-75%; 4 = >75%). The index was calculated as the average score for all glomeruli examined.[8][9][10][11]
Quantitative Data from Initial Reports
The early studies provided the first quantitative evidence of the dramatic accumulation of indoxyl sulfate in uremia and its dose-dependent effect on renal function and structure.
| Parameter | Healthy Controls | Uremic Patients (Pre-dialysis) | Hemodialysis Patients | Reference |
| Total Serum Indoxyl Sulfate (mg/dL) | 0.090 ± 0.034 | - | Markedly elevated | [4] |
| Free Serum Indoxyl Sulfate (mg/dL) | 0.016 ± 0.004 | - | - | [4] |
Table 1: Serum Indoxyl Sulfate Concentrations in Human Subjects
| Experimental Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Creatinine Clearance (mL/min) | Inulin Clearance (mL/min) | Glomerular Sclerosis Index | Reference |
| Uremic Control Rats | Increased | Increased | Decreased | Decreased | Elevated | [5][7] |
| Uremic Rats + Indoxyl Sulfate | Further Increased | Further Increased | Further Decreased | Further Decreased | Significantly Higher | [7] |
| Uremic Rats + Indole | Further Increased | Further Increased | Further Decreased | Further Decreased | Significantly Higher | [5] |
Table 2: Effects of Indoxyl Sulfate and Indole Administration in 5/6 Nephrectomized Rats
Early Insights into the Mechanism of Toxicity
While the detailed molecular pathways of indoxyl sulfate toxicity were elucidated in later research, these initial studies laid the groundwork by demonstrating a direct link between the accumulation of this uremic toxin and the progression of glomerulosclerosis. The administration of indoxyl sulfate or its precursor, indole, to uremic rats was shown to accelerate the decline in renal function and worsen the histological markers of kidney damage. This provided strong evidence that indoxyl sulfate is not merely a marker of renal failure but an active contributor to its progression.
Below is a diagram illustrating the logical flow of the early experimental findings that established indoxyl sulfate as a uremic toxin.
Caption: Logical flow of early indoxyl sulfate research.
This diagram illustrates the metabolic pathway of indoxyl sulfate and the key experimental finding from early research by Niwa and colleagues, demonstrating that the accumulation of indoxyl sulfate in chronic kidney disease leads to the progression of glomerular sclerosis.
Conclusion
The initial reports on indoxyl sulfate laid the critical foundation for our current understanding of uremic toxicity. The early colorimetric and chromatographic methods, though rudimentary by today's standards, were sufficient to identify a significant correlation between elevated "indican" levels and renal disease. The subsequent in vivo studies, particularly those employing the 5/6 nephrectomy rat model, were pivotal in transitioning from correlation to causation. These seminal works demonstrated that indoxyl sulfate is not a passive bystander but an active agent in the progression of chronic kidney disease. This foundational knowledge continues to guide modern research into novel therapeutic strategies aimed at mitigating the harmful effects of this and other uremic toxins.
References
- 1. Urine Indican | Diagnostiki Athinon [athenslab.gr]
- 2. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 5. Progression of glomerular sclerosis in experimental uremic rats by administration of indole, a precursor of indoxyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Indoxyl sulfate, a circulating uremic toxin, stimulates the progression of glomerular sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automatic glomerular identification and quantification of histological phenotypes using image analysis and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kidneypathology.com [kidneypathology.com]
- 10. emjreviews.com [emjreviews.com]
- 11. kidneypathology.com [kidneypathology.com]
A Technical Guide to Aryl Hydrocarbon Receptor (AhR) Activation by Indoxyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms, quantitative aspects, and experimental methodologies related to the activation of the Aryl Hydrocarbon Receptor (AhR) by indoxyl sulfate. Indoxyl sulfate, a prominent uremic toxin derived from the metabolism of dietary tryptophan, has been identified as a potent endogenous ligand for the AhR.[1][2] Its accumulation in patients with chronic kidney disease (CKD) is linked to the progression of renal dysfunction and cardiovascular complications, making the indoxyl sulfate-AhR signaling axis a critical area of investigation and a potential therapeutic target.[3][4][5]
The Core Signaling Pathway of AhR Activation by Indoxyl Sulfate
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[1] In its inactive state, AhR resides in the cytoplasm, complexed with chaperone proteins including two molecules of heat-shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.[1]
The binding of a ligand, such as indoxyl sulfate, initiates a conformational change, leading to the nuclear translocation of the AhR-ligand complex.[6][7] Inside the nucleus, the chaperone proteins dissociate, and AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[1] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) located in the promoter regions of target genes.[1][6] This binding event recruits co-activator proteins and initiates the transcription of a wide array of genes, most notably the cytochrome P450 family members CYP1A1, CYP1A2, and CYP1B1.[1][7]
Beyond xenobiotic metabolism, this pathway activation by indoxyl sulfate leads to various pathophysiological responses, including the induction of pro-inflammatory cytokines like IL-6 and monocyte chemoattractant protein-1 (MCP-1), increased oxidative stress, and vascular inflammation.[2][6][7]
Quantitative Data on Indoxyl Sulfate-Mediated AhR Activation
The following tables summarize quantitative data from various studies, detailing the concentrations of indoxyl sulfate used and its effects on AhR-dependent gene expression.
Table 1: Indoxyl Sulfate Concentrations and Effects on Gene Expression
| Cell Type | Indoxyl Sulfate (IS) Concentration | Target Gene | Fold Change / Effect | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.2 - 2.0 mmol/L (mM) | cyp1a1, cyp1b1 | Significant increase in mRNA expression. | [6] |
| HUVECs | 2.0 mmol/L (mM) | E-selectin | Enhanced TNF-α-induced expression. | [6] |
| HUVECs | 1.0 mmol/L (mM) | CYP1A1, AhRR | Marked increase in mRNA expression after 6 hours. | [4] |
| HUVECs | 1.0 mmol/L (mM) | MCP-1, IL-6 | Upregulated mRNA expression. | [4] |
| Human Hepatoma (Huh7) | 10 - 100 µmol/L (µM) | CYP1A1, CYP1A2, CYP1B1 | Significant induction of mRNA. 100 µM IS was as effective as 10 nM TCDD for CYP1B1. | [1] |
| Primary Human Hepatocytes | 100 nmol/L (nM) - 1 µmol/L (µM) | CYP1A1, CYP1A2, CYP1B1, UGT1A1, UGT1A6 | Significant induction of mRNA. | [1] |
| Mouse Podocytes | 0.1 - 1.0 mmol/L (mM) | Cyp1a1 | Sustained mRNA induction for 24-72 hours. | [8] |
| Rat Aortic Rings | 300 µmol/L (µM) | CYP1A1 | Significant increase in expression. | [9] |
Table 2: Reporter Gene Assay Data
| Cell Line | Reporter System | Indoxyl Sulfate (IS) Concentration | Result | Reference(s) |
| HUVECs | XRE-pGL4.24 | 0.2 - 2.0 mmol/L (mM) | Dose-dependent increase in XRE-dependent luciferase activity. | [6] |
| Human Hepatoma (HepG2 40/6) | DRE-luciferase | 10 nmol/L (nM) | Significant reporter activity observed, indicating high potency. | [1] |
Detailed Experimental Protocols
This section outlines the standard methodologies used to investigate the activation of AhR by indoxyl sulfate.
This assay quantifies the ability of indoxyl sulfate to activate the AhR signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of XREs.[6][10]
Methodology:
-
Cell Culture: A suitable cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs) or human hepatoma cells (HepG2), is cultured in appropriate media.[6][10]
-
Transfection: Cells are transfected with a plasmid vector containing a luciferase reporter gene driven by an XRE-containing promoter (e.g., XRE-pGL4.24). A second plasmid containing a Renilla luciferase gene (e.g., pRL-TK) is often co-transfected to normalize for transfection efficiency.[6]
-
Treatment: After allowing for plasmid expression (typically 24 hours), cells are treated with various concentrations of indoxyl sulfate or a vehicle control (e.g., DMSO) for a specified period (e.g., 18-24 hours).[6][10]
-
Cell Lysis: The culture medium is removed, and cells are lysed using a specific lysis buffer provided with the reporter assay kit.[10]
-
Luminescence Measurement: The cell lysate is transferred to a luminometer plate. Firefly luciferase activity is measured first, followed by the addition of a second reagent to quench the firefly signal and measure Renilla luciferase activity.[6]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The results are typically expressed as fold induction relative to the vehicle-treated control cells.[6]
qPCR is used to measure the change in messenger RNA (mRNA) levels of AhR target genes following treatment with indoxyl sulfate.[10][11]
Methodology:
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with indoxyl sulfate, a positive control (e.g., TCDD), and a vehicle control for a set time (e.g., 6, 12, or 24 hours).[10]
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit). The quality and quantity of the RNA are assessed using a spectrophotometer.[10]
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit. This cDNA serves as the template for the qPCR reaction.[10]
-
Quantitative PCR: The qPCR reaction is prepared using a master mix (e.g., SYBR Green), the cDNA template, and primers specific for the target gene (e.g., CYP1A1) and a stable housekeeping gene (e.g., GAPDH or β-actin) for normalization.[10]
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method.[10] This involves normalizing the Ct value of the target gene to the Ct value of the housekeeping gene, and then normalizing this value to the vehicle control group to determine the fold change in expression.
References
- 1. The uremic toxin 3-indoxyl sulfate is a potent endogenous agonist for the human aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uremic toxin indoxyl sulfate induces trained immunity via the AhR-dependent arachidonic acid pathway in end-stage renal disease (ESRD) [elifesciences.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Natural antagonistic flavones for AhR inhibit indoxyl sulfate-induced inflammatory gene expression in vitro and renal pathological damages in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor (AhR) and its endogenous agonist - indoxyl sulfate in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in Indoxyl Sulfate-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of aryl hydrocarbon receptor mediates indoxyl sulfate-induced monocyte chemoattractant protein-1 expression in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Podocyte Injury Caused by Indoxyl Sulfate, a Uremic Toxin and Aryl-Hydrocarbon Receptor Ligand | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Indoxyl Sulfate in Human Serum using LC-MS/MS
Abstract
Indoxyl sulfate is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD) and is associated with the progression of renal and cardiovascular diseases. Accurate and reliable quantification of indoxyl sulfate in serum is crucial for clinical research and patient monitoring. This application note describes a robust and sensitive method for the quantification of total indoxyl sulfate in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves a simple protein precipitation step followed by rapid chromatographic separation and detection by tandem mass spectrometry in the negative electrospray ionization mode. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput clinical analysis.
Introduction
Indoxyl sulfate, derived from the metabolism of dietary tryptophan by intestinal bacteria, is normally excreted by the kidneys.[1][2] In patients with CKD, impaired renal function leads to the accumulation of indoxyl sulfate in the blood.[1][3] Elevated levels of this uremic toxin are linked to increased oxidative stress, inflammation, and the progression of renal fibrosis and cardiovascular complications.[1][4] Therefore, the precise measurement of indoxyl sulfate in serum is essential for understanding its pathological role and for the clinical management of CKD patients.[5][6] This LC-MS/MS method provides a sensitive and specific approach for the routine quantification of indoxyl sulfate in a clinical research setting.
Experimental Protocol
Materials and Reagents
-
Indoxyl sulfate potassium salt (analytical standard)
-
Indoxyl sulfate-d4 potassium salt (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human serum (drug-free)
Equipment
-
Liquid chromatograph (e.g., UPLC or HPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, such as Polaris 3 C18-A)[4]
-
Microcentrifuge
-
Pipettes and general laboratory consumables
Sample Preparation
-
Thaw serum samples on ice.
-
To 50 µL of serum, add 150 µL of acetonitrile containing the internal standard (indoxyl sulfate-d4).[4][5] The concentration of the internal standard should be optimized based on the instrument's sensitivity.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Polaris 3 C18-A, 3 µm, 2.1 x 100 mm (or equivalent)[4] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | A linear gradient can be optimized. For example, starting at 10-15% B, increasing to 90-95% B over a few minutes, followed by re-equilibration.[4][7] |
| Flow Rate | 0.3 - 0.5 mL/min[7] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C[7] |
| Autosampler Temp. | 4°C[7] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Indoxyl sulfate: m/z 212.0 → 80.0 (quantifier), 212.0 → 132.0 (qualifier) Indoxyl sulfate-d4: m/z 216.0 → 80.0 (or 216.0 -> 136.0) |
| Capillary Voltage | Optimized for the specific instrument, e.g., 3.0 - 4.5 kV |
| Source Temperature | Optimized for the specific instrument, e.g., 150°C |
| Desolvation Temp. | Optimized for the specific instrument, e.g., 400 - 500°C |
| Gas Flows | Optimized for the specific instrument (e.g., nebulizer, desolvation, and cone gases) |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of indoxyl sulfate in the serum samples is then determined from this calibration curve.
Method Validation
The analytical method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Table 1: Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Indoxyl Sulfate | 50 - 10,000 | > 0.99[3] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 50 | < 15% | < 15% | 85 - 115% |
| Low QC | 150 | < 10% | < 10% | 90 - 110% |
| Mid QC | 1,500 | < 10% | < 10% | 90 - 110% |
| High QC | 7,500 | < 10% | < 10% | 90 - 110% |
Data are representative and may vary between laboratories and instrument platforms.
Table 3: Recovery
| Analyte | Recovery (%) |
| Indoxyl Sulfate | 95 - 105% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for indoxyl sulfate quantification.
Indoxyl Sulfate Biosynthesis and Toxicity Pathway
Caption: Biosynthesis and cellular toxicity pathways of indoxyl sulfate.
Conclusion
This application note details a sensitive, specific, and robust LC-MS/MS method for the quantification of indoxyl sulfate in human serum. The simple sample preparation and rapid analysis time make it suitable for high-throughput clinical research applications. This method can be a valuable tool for researchers and clinicians investigating the role of indoxyl sulfate in the pathophysiology of chronic kidney disease and related complications.
References
- 1. UREMIC TOXICITY OF INDOXYL SULFATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoxyl sulfate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Indoxyl Sulfate, a Uremic Endotheliotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uremic toxin indoxyl sulfate induces trained immunity via the AhR-dependent arachidonic acid pathway in end-stage renal disease (ESRD) [elifesciences.org]
Application Notes: Protocols for the Detection of Indoxyl Sulfate in Urine Samples
Introduction
Indoxyl sulfate (IS) is a significant protein-bound uremic toxin that accumulates in the body during renal dysfunction.[1][2] It is derived from the metabolism of dietary tryptophan by intestinal bacteria.[3][4][5] The precursor, indole, is absorbed and subsequently metabolized in the liver to form indoxyl sulfate.[4][5] Under normal physiological conditions, IS is efficiently eliminated through renal tubular secretion.[6][7] However, in patients with chronic kidney disease (CKD), impaired renal clearance leads to a marked increase in serum and urine IS levels.[4][5] Elevated concentrations of indoxyl sulfate are associated with the progression of CKD, cardiovascular complications, and oxidative stress.[4][5] Therefore, the accurate and reliable quantification of indoxyl sulfate in biological samples, particularly urine, is crucial for clinical research, disease monitoring, and the development of therapeutic interventions.
These application notes provide detailed protocols for the detection of indoxyl sulfate in urine samples using several established analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Metabolic Pathway of Indoxyl Sulfate
The formation of indoxyl sulfate begins with the bacterial metabolism of dietary tryptophan in the intestine. The resulting indole is absorbed into the bloodstream and transported to the liver, where it is hydroxylated and then sulfonated to form indoxyl sulfate before being excreted by the kidneys.[1][3][4][5]
Caption: Metabolic pathway from dietary tryptophan to indoxyl sulfate.
Overview of Detection Methodologies
Several analytical techniques are available for the quantification of indoxyl sulfate in urine. The choice of method depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The most common methods are HPLC, often with fluorescence or UV detection, LC-MS/MS, and ELISA.
Table 1: Comparison of Indoxyl Sulfate Detection Methods
| Parameter | HPLC-FLD/UV | LC-MS/MS | ELISA | Electrochemical Sensor |
| Principle | Chromatographic separation followed by fluorescence or UV detection | Chromatographic separation followed by mass-based detection | Antigen-antibody binding with colorimetric detection | Electrochemical oxidation on a modified electrode |
| Linearity Range | 0.10 to 10.00 mg/L[8] | 0.05 to 200 µg/mL[6] | Varies by kit (e.g., 1-300 umol/L) | 0.5 to 80 µM[9] |
| Limit of Detection (LOD) / LLOQ | LLOQ: 0.1 mg/L[8] | LLOQ as low as 1 ng/mL[6] | Sensitivity: 0.1 umol/L[10] | LOD: 0.064 µM[9] |
| Precision (CV%) | Intra-day & Inter-day: < 15%[8] | Within-day: ≤ 4.0%; Between-day: ≤ 4.3%[1][2] | Intra-assay & Inter-assay: Typically < 15% | Not specified |
| Accuracy / Recovery | 105.0% at LLOQ[8] | 97.7% to 107.3%[1][2] | Varies by kit | Satisfactory results reported[9] |
| Sample Preparation | Dilution, centrifugation, filtration[8] | Protein precipitation, dilution[1][7] | Dilution may be required[10] | Dilution |
| Advantages | Cost-effective, robust[8] | High sensitivity and specificity[6] | High throughput, simple operation, no complex equipment[11] | Rapid, potential for point-of-care |
| Disadvantages | Lower sensitivity than LC-MS/MS | Expensive equipment, requires expertise[11] | Potential for cross-reactivity, indirect detection | Susceptible to interference from other electroactive species |
Protocol 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This protocol describes a validated HPLC method with a fluorescence detector (FLD) for the quantification of indoxyl sulfate in urine.[8]
Principle
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. Indoxyl sulfate is naturally fluorescent, allowing for sensitive detection using an FLD at specific excitation and emission wavelengths.
Experimental Protocol
1.2.1. Urine Sample Collection and Preparation
-
Collect mid-stream first morning urine in a sterile container.[12]
-
Transfer a 1 mL aliquot of the urine sample to a 1.5 mL microcentrifuge tube.
-
Centrifuge the sample at 16,000 × g for 5 minutes to pellet any debris.[8]
-
Dilute the supernatant 1:20 by combining 50 µL of the supernatant with 940 µL of phosphate buffer. An internal standard can be added at this stage.[8]
-
Filter the diluted sample through a 0.22 µm Nylon filter before injection.[8]
1.2.2. Reagents and Materials
-
Indoxyl sulfate potassium salt (for standards)
-
Acetonitrile (ACN), HPLC grade
-
Acetic acid
-
Triethylamine (TEA)
-
Phosphate buffer
-
Ultrapure water
-
C18 column (e.g., 250 × 4.6 mm, 5 µm particle size)[8]
1.2.3. Instrumentation and Chromatographic Conditions
-
HPLC System: With a fluorescence detector.
-
Column: C18 (250 × 4.6 mm, 5 µm)[8]
-
Mobile Phase: 50 mM acetic acid adjusted to pH 4.0 with TEA buffer and AcN (88:12, v/v).[8]
-
Injection Volume: 10-20 µL.[13]
-
Fluorescence Detection: Excitation at 280 nm and Emission at 375 nm.[8]
1.2.4. Data Analysis
-
Prepare a series of calibration standards of indoxyl sulfate in a suitable matrix (e.g., artificial urine or phosphate buffer) covering the expected concentration range (e.g., 0.10 to 10.00 mg/L).[8]
-
Inject the standards and samples into the HPLC system.
-
Generate a standard curve by plotting the peak area of indoxyl sulfate against its concentration.
-
Determine the concentration of indoxyl sulfate in the urine samples by interpolating their peak areas from the standard curve, accounting for the initial dilution factor.
HPLC Workflow Diagram
Caption: Experimental workflow for HPLC-based detection of indoxyl sulfate.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a robust method for the highly sensitive and specific quantification of indoxyl sulfate in urine using LC-MS/MS.[1][2][15]
Principle
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation on an LC column, indoxyl sulfate is ionized (typically via negative electrospray ionization) and detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, minimizing interference from other matrix components.
Experimental Protocol
2.2.1. Sample Preparation
-
Collect urine samples as described in section 1.2.1.
-
Thaw frozen urine samples at room temperature.
-
To a 50 µL aliquot of urine, add 450 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of an isotope-labeled internal standard (e.g., indoxyl sulfate-d4).[1][7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and dilute further if necessary (e.g., 10-fold with ultrapure water) to fall within the calibration range.[7]
-
Transfer the final diluted sample to an autosampler vial for analysis.
2.2.2. Reagents and Materials
-
Indoxyl sulfate potassium salt
-
Isotope-labeled indoxyl sulfate (e.g., IS-d4) as an internal standard[7]
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
C18 column (e.g., Polaris 3 C18-A or Acquity UPLC BEHC18)[1][7]
2.2.3. Instrumentation and Conditions
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 2.1 × 100 mm, 1.7 µm).[7]
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.[1][7]
-
Gradient Elution: A typical gradient might start at 15% B, increase linearly to 35% B over 1.5 minutes, followed by a wash and re-equilibration step.[1]
-
Flow Rate: 0.4-0.5 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1][2]
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Indoxyl Sulfate Transition: e.g., m/z 212 -> 132 or 212 -> 80
-
Internal Standard (IS-d4) Transition: e.g., m/z 216 -> 136 or 216 -> 80
-
2.2.4. Data Analysis
-
Prepare calibration standards with known concentrations of indoxyl sulfate and a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of indoxyl sulfate in the urine samples using the peak area ratios and the regression equation from the standard curve.
LC-MS/MS Workflow Diagram
Caption: Experimental workflow for LC-MS/MS-based detection of indoxyl sulfate.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general procedure for quantifying indoxyl sulfate in urine using a competitive ELISA kit.[10][11][12] Users should always follow the specific instructions provided with their chosen kit.
Principle
A competitive ELISA for indoxyl sulfate involves a competition between the IS in the sample and a labeled IS conjugate (e.g., IS-HRP) for a limited number of binding sites on a specific anti-IS antibody that is pre-coated on a microplate.[10] The amount of labeled conjugate that binds is inversely proportional to the amount of IS in the sample. The reaction is visualized by adding a substrate that produces a colored product, and the intensity is measured spectrophotometrically.[10][12]
Experimental Protocol
3.2.1. Sample Preparation
-
Collect urine samples as described in section 1.2.1.
-
Centrifuge samples for 20 minutes at 2000-3000 rpm to remove particulate matter.[16]
-
Collect the supernatant. Samples may need to be pre-diluted with the assay buffer provided in the kit to ensure the concentration falls within the standard curve range.[10]
3.2.2. Reagents and Materials (Typically provided in the kit)
-
Anti-IS antibody-coated 96-well plate[12]
-
Indoxyl sulfate standards
-
IS-Horseradish Peroxidase (HRP) conjugate[12]
-
Assay buffer
-
Wash buffer
-
TMB Substrate solution[12]
-
Stop solution[12]
3.2.3. Assay Procedure
-
Bring all reagents and samples to room temperature.
-
Add standards and prepared urine samples to the appropriate wells of the microplate.
-
Add the IS-HRP conjugate to each well and incubate as per the kit's instructions (e.g., 60 minutes at 37 °C).[10]
-
Wash the plate multiple times (e.g., 5 times) with wash buffer to remove unbound components.[10]
-
Add TMB substrate solution to each well and incubate in the dark (e.g., 15-20 minutes). A blue color will develop.[12]
-
Add the stop solution to each well. The color will change from blue to yellow.[12]
-
Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[12]
3.2.4. Data Analysis
-
Calculate the average OD for each set of standards and samples.
-
Generate a standard curve by plotting the OD values against the concentration of the standards (often on a log-log or semi-log scale). The OD will be inversely proportional to the concentration.
-
Determine the concentration of indoxyl sulfate in the samples by interpolating their OD values from the standard curve and multiplying by the dilution factor.[17]
ELISA Workflow Diagram
Caption: General experimental workflow for a competitive ELISA.
References
- 1. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for Indoxyl Sulfate as an Inducer of Oxidative Stress in Patients With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UREMIC TOXICITY OF INDOXYL SULFATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uremic toxicity of indoxyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of ELISA-based method for the routine examination of serum indoxyl sulfate in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Full Validation and Application to Clinical Research of a High-Performance Liquid Chromatography Method for the Assessment of Urinary 3-Indoxyl Sulfate in Pediatric Patients with Hematopoietic Stem Cell Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mybiosource.com [mybiosource.com]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. Human Indoxyl Sulfate (IS) Elisa Kit – AFG Scientific [afgsci.com]
- 13. Highlighting Levels of Indoxyl Sulphate among Critically Ill Patients with Acute Nephrotoxicity; Correlations Between Indoxyl Sulphate Levels and Patients’ Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. A robust, accurate, sensitive LC-MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. biocompare.com [biocompare.com]
Application Notes and Protocols: In Vitro Models for Studying Indoxyl Sulfate Effects on Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoxyl sulfate is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1] Elevated levels of indoxyl sulfate are associated with endothelial dysfunction and an increased risk of cardiovascular disease.[2][3] In vitro models using endothelial cells are crucial for elucidating the molecular mechanisms of indoxyl sulfate-induced toxicity and for the screening of potential therapeutic agents. The most commonly used in vitro model utilizes Human Umbilical Vein Endothelial Cells (HUVECs).[4][5][6][7][8][9][10][11] More recently, induced pluripotent stem cell-derived endothelial cells (iPSC-ECs) have emerged as a promising alternative.[12][13]
These application notes provide an overview of the key effects of indoxyl sulfate on endothelial cells and detailed protocols for essential experiments to study these effects.
Key Effects of Indoxyl Sulfate on Endothelial Cells
Indoxyl sulfate exerts several detrimental effects on endothelial cells, primarily through the induction of oxidative stress and inflammation, and activation of the Aryl Hydrocarbon Receptor (AhR).[2][14]
-
Increased Oxidative Stress: Indoxyl sulfate stimulates the production of reactive oxygen species (ROS), mainly through the activation of NADPH oxidase.[4][6][7][15] This leads to a state of oxidative stress, characterized by an imbalance between pro-oxidant and antioxidant mechanisms.[4][6]
-
Inflammation: The toxin upregulates the expression of adhesion molecules, such as E-selectin, and chemokines like monocyte chemoattractant protein-1 (MCP-1).[5][9] This promotes the adhesion of leukocytes to the endothelium, a key step in the development of atherosclerosis.[5] The underlying mechanisms often involve the activation of transcription factors like NF-κB and AP-1, and MAP kinases (JNK, p38).[5][10]
-
Reduced Nitric Oxide (NO) Bioavailability: Indoxyl sulfate impairs the production and bioavailability of nitric oxide (NO), a critical molecule for maintaining vascular homeostasis and regulating blood pressure.[7][11][15][16] This contributes to endothelial dysfunction.
-
Aryl Hydrocarbon Receptor (AhR) Activation: Indoxyl sulfate is a ligand for the Aryl Hydrocarbon Receptor (AhR).[9][17][18] Activation of AhR by indoxyl sulfate mediates many of its toxic effects, including inflammation, oxidative stress, and impaired angiogenesis.[8][17][18][19]
-
Cellular Senescence and Impaired Angiogenesis: Chronic exposure to indoxyl sulfate can induce premature senescence in endothelial cells.[8][20][21] It has also been shown to impair angiogenesis by inhibiting endothelial cell proliferation and tube formation.[17][19][22]
Data Presentation
Table 1: Effects of Indoxyl Sulfate on Endothelial Cell Viability
| Indoxyl Sulfate Concentration | Duration of Treatment | Cell Viability (% of Control) | Cell Type | Reference |
| 100 µM | 3, 5, 7 days | No significant reduction | hVECs | [23] |
| 250 µM | 3 days | No significant reduction | hVECs | [23] |
| 250 µM | 5, 7 days | Significant reduction | hVECs | [23] |
| 500 µM | 24, 48, 72 hours | No measurable cell death | HUVECs | [22] |
| 1000 µM (1 mM) | Not specified | Not specified | Not specified | [7] |
hVECs: human Valve Endothelial Cells
Table 2: Indoxyl Sulfate-Induced ROS Production in Endothelial Cells
| Indoxyl Sulfate Concentration | Duration of Treatment | Fold Increase in ROS Production (vs. Control) | Cell Type | Reference |
| 100 µM | 3 hours | 1.36 | HUVECs | [7] |
| 250 µM | 3 hours | 1.57 | HUVECs | [7] |
| 500 µM | 3 hours | 1.67 | HUVECs | [7] |
| 1000 µM (1 mM) | 3 hours | 2.16 | HUVECs | [7] |
Table 3: Effect of Indoxyl Sulfate on Endothelial Cell Migration and Angiogenesis
| Indoxyl Sulfate Concentration | Assay | Effect | Cell Type | Reference |
| Not specified | VEGF-induced chemotactic migration | Significant dose-dependent decrease | HUVECs | [11] |
| 500 µM | Scratch wound closure | Not altered | HUVECs | [22] |
| Not specified | Tube formation on Matrigel | Inhibition | HUVECs | [11] |
| 500 µM | Tube formation | Impaired | HUVECs | [17] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
Objective: To culture human umbilical vein endothelial cells (HUVECs) and treat them with indoxyl sulfate.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., M200 supplemented with Low Serum Growth Supplement)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Indoxyl sulfate potassium salt
-
Cell culture flasks and plates
Procedure:
-
Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells when they reach 80-90% confluency. Use cells between passages 3 and 6 for experiments.
-
For experiments, seed HUVECs in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere and grow to the desired confluency.
-
Prepare a stock solution of indoxyl sulfate in sterile water or cell culture medium.
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of indoxyl sulfate (e.g., 100 µM, 250 µM, 500 µM). A vehicle control (medium without indoxyl sulfate) should always be included.
-
Incubate the cells for the desired period (e.g., 3, 24, 48, or 72 hours) before proceeding with downstream assays.[7][22]
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production
Objective: To quantify intracellular ROS levels in HUVECs treated with indoxyl sulfate.
Materials:
-
HUVECs cultured and treated as in Protocol 1
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
After treating HUVECs with indoxyl sulfate for the desired time, remove the medium and wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 527 nm.[7]
-
Alternatively, detach the cells with trypsin-EDTA, resuspend them in PBS, and analyze by flow cytometry.
-
Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of indoxyl sulfate on HUVEC viability.
Materials:
-
HUVECs cultured and treated in a 96-well plate as in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
After the indoxyl sulfate treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Western Blot Analysis for Protein Expression
Objective: To analyze the expression of key proteins involved in indoxyl sulfate-induced signaling pathways (e.g., p-JNK, p-NF-κB, E-selectin).
Materials:
-
HUVECs cultured and treated in 6-well plates as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-NF-κB, anti-NF-κB, anti-E-selectin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize the data.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways activated by indoxyl sulfate in endothelial cells.
Caption: Workflow for measuring ROS production in HUVECs.
Caption: Workflow for Western blot analysis.
References
- 1. Serum Indoxyl Sulfate Is Associated with Vascular Disease and Mortality in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Indoxyl Sulfate Induces Leukocyte-Endothelial Interactions through Up-regulation of E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The uremic solute indoxyl sulfate induces oxidative stress in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indoxyl Sulfate Inhibits Nitric Oxide Production and Cell Viability by Inducing Oxidative Stress in Vascular Endothelial Cells - ProQuest [proquest.com]
- 8. Aryl Hydrocarbon Receptor Mediates Indoxyl Sulfate-Induced Cellular Senescence in Human Umbilical Vein Endothelial Cells [jstage.jst.go.jp]
- 9. Activation of aryl hydrocarbon receptor mediates indoxyl sulfate-induced monocyte chemoattractant protein-1 expression in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indoxyl sulfate enhances IL-1β-induced E-selectin expression in endothelial cells in acute kidney injury by the ROS/MAPKs/NFκB/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide counters the inhibitory effects of uremic toxin indoxyl sulfate on endothelial cells by governing ERK MAP kinase and myosin light chain activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Modeling Uremic Vasculopathy With Induced Pluripotent Stem Cell-Derived Endothelial Cells as a Drug Screening System [frontiersin.org]
- 13. Modeling Uremic Vasculopathy With Induced Pluripotent Stem Cell-Derived Endothelial Cells as a Drug Screening System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indoxyl Sulfate, a Uremic Endotheliotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in Indoxyl Sulfate-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indoxyl sulfate impairs angiogenesis via chronic aryl hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microvesicles From Indoxyl Sulfate-Treated Endothelial Cells Induce Vascular Calcification in vitro – Geivex [geivex.org]
- 21. researchgate.net [researchgate.net]
- 22. Indoxyl sulfate impairs angiogenesis via chronic aryl hydrocarbon receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Indoxyl Sulfate-Induced Valve Endothelial Cell Endothelial-to-Mesenchymal Transition and Calcification in an Integrin-Linked Kinase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Models of Uremia for Indoxyl Sulfate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Kidney Disease (CKD) is a global health issue characterized by the progressive loss of kidney function.[1] As kidney function declines, uremic toxins accumulate in the body, contributing significantly to the pathophysiology of CKD and its systemic complications, particularly cardiovascular disease.[1][2] Indoxyl sulfate (IS), a protein-bound uremic toxin derived from the metabolism of dietary tryptophan by gut microbiota, is a key focus of research due to its poor clearance by conventional dialysis and its association with CKD progression.[2][3][4][5]
IS has been identified as a nephro-vascular toxin that induces oxidative stress, inflammation, and fibrosis in renal and vascular tissues.[3][5][6] Understanding the precise mechanisms of IS toxicity is crucial for developing novel therapeutic strategies. Animal models that effectively replicate the uremic state and high IS concentrations seen in human CKD are indispensable tools for this research.[7][8]
This document provides detailed application notes and protocols for the most common and relevant animal models used in indoxyl sulfate research, including surgical, chemical, and obstructive injury models.
Overview of Uremic Animal Models
The selection of an appropriate animal model is critical for studying the effects of indoxyl sulfate. The most widely used models are rodents (rats and mice) due to their cost-effectiveness, well-characterized genetics, and the availability of established protocols.[7][9] Models can be broadly categorized into those that cause nephron loss (e.g., 5/6 nephrectomy) and those that induce tubular injury (e.g., adenine administration).[7][9] Notably, tubular injury models in rats may be particularly relevant for studying protein-bound uremic toxins, as they tend to show a greater increase in plasma IS relative to creatinine, suggesting a more significant impact on tubular secretion than glomerular filtration.[7][8][9]
Table 1: Comparison of Common Animal Models for Indoxyl Sulfate Research
| Model | Species | Induction Method | Key Pathological Features | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 5/6 Nephrectomy (PNx) | Rat, Mouse | Two-step surgical removal of the right kidney and ligation/excision of two-thirds of the left kidney.[10][11] | Progressive glomerulosclerosis, tubulointerstitial fibrosis, hypertension, uremic cardiomyopathy.[11] | High reproducibility, mimics the progressive nature of human CKD.[11][12] | Technically demanding surgery, potential for variability in the extent of renal mass reduction.[12][13] |
| Adenine-Induced CKD | Rat, Mouse | Oral administration of adenine, which metabolizes to 2,8-dihydroxyadenine, causing crystal nephropathy and tubular obstruction.[1][14] | Severe tubulointerstitial inflammation, fibrosis, anemia, and renal dysfunction.[1][15] | Non-surgical, simple, reproducible, and cost-effective.[1][16] | High mortality with prolonged exposure; some effects may be reversible after adenine cessation.[14] |
| Unilateral Ureteral Obstruction (UUO) | Rat, Mouse | Surgical ligation of one ureter, leading to obstructive nephropathy.[17] | Rapid and progressive tubulointerstitial fibrosis, inflammation, and tubular cell apoptosis.[18][19] | Excellent model for studying the mechanisms of renal fibrosis in an accelerated manner.[17] | Does not model the systemic uremic state as the contralateral kidney maintains function. Significant variability based on surgical technique.[17] |
Quantitative Data from Uremic Models
The following table summarizes typical biochemical parameters observed in various animal models of uremia. These values are essential for confirming the successful induction of the uremic state and for comparing the severity of disease across different models.
Table 2: Representative Biochemical Data in Uremic Animal Models
| Model & Species | Parameter | Control/Sham Value | Uremic Value | Citation |
|---|---|---|---|---|
| Adenine-Induced CKD (Mouse) | Plasma Creatinine | 0.4 ± 0.02 mg/dL | 1.9 ± 0.10 mg/dL | [15] |
| Adenine-Induced CKD (Mouse) | Hematocrit | 49.6 ± 1.6 % | 36.5 ± 1.0 % | [15] |
| 5/6 Nephrectomy (Rat) | Serum Urea | 17.7 ± 3.0 mg/dL | 59.1 ± 6.3 mg/dL (at 2 weeks) | [12] |
| 5/6 Nephrectomy (Rat) | Creatinine Clearance | ~1.0 mL/min/100g BW | 0.28 ± 0.08 mL/min/100g BW (at 2 weeks) | [12] |
| 5/6 Nephrectomy (Rat) | Plasma Indoxyl Sulfate | ~2 µM | ~40-60 µM | [2] |
| Acute IS Injection (Mouse) | Serum Indoxyl Sulfate | 9.61 ± 0.38 µM | 85.15 ± 10.2 µM (at 3 hours) |[20] |
Note: Values are presented as mean ± standard deviation or as representative ranges and can vary based on specific protocol, animal strain, and duration of the study.
Experimental Protocols
Protocol 1: 5/6 Partial Nephrectomy (PNx) in Rodents
This surgical model induces a gradual decline in renal function, closely mimicking human CKD progression.[11] The procedure is typically performed in two stages to improve survival rates.[10][11]
Workflow for 5/6 Partial Nephrectomy
Caption: Workflow for the two-step 5/6 partial nephrectomy model.
Methodology:
-
Animal Preparation: Use male rats (e.g., Wistar, Sprague-Dawley, 200-250g) or mice (e.g., C57BL/6, 6-8 weeks old).[12][15] Acclimatize animals for at least 5 days.[13] Maintain body temperature at ~37°C on a warming pad during surgery.[10]
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).[13] Confirm the level of sedation via a lack of response to a toe pinch.[10]
-
Step 1: Left Kidney Ablation:
-
Place the animal on its right side and prepare the surgical area over the left flank.[10]
-
Make a lumbar incision through the skin and muscle to expose the left kidney.[10]
-
Gently exteriorize the kidney.[10]
-
Ligate the upper and lower poles of the kidney with a suture, encompassing approximately two-thirds of the renal mass. Alternatively, excise the poles. This reduces renal mass while minimizing bleeding.[11][13]
-
Return the kidney to the abdominal cavity and close the incision in layers.
-
-
Recovery: Provide post-operative analgesia and allow the animal to recover for one week.[11][13]
-
Step 2: Right Nephrectomy:
-
After the recovery period, anesthetize the animal again.
-
Perform a similar surgical procedure on the right flank to expose and remove the entire right kidney.
-
Close the incision in layers.
-
-
Post-Operative Monitoring: Monitor the animals for several weeks (typically 4-8 weeks or longer) to allow for the development of stable CKD.[10][12] Sham-operated animals undergo the same surgical procedures but without ligation or removal of kidney tissue.[11]
Protocol 2: Adenine-Induced Chronic Kidney Disease
This non-surgical model is effective for inducing CKD with severe anemia and tubulointerstitial fibrosis.[15]
Workflow for Adenine-Induced CKD
Caption: Workflow for inducing chronic kidney disease using adenine.
Methodology:
-
Animal Selection: Use male rats (e.g., Sprague-Dawley, 12 weeks old) or mice (e.g., C57BL/6, 6 weeks old).[15][16]
-
Adenine Preparation and Administration:
-
For Mice: Administer adenine at 50 mg/kg body weight daily via oral gavage for 28 days.[15] Suspend adenine in a vehicle like 0.5% carboxymethyl cellulose (CMC).[15] Alternatively, mix adenine into the feed at a concentration of 0.20% w/w.[1][21]
-
For Rats: Administer adenine mixed in the feed at a concentration of 0.75% w/w for 3-4 weeks.[1][16][21] This can be combined with a low-protein diet to achieve more consistent results.[16] Oral gavage in rats can also be performed (e.g., 600 mg/kg for 10 days).[15]
-
-
Control Group: The control group should receive the vehicle (e.g., 0.5% CMC) or the standard diet without adenine.[15]
-
Monitoring: Monitor body weight, food intake, and general health throughout the study.[16] Animals on an adenine diet often exhibit weight loss.[14]
-
Endpoint and Sample Collection: At the end of the treatment period, euthanize animals and collect blood for serum analysis (creatinine, BUN, IS) and kidneys for histological examination (e.g., H&E, Sirius Red staining for fibrosis).[15][22]
Protocol 3: Unilateral Ureteral Obstruction (UUO)
The UUO model is a robust and widely used method to study the cellular and molecular mechanisms of renal tubulointerstitial fibrosis in an accelerated manner.[18][17]
Methodology:
-
Animal Preparation: Anesthetize the mouse or rat as described in Protocol 4.1.
-
Surgical Procedure:
-
Make a midline or flank incision to expose the abdominal cavity.
-
Gently locate the left ureter. Be careful to avoid damaging the adrenal gland and renal vessels.[10]
-
Isolate the ureter and ligate it at two points (e.g., below the renal pelvis) using a non-absorbable suture (e.g., 4-0 silk).[18]
-
The ureter can be cut between the two ligatures to ensure complete obstruction.
-
Return the organs to the abdominal cavity and close the incision.
-
-
Post-Operative Care: Provide post-operative analgesia and care as previously described.
-
Study Duration and Analysis: The progression of fibrosis is rapid. Kidneys are typically harvested at various time points, such as 3, 7, or 14 days post-surgery, to assess inflammation and fibrosis. The contralateral (non-obstructed) kidney can serve as an internal control.[18]
Key Signaling Pathways in Indoxyl Sulfate Toxicity
Indoxyl sulfate exerts its toxic effects by activating multiple intracellular signaling pathways, leading to oxidative stress, inflammation, and fibrosis.[3][6]
Indoxyl Sulfate Pathophysiological Signaling
Caption: Key signaling pathways activated by indoxyl sulfate.
-
Aryl Hydrocarbon Receptor (AhR) Activation: IS is a potent agonist of AhR.[4][23] Activation of this ligand-activated transcription factor is a key initial step that triggers downstream toxic effects, including the generation of reactive oxygen species (ROS).[5]
-
Oxidative Stress: IS stimulates NADPH oxidase, a major source of cellular ROS.[3][24] The resulting oxidative stress damages cellular components and activates pro-inflammatory and pro-fibrotic signaling.[3]
-
Inflammation: Through AhR and ROS, IS activates the pro-inflammatory transcription factor NF-κB.[3] This leads to the increased expression and secretion of inflammatory cytokines like TNF-α and IL-6, contributing to the chronic inflammatory state seen in uremia.[4][20][24]
-
Fibrosis: IS promotes renal fibrosis by inducing the expression of pro-fibrotic factors like Transforming Growth Factor-β1 (TGF-β1).[3] It also activates the mTORC1 signaling pathway, which is implicated in epithelial-mesenchymal transition and fibroblast differentiation.[25]
-
Inhibition of Protective Pathways: IS has been shown to downregulate the Nrf2 pathway, a key cellular defense mechanism against oxidative stress.[3] It can also inhibit Wnt/β-catenin signaling, which impairs processes like angiogenesis.[26][27]
Conclusion
Animal models of uremia are essential for advancing our understanding of the pathological roles of indoxyl sulfate in CKD. The 5/6 nephrectomy model provides a slowly progressing disease state, while the adenine-induced model offers a rapid, non-surgical alternative for studying severe uremia. The UUO model is unparalleled for investigating the specific mechanisms of renal fibrosis. By selecting the appropriate model and employing the detailed protocols outlined here, researchers can effectively investigate the molecular pathways of IS toxicity and evaluate the efficacy of novel therapeutic interventions aimed at mitigating its detrimental effects in patients with chronic kidney disease.
References
- 1. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indoxyl sulfate, a uremic toxin, downregulates renal expression of Nrf2 through activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uremic toxin indoxyl sulfate induces trained immunity via the AhR-dependent arachidonic acid pathway in end-stage renal disease (ESRD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Animal Models for Studying Protein-Bound Uremic Toxin Removal-A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models for Studying Protein-Bound Uremic Toxin Removal—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Video: A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy [jove.com]
- 11. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ijvets.com [ijvets.com]
- 14. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 16. Experimental adenine-induced chronic kidney disease rat model [bio-protocol.org]
- 17. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unilateral Ureteral Obstruction (UUO) Model [en.htscience.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 23. Indoxyl Sulfate, a Uremic Endotheliotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The uremic toxin indoxyl sulfate exacerbates reactive oxygen species production and inflammation in 3T3-L1 adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ovid.com [ovid.com]
- 26. Indoxyl sulfate in uremia: an old idea with updated concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Indoxyl sulfate in uremia: an old idea with updated concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of Indoxyl Sulfate using Deuterated Indoxyl Sulfate as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoxyl sulfate is a key uremic toxin that accumulates in the body with the progression of chronic kidney disease (CKD).[1][2][3] It is a metabolite of dietary L-tryptophan, produced by intestinal bacteria and subsequently metabolized in the liver.[1][2][4] Elevated levels of indoxyl sulfate are associated with the progression of renal failure, cardiovascular disease, and overall mortality in CKD patients.[3][5][6] Therefore, accurate and reliable quantification of indoxyl sulfate in biological matrices is crucial for clinical research and drug development.
The use of a stable isotope-labeled internal standard, such as deuterated indoxyl sulfate (e.g., indoxyl sulfate-d4 or -d5), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This internal standard closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the method.[7]
These application notes provide a detailed protocol for the quantification of indoxyl sulfate in human serum or plasma using deuterated indoxyl sulfate as an internal standard with LC-MS/MS.
Biosynthesis and Pathophysiological Significance of Indoxyl Sulfate
Understanding the origin and biological impact of indoxyl sulfate is essential for interpreting its measured concentrations.
Biosynthesis Pathway
The production of indoxyl sulfate involves a multi-step process initiated by gut microbiota.
Caption: Biosynthesis pathway of indoxyl sulfate from dietary tryptophan.
Pathophysiological Role in Chronic Kidney Disease
In individuals with impaired kidney function, indoxyl sulfate accumulates and exerts toxic effects on various tissues. It is known to induce oxidative stress and contribute to the progression of renal fibrosis.
Caption: Signaling cascade of indoxyl sulfate-induced renal and cardiovascular toxicity.
Experimental Protocols
Materials and Reagents
-
Indoxyl sulfate potassium salt (analytical standard)
-
Deuterated indoxyl sulfate (e.g., 3-Indoxyl sulfate-d4 potassium salt) as an internal standard (IS)[8]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human serum or plasma for calibration standards and quality controls (QCs)
Preparation of Stock and Working Solutions
-
Indoxyl Sulfate Stock Solution (1 mg/mL): Accurately weigh and dissolve indoxyl sulfate potassium salt in ultrapure water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve deuterated indoxyl sulfate in acetonitrile.[9][10]
-
Indoxyl Sulfate Working Solutions: Prepare serial dilutions of the stock solution in ultrapure water or a suitable buffer to create calibration standards and QC samples at various concentrations.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration appropriate for spiking into samples (e.g., 0.2 mg/L or 0.5 µg/mL).[9][11]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting indoxyl sulfate from serum or plasma samples.[9][12][13]
Caption: General workflow for sample preparation using protein precipitation.
Detailed Protocol:
-
Pipette 50 µL of serum or plasma sample, calibration standard, or QC into a microcentrifuge tube.[9]
-
Add 500 µL of the internal standard working solution (in acetonitrile) to each tube.[9]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge the tubes at 13,400 x g for 15 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Dilute the supernatant 10-fold with ultrapure water.[9]
-
Inject an aliquot (e.g., 5 µL) of the diluted supernatant into the LC-MS/MS system for analysis.[9]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Method optimization may be required for different instrument setups.
| Parameter | Typical Conditions |
| Liquid Chromatography | |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in water[9][12] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[9][12] |
| Flow Rate | 0.45 mL/min[9] |
| Injection Volume | 5 µL[9] |
| Column Temperature | 30 °C[9] |
| Gradient Elution | A linear gradient can be employed, for example: 0-1 min, 80% A; 1.0-1.7 min, 80%-20% A; 1.7-1.8 min, 20%-5% A; 1.8-3.4 min, 5% A; 3.5 min, 80% A.[9] |
| Mass Spectrometry | |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative electrospray ionization (ESI-)[12] |
| Monitored Transitions | Indoxyl Sulfate: m/z 212 -> 80, 132; Deuterated Indoxyl Sulfate (d4): m/z 216 -> 80, 136 (example transitions, should be optimized) |
| Collision Energy | Optimized for each transition |
| Dwell Time | Optimized for the number of co-eluting analytes |
Data Presentation and Method Validation
A robust and reliable analytical method requires thorough validation. The following tables summarize typical validation parameters for the quantification of indoxyl sulfate.
Calibration Curve
| Analyte | Calibration Range (mg/L) | Correlation Coefficient (r²) |
| Indoxyl Sulfate | 0.05 - 5 | > 0.999[13] |
Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Indoxyl Sulfate | Low | ≤ 4.0[12] | ≤ 4.3[12] | 97.7 - 107.3[12] |
| Medium | ≤ 4.0[12] | ≤ 4.3[12] | 97.7 - 107.3[12] | |
| High | ≤ 4.0[12] | ≤ 4.3[12] | 97.7 - 107.3[12] |
Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (µmol/L) | Lower Limit of Quantification (LLOQ) (µmol/L) |
| Indoxyl Sulfate | 1.248[8] | 3.23[8] |
Conclusion
The use of deuterated indoxyl sulfate as an internal standard in LC-MS/MS methods provides a highly accurate, precise, and robust approach for the quantification of indoxyl sulfate in biological matrices. The detailed protocols and validation data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of this critical uremic toxin in health and disease. The established methods are sensitive and specific, making them suitable for both clinical research and routine analysis.
References
- 1. Indoxyl sulfate - Wikipedia [en.wikipedia.org]
- 2. Metabolite of the month - Indoxyl sulfate - biocrates life science ag [biocrates.com]
- 3. Indoxyl Sulfate, a Tubular Toxin, Contributes to the Development of Chronic Kidney Disease [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Role of uremic toxin indoxyl sulfate in the progression of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indoxyl Sulfate-Induced Macrophage Toxicity and Therapeutic Strategies in Uremic Atherosclerosis [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. A robust, accurate, sensitive LC-MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Indoxyl Sulfate Exposure in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals studying the effects of the uremic toxin indoxyl sulfate (IS) on various cell types. The methodologies outlined below cover cell culture, IS exposure, and subsequent analysis of key cellular responses, including cytotoxicity, apoptosis, and oxidative stress.
Data Presentation: Quantitative Effects of Indoxyl Sulfate on Cultured Cells
The following tables summarize the quantitative data from various studies on the effects of indoxyl sulfate on different cell lines.
Table 1: Effects of Indoxyl Sulfate on Cell Viability
| Cell Line | Indoxyl Sulfate Concentration | Exposure Time | Assay | Observed Effect |
| MC3T3-E1 (pre-osteoblastic cells) | 0.1–1.5 mM | 72 h | MTT | Dose-dependent inhibition of cell proliferation[1] |
| NRK-52E (rat renal tubular epithelial cells) | 0.5 mM, 1 mM | 24 h | MTT | Decreased cell viability[2] |
| Human Astrocytes | Dose-dependent | 4 and 7 days | MTT | Dose-dependent reduction in cell viability[3] |
| HK-2 (human renal proximal tubular epithelial cells) | 0.3, 0.5, 1, 2 mM | 24 h | MTT | Dose-dependent decreases in cell viability[4] |
| Human Astrocytes | 1, 2.5, 5, 7.5, 10, 15, 20 µM | Not specified | Not specified | Dose-dependent decrease in cell viability[5] |
| LLC-PK1 and MDCK (kidney tubular cells) | 2.5, 5.0, 10.0 mM | 72 h | MTT | Decreased cell viability[6] |
| HK-2 cells | 5 µM - 100 µM | 24 h | MTT | Dose-dependent decrease in cell viability[7] |
Table 2: Induction of Apoptosis by Indoxyl Sulfate
| Cell Line | Indoxyl Sulfate Concentration | Exposure Time | Assay | Observed Effect |
| MC3T3-E1 cells | Various concentrations | 24 h | FACS (Annexin V/PI) | Increased proportion of apoptotic cells[1] |
| Human Astrocytes | Dose-dependent | 4 and 7 days | FACS (Annexin V/PI) | Dose-dependent increase in apoptotic cells[3][8] |
| Human Astrocytes | Not specified | 4 and 7 days | Western Blot | Increased Bax/Bcl-2 ratio[8] |
| HK-2 cells | 1 mM | 3, 6, 12, 24 h | Western Blot | Increased Bax/Bcl-2 ratio[4] |
| HK-2 cells | 1 mM | 24 h | Flow Cytometry (Annexin V) | Increased Annexin V positive staining[4] |
| Human Astrocytes | 10 µM | 24 and 48 h | Flow Cytometry (Annexin V/PI) | Increased apoptosis[5] |
Table 3: Induction of Reactive Oxygen Species (ROS) by Indoxyl Sulfate
| Cell Line | Indoxyl Sulfate Concentration | Exposure Time | Assay | Observed Effect |
| MC3T3-E1 cells | 0–1.5 mM | Not specified | DCF-DA | Increased intracellular ROS production |
| NRK-52E cells | Not specified | 6 h | DCFDA | Increased ROS production[9] |
| IEC-6 (intestinal epithelial cells) | 31.2–250 μM | Not specified | Not specified | Significantly increased ROS production[10] |
| HUVECs (endothelial cells) | 250, 500, 750 µM | Not specified | Not specified | Significantly higher ROS levels[11] |
| HK-2 cells | 5 µM - 100 µM | 24 h | Not specified | Increased ROS production[7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Not specified | Fluorescence microplate reader | Induced ROS generation[12] |
Experimental Protocols
General Cell Culture and Indoxyl Sulfate Exposure
This protocol provides a general framework for culturing cells and exposing them to indoxyl sulfate. Specific cell lines may require modifications to the culture medium and conditions.
Materials:
-
Cell line of interest (e.g., HK-2, NRK-52E, MC3T3-E1)
-
Complete culture medium (e.g., DMEM, α-MEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Indoxyl sulfate (Sigma-Aldrich or equivalent)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 6-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into appropriate culture plates at a predetermined density. For example, 2 x 10^4 cells/well in a 96-well plate for viability assays or 3 x 10^5 cells/well in a 6-well plate for protein or RNA extraction.[2]
-
Allow the cells to adhere and recover overnight in the incubator.
-
Prepare a stock solution of indoxyl sulfate in sterile water or culture medium. Further dilute the stock solution to the desired final concentrations in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of indoxyl sulfate. Include a vehicle control (medium without indoxyl sulfate).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells cultured in a 96-well plate and treated with indoxyl sulfate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS or medium)[3]
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
After the indoxyl sulfate treatment period, add 10-20 µL of MTT solution to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can also be used.[1]
Apoptosis Detection (Annexin V and Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates and treated with indoxyl sulfate
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
After indoxyl sulfate treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analyze the stained cells by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCF-DA assay is a common method for detecting intracellular ROS.
Materials:
-
Cells cultured in a 96-well plate or other suitable format and treated with indoxyl sulfate
-
2′,7′-dichlorofluorescin diacetate (DCF-DA) or H2DCFDA solution
-
PBS or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
After indoxyl sulfate exposure, remove the treatment medium.
-
Load the cells with DCF-DA (typically 10-25 µM) in serum-free medium or PBS.[1][9]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[1]
Signaling Pathways and Experimental Workflows
Indoxyl Sulfate-Induced Cellular Stress Pathways
Indoxyl sulfate has been shown to activate multiple signaling pathways leading to cellular dysfunction. After cellular uptake, IS can induce oxidative stress, which in turn activates pathways like NF-κB and CREB, leading to increased ROS production.[13] It can also activate mTORC1 signaling, contributing to renal fibrosis.[14] Furthermore, IS can induce apoptosis through the activation of MAPKs and Akt pathways.[4]
Caption: Indoxyl Sulfate Signaling Cascade.
Experimental Workflow for Studying Indoxyl Sulfate Effects
The following diagram illustrates a typical workflow for investigating the cellular effects of indoxyl sulfate.
Caption: Indoxyl Sulfate Study Workflow.
References
- 1. Indoxyl sulfate promotes apoptosis in cultured osteoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indoxyl sulfate induces apoptotic cell death by inhibiting glycolysis in human astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paricalcitol attenuates indoxyl sulfate-induced apoptosis through the inhibition of MAPK, Akt, and NF-kB activation in HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoxyl Sulfate Induces Apoptosis through Oxidative Stress and Mitogen-Activated Protein Kinase Signaling Pathway Inhibition in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alliedacademies.org [alliedacademies.org]
- 8. krcp-ksn.org [krcp-ksn.org]
- 9. Inhibition of Indoxyl Sulfate-Induced Reactive Oxygen Species-Related Ferroptosis Alleviates Renal Cell Injury In Vitro and Chronic Kidney Disease Progression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Indoxyl Sulfate on the Repair and Intactness of Intestinal Epithelial Cells: Role of Reactive Oxygen Species’ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Indoxyl sulfate inhibits nitric oxide production and cell viability by inducing oxidative stress in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indoxyl Sulfate, a Tubular Toxin, Contributes to the Development of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
Fluorescence Detection Methods for Indoxyl Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fluorescence-based detection of indoxyl sulfate (IS), a key uremic toxin implicated in the progression of chronic kidney disease (CKD) and associated cardiovascular complications. Accurate and sensitive quantification of IS in biological matrices is crucial for clinical research and drug development. The following sections detail various fluorescence methodologies, from established chromatographic techniques to novel sensor technologies.
Introduction to Indoxyl Sulfate and its Detection
Indoxyl sulfate is a protein-bound uremic toxin that accumulates in the body with declining renal function. It is derived from the bacterial metabolism of dietary tryptophan in the intestine. Elevated levels of IS are associated with oxidative stress, endothelial dysfunction, and the progression of renal and cardiovascular diseases. Consequently, the development of robust and sensitive methods for its detection is of significant interest in nephrology and related fields. Fluorescence-based techniques offer high sensitivity and specificity, making them well-suited for the quantification of IS in complex biological samples.
Quantitative Data Summary
The following table summarizes the quantitative performance of various fluorescence-based detection methods for indoxyl sulfate.
| Method | Sample Matrix | Linear Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery | Citation |
| HPLC-Fluorescence | Plasma | 2.5 - 50 µM | 2.0 µM | 0.2 µM | >89% | [1][2][3] |
| Spectrofluorometry with Deep Eutectic Solvent Extraction | Plasma | 20 - 160 µg/mL | 20 µg/mL | - | ± 15% | [4] |
| Ratiometric Fluorescent Capsule | Urine | - | - | 1.9 ppb | - | [5] |
| Ratiometric Fluorescent Capsule | Serum | - | - | 43.61 ppm | - | [5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This is a widely used, sensitive, and reproducible method for the quantification of indoxyl sulfate in plasma.[1][2]
Experimental Workflow:
References
- 1. HPLC-fluorescence method for measurement of the uremic toxin indoxyl sulfate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] HPLC-fluorescence method for measurement of the uremic toxin indoxyl sulfate in plasma. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of indoxyl sulfate by spectrofluorimetric method in human plasma through extraction with deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visual Ratiometric Fluorescent Capsule for Ultralow Detection of Indoxyl Sulfate: A Paradigm Shift in Point-of-Care Chronic Kidney Disease Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Potassium 1H-Indol-3-yl Sulfate to Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 1H-indol-3-yl sulfate, commonly known as indoxyl sulfate (IS), is a protein-bound uremic toxin that accumulates in the body during chronic kidney disease (CKD).[1] It is derived from the metabolism of dietary tryptophan by intestinal bacteria.[1] Elevated levels of indoxyl sulfate are associated with the progression of renal disease, cardiovascular complications, and neurological symptoms.[2][3] Rodent models are invaluable tools for studying the pathophysiology of indoxyl sulfate toxicity and for the preclinical evaluation of potential therapeutic interventions. These application notes provide detailed protocols for the preparation and administration of this compound to rodents, along with summaries of expected quantitative outcomes and relevant signaling pathways.
Data Presentation
Table 1: Effects of Indoxyl Sulfate Administration in Rodent Models
| Species | Model | Administration Route | Dosage | Duration | Key Findings | Reference(s) |
| Rat | 5/6 Nephrectomy | Oral | 200 mg/kg/day | 6 weeks | Increased glomerular sclerosis, lower inulin clearance. | [3] |
| Rat | Normal and Subtotally Nephrectomized | Oral | Not specified | 2 weeks | Increased serum and kidney IS levels, increased serum creatinine, decreased creatinine clearance, reduced kidney superoxide scavenging activity. | [4] |
| Rat | Dahl Salt-Sensitive Hypertensive | Oral in water | 200 mg/kg/day | Not specified | Downregulation of renal Nrf2 expression. | [1] |
| Mouse | Unilateral Nephrectomy | Intraperitoneal Injection | 100 mg/kg/day | 7 weeks | Increased circulating IS levels, behavioral abnormalities (anxiety, depression, cognitive impairment), neurodegeneration. | [2] |
| Mouse | C57BL/6 | Intraperitoneal Injection | 800 mg/kg | 3 or 6 hours | Intestinal inflammation, increased serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | [5] |
| Mouse | Adenine-induced CKD | Oral Gavage (Adenine) | 50 mg/kg/day (Adenine) | 28 days | Elevated serum creatinine, BUN, and IS levels. | [6] |
Experimental Protocols
Protocol 1: Preparation of Indoxyl Sulfate Solution for Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile water
-
Corn Oil
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Sterile tubes and syringes
-
0.22 µm sterile filter
Solution Preparation Methods:
-
For Intraperitoneal (IP) Injection (Aqueous-based):
-
To prepare an organic solvent-free aqueous solution, directly dissolve this compound in PBS (pH 7.2). The solubility is approximately 10 mg/mL.
-
For higher concentrations, a stock solution can be made by dissolving the compound in DMSO or dimethylformamide to a concentration of approximately 30 mg/mL.
-
Further dilute the stock solution into isotonic saline or PBS for injection. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.
-
It is recommended to prepare fresh aqueous solutions and use them within one day.
-
-
For Oral Gavage or IP Injection (Co-solvent-based):
-
Protocol A (DMSO/PEG300/Tween-80/Saline):
-
Prepare a stock solution in DMSO.
-
For a final working solution, combine the following in order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This method can achieve a solubility of at least 2.5 mg/mL. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
Protocol B (DMSO/SBE-β-CD/Saline):
-
Prepare a stock solution in DMSO.
-
For a final working solution, combine:
-
10% DMSO (from stock solution)
-
90% (20% SBE-β-CD in Saline)
-
-
This method can also achieve a solubility of at least 2.5 mg/mL.
-
-
Protocol C (DMSO/Corn Oil):
-
Prepare a stock solution in DMSO.
-
For a final working solution, combine:
-
10% DMSO (from stock solution)
-
90% Corn Oil
-
-
-
-
For Administration in Drinking Water:
-
Dissolve the calculated amount of this compound directly into the drinking water.
-
If using a stock solution prepared in a solvent like DMSO, ensure the final concentration in the drinking water is very low.
-
Prepare fresh drinking water solutions regularly.
-
Protocol 2: Administration of Indoxyl Sulfate to Rodents
A. Intraperitoneal (IP) Injection
Materials:
-
Prepared indoxyl sulfate solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the mouse or rat. For a two-person technique, one person restrains the animal while the other performs the injection. For a one-person technique, various holds can be used to secure the animal.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location helps to avoid injury to the cecum, bladder, and other internal organs.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle with the bevel facing up at a 15-30 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily. The maximum recommended injection volume is typically 10 mL/kg.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
B. Oral Gavage
Materials:
-
Prepared indoxyl sulfate solution
-
Sterile syringes
-
Flexible or rigid oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
Procedure:
-
Animal Restraint: Gently but firmly restrain the animal to prevent movement.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If there is resistance, do not force it.
-
-
Administration: Once the needle is correctly positioned in the esophagus/stomach, administer the solution slowly.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.
Protocol 3: Induction of Chronic Kidney Disease (CKD) Models
A. 5/6 Nephrectomy Model (Rat)
This surgical model induces CKD by reducing the renal mass. The procedure is typically performed in two stages.
-
Stage 1: Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate two of the three branches of the renal artery to induce infarction of approximately two-thirds of the kidney.
-
Stage 2: One week after the first surgery, anesthetize the rat and perform a right nephrectomy through a separate flank incision.
-
Allow the animals to recover for a specified period before commencing indoxyl sulfate administration.
B. Adenine-Induced CKD Model (Mouse)
This is a non-surgical model that induces tubulointerstitial nephritis.
-
Prepare a suspension of adenine in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC).
-
Administer adenine to the mice daily via oral gavage at a dose of 50 mg/kg body weight for 28 days.[6]
-
Monitor the animals for signs of CKD, such as weight loss and increased water consumption.
-
Indoxyl sulfate administration can be initiated after a stable CKD model is established.
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways activated by Indoxyl Sulfate.
Experimental Workflow
Caption: General workflow for in vivo indoxyl sulfate studies.
References
- 1. Indoxyl sulfate, a uremic toxin, downregulates renal expression of Nrf2 through activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoxyl sulfate caused behavioral abnormality and neurodegeneration in mice with unilateral nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of astragaloside IV on indoxyl sulfate-induced kidney injury in mice via attenuation of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoxyl sulfate reduces superoxide scavenging activity in the kidneys of normal and uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-Inflammatory Effects of Indoxyl Sulfate in Mice: Impairment of Intestinal Homeostasis and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Indoxyl Sulfate-Induced Reactive Oxygen Species-Related Ferroptosis Alleviates Renal Cell Injury In Vitro and Chronic Kidney Disease Progression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Indoxyl Sulfate Quantification by HPLC
Welcome to the technical support center for indoxyl sulfate quantification using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the quantification of indoxyl sulfate.
Q1: I am observing poor peak shape (tailing or fronting) for my indoxyl sulfate peak. What are the common causes and solutions?
A1: Poor peak shape is a common issue in HPLC analysis.[1] Tailing peaks, where the latter half of the peak is broader than the front, or fronting peaks, where the opposite occurs, can compromise resolution and lead to inaccurate quantification.
Common Causes:
-
Column Deterioration: Over time, the stationary phase of the HPLC column can degrade, leading to peak tailing.[1] This can be due to the dissolution of the silica backbone, especially at high pH, or the accumulation of contaminants on the column frit.[2]
-
Secondary Interactions: For basic analytes, interactions between the analyte and acidic silanol groups on the silica-based stationary phase can cause peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of indoxyl sulfate and the stationary phase, influencing peak shape.
-
Sample Overload: Injecting too much sample can saturate the column, leading to broadened and asymmetrical peaks.[3]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4]
Troubleshooting Steps:
-
Flush the Column: Start by flushing the column with a strong solvent to remove any contaminants.[3]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and extend its lifetime.[1]
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for your column and analyte. For silica-based columns, a pH between 2 and 8 is generally recommended.[5]
-
Adjust Mobile Phase Composition: Adding a small amount of a competing base to the mobile phase can help to reduce peak tailing caused by secondary interactions.
-
Reduce Injection Volume/Concentration: If you suspect sample overload, try diluting your sample or injecting a smaller volume.[3]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[4]
Q2: My sensitivity for indoxyl sulfate is low, or I am not detecting it at all. How can I improve my signal?
A2: Low sensitivity can be a significant hurdle, especially when quantifying low concentrations of indoxyl sulfate in biological matrices.
Common Causes:
-
Suboptimal Detection Wavelength (UV-Vis): The chosen wavelength may not be the absorbance maximum for indoxyl sulfate.
-
Inadequate Fluorescence Detection Parameters: For fluorescence detection, the excitation and emission wavelengths might not be optimized.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of indoxyl sulfate in mass spectrometry, leading to ion suppression.[6]
-
Inefficient Sample Extraction: The sample preparation method may not be efficiently extracting indoxyl sulfate from the sample matrix.
-
Detector Lamp Issues: The detector lamp may be nearing the end of its life.
Troubleshooting Steps:
-
Optimize Detector Settings:
-
Improve Sample Preparation:
-
Protein Precipitation: This is a common first step for plasma or serum samples. Acetonitrile is frequently used as the precipitating agent.[6]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and reduce matrix effects.
-
-
Address Matrix Effects (LC-MS/MS):
-
Use an Internal Standard: An isotopically labeled internal standard (e.g., Indoxyl sulfate-13C6) is highly recommended to compensate for matrix effects and variations in sample processing.[10]
-
Dilute the Sample: Diluting the sample can sometimes reduce the concentration of interfering matrix components.
-
-
Check Instrument Performance:
-
Inspect the Detector Lamp: Check the lamp's usage hours and replace it if necessary.
-
System Check: Ensure there are no leaks in the system and that the mobile phase is flowing correctly.[4]
-
Q3: I am seeing interfering peaks in my chromatogram. How can I improve the selectivity of my method?
A3: Interfering peaks from the sample matrix can co-elute with indoxyl sulfate, leading to inaccurate quantification.
Common Causes:
-
Insufficient Chromatographic Resolution: The HPLC method may not be able to separate indoxyl sulfate from other endogenous compounds.
-
Contamination: Contamination can come from various sources, including the sample collection tubes, solvents, or the HPLC system itself.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Mobile Phase Gradient: Adjust the gradient profile to improve the separation of indoxyl sulfate from interfering peaks.
-
Column Chemistry: Consider using a different type of HPLC column (e.g., a different stationary phase) that may offer better selectivity.
-
Mobile Phase pH: As mentioned earlier, adjusting the pH can alter the retention times of ionizable compounds.
-
-
Enhance Sample Cleanup:
-
Employ a more rigorous sample preparation method like SPE to remove a wider range of interfering substances.
-
-
Investigate Potential Contamination:
-
Run blank injections (injecting only the mobile phase) to see if the interfering peaks are coming from the system.
-
Ensure all glassware and vials are clean.
-
Use high-purity solvents.
-
Q4: My retention times are shifting between injections. What could be the cause?
A4: Unstable retention times can make peak identification and integration difficult.
Common Causes:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can lead to shifts in retention time.[5]
-
Fluctuations in Column Temperature: Even small changes in temperature can affect retention times.[5]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates.[4]
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Use a Column Oven: A column oven will maintain a stable temperature for the column.[5]
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence of injections.
-
Check the HPLC Pump: Inspect the pump for any signs of leaks or pressure fluctuations.
Experimental Protocols & Data
This section provides examples of experimental protocols and summarized data for indoxyl sulfate quantification.
Sample Preparation: Protein Precipitation for Plasma/Serum
This is a common and straightforward method for preparing plasma or serum samples for HPLC analysis.
Protocol:
-
Thaw frozen plasma or serum samples at room temperature.
-
To a 250 µL aliquot of the plasma/serum sample in a polypropylene tube, add 900 µL of a precipitation solution (e.g., acetonitrile) containing an internal standard.[8]
-
Vortex the tube for 30 seconds to ensure thorough mixing and protein precipitation.[8]
-
Centrifuge the tube for 5 minutes at 10,000 rpm to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 2-5 µL) into the HPLC system.[8]
HPLC Method Parameters
Below are tables summarizing typical HPLC parameters for indoxyl sulfate quantification using fluorescence and LC-MS/MS detection.
Table 1: HPLC with Fluorescence Detection
| Parameter | Value | Reference |
| Column | OSD-2 C18 Spherisorb (250 x 4.6 mm, 5 µm) | [8][11] |
| Mobile Phase | Sodium acetate buffer (pH 4.5) and acetonitrile (10:90, v/v) | [8][11] |
| Flow Rate | 1.3 mL/min | [8] |
| Detection | Fluorescence | [8][11] |
| Excitation λ | 280 nm | [8] |
| Emission λ | 375 nm | [8] |
| Internal Standard | Methyl paraben | [8][11] |
Table 2: HPLC with Mass Spectrometry (LC-MS/MS) Detection
| Parameter | Value | Reference |
| Column | Polaris 3 C18-A | [6] |
| Mobile Phase A | 0.1% Formic acid in water | [6] |
| Mobile Phase B | Acetonitrile | [6] |
| Flow Rate | 0.5 mL/min | [6] |
| Detection | Negative Electrospray Ionization (ESI-) | [6] |
| Internal Standard | Isotope-labeled indoxyl sulfate | [6] |
Method Validation Data
The following table presents a summary of typical method validation parameters from published studies.
Table 3: Summary of Method Validation Parameters
| Parameter | HPLC-Fluorescence | LC-MS/MS | Reference |
| Linearity Range | 2.5 - 50 µM | 0.1 - 40,000 ng/mL | [10][11] |
| Limit of Quantification (LOQ) | 2.0 µM | 0.1 µg/mL | [6][11] |
| Intra-day Precision (%RSD) | < 10.1% | ≤ 4.0% | [6][11] |
| Inter-day Precision (%RSD) | < 10.1% | ≤ 4.3% | [6][11] |
| Accuracy | 93.4 - 102.5% | 97.7 - 107.3% | [6][11] |
| Extraction Recovery | > 89% | Not specified | [11] |
Visualized Workflows and Pathways
General Workflow for Indoxyl Sulfate Quantification
The following diagram illustrates a typical workflow for the quantification of indoxyl sulfate from biological samples.
Caption: A typical workflow for indoxyl sulfate quantification.
Troubleshooting Logic for Poor Peak Shape
This diagram outlines a logical approach to troubleshooting common peak shape issues in HPLC.
Caption: A troubleshooting guide for poor HPLC peak shape.
References
- 1. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highlighting Levels of Indoxyl Sulphate among Critically Ill Patients with Acute Nephrotoxicity; Correlations Between Indoxyl Sulphate Levels and Patients’ Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. HPLC-fluorescence method for measurement of the uremic toxin indoxyl sulfate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sample Stability for Indoxyl Sulfate Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate and reliable analysis of indoxyl sulfate in biological samples.
Frequently Asked Questions (FAQs) on Sample Stability
Q1: What are the optimal storage conditions for plasma and serum samples intended for indoxyl sulfate analysis?
A1: For reliable quantification of indoxyl sulfate, plasma and serum samples should be processed and stored promptly. Recommended storage conditions are detailed below. Short-term storage at 4°C is acceptable for up to 7 days, while long-term stability is best maintained at -20°C or -80°C for several months.[1] It is crucial to minimize the exposure of samples to room temperature to prevent potential degradation.
Q2: How many freeze-thaw cycles can a sample undergo before indoxyl sulfate concentrations are affected?
A2: Indoxyl sulfate has been shown to be stable for at least three freeze-thaw cycles without significant degradation.[2] However, to ensure the highest data quality, it is best practice to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is the recommended anticoagulant for blood collection for indoxyl sulfate analysis?
A3: Both EDTA and heparin have been successfully used for plasma collection in indoxyl sulfate analysis.[2] Studies have shown that indoxyl sulfate is stable in the presence of both anticoagulants. The choice of anticoagulant may depend on the specific requirements of the analytical method or other analytes being measured simultaneously.
Q4: How stable is indoxyl sulfate in urine samples?
A4: While specific stability studies in urine are less commonly published than for plasma, the general principles of storing biological samples apply. For optimal stability, urine samples should be stored at -20°C or lower, especially for long-term storage. Bacterial growth in urine at higher temperatures can lead to the enzymatic degradation of indoxyl sulfate.[3][4]
Troubleshooting Guide for Indoxyl Sulfate Analysis
This guide addresses common issues encountered during the quantification of indoxyl sulfate, particularly using LC-MS/MS methods.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Protein Precipitation: Indoxyl sulfate is highly protein-bound (over 90%), and incomplete protein removal can lead to significant loss of the analyte.[1][5] | - Ensure the protein precipitation solvent (e.g., acetonitrile, methanol) is added in the correct ratio (typically at least 3:1 v/v solvent to sample).- Vortex the sample vigorously after adding the solvent to ensure thorough mixing.- Centrifuge at a sufficient speed and for an adequate duration to obtain a clear supernatant. |
| Analyte Adsorption: Indoxyl sulfate can adsorb to plasticware, especially at low concentrations. | - Use low-binding microcentrifuge tubes and pipette tips.- Consider using silanized glassware if significant adsorption is suspected. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. | - Dilute the sample extract before injection.- Optimize the injection volume. |
| Secondary Interactions: The indoxyl group can interact with residual silanols on the HPLC column.[6] | - Use a high-quality, end-capped C18 column.- Ensure the mobile phase pH is appropriate for the column chemistry (typically acidic, using formic acid). | |
| High Signal Variability (Poor Precision) | Inconsistent Sample Preparation: Variations in pipetting, vortexing, or centrifugation can introduce variability. | - Standardize the sample preparation workflow.- Use an internal standard (e.g., isotope-labeled indoxyl sulfate) to correct for variations.[7][8] |
| Matrix Effects: Co-eluting endogenous compounds from the biological matrix can cause ion suppression or enhancement in the mass spectrometer.[9][10] | - Optimize the chromatographic separation to resolve indoxyl sulfate from interfering matrix components.- Evaluate and minimize matrix effects by using a stable isotope-labeled internal standard and performing post-column infusion experiments. | |
| Retention Time Shifts | Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of the mobile phase can alter its composition.[9] | - Prepare fresh mobile phases regularly.- Keep mobile phase reservoirs tightly capped to prevent evaporation. |
| Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. | - Use a guard column to protect the analytical column.- Replace the analytical column when performance deteriorates. | |
| Contamination/Carryover | Autosampler Contamination: Residual analyte from a high-concentration sample can be injected with the subsequent blank or low-concentration sample.[10] | - Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port between samples.- Inject blank samples after high-concentration samples to assess carryover. |
Experimental Protocols
Protocol 1: Sample Collection and Handling
-
Blood Collection: Collect whole blood into tubes containing either K2EDTA or Lithium Heparin as the anticoagulant.
-
Plasma/Serum Separation:
-
For plasma, centrifuge the blood sample at 2000 x g for 15 minutes at 4°C within one hour of collection.
-
For serum, allow the blood to clot at room temperature for 30-60 minutes, followed by centrifugation at 2000 x g for 15 minutes at 4°C.[11]
-
-
Aliquoting: Immediately after centrifugation, transfer the plasma or serum supernatant into pre-labeled, low-binding polypropylene tubes. Create multiple aliquots to avoid repeated freeze-thaw cycles.
-
Storage:
Protocol 2: LC-MS/MS Analysis of Total Indoxyl Sulfate
This protocol provides a general workflow for the analysis of total indoxyl sulfate in plasma or serum.
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma/serum samples on ice.
-
Vortex the samples briefly to ensure homogeneity.
-
In a low-binding microcentrifuge tube, add 50 µL of plasma/serum.
-
Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., 13C6-Indoxyl Sulfate at 0.5 µg/mL).[7][8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Injection Volume: 5 µL.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Indoxyl Sulfate: m/z 212.0 -> 80.0 (sulfate group) and/or 212.0 -> 132.0 (indoxyl group).[1]
-
13C6-Indoxyl Sulfate (Internal Standard): m/z 218.0 -> 80.0.
-
-
Data Presentation
Table 1: Stability of Indoxyl Sulfate in Human Plasma
| Storage Condition | Duration | Analyte Stability (% of Initial Concentration) | Reference(s) |
| Room Temperature (20-25°C) | 24 hours | >95% | [2] |
| Refrigerated (4°C) | 7 days | >95% | [1] |
| Frozen (-20°C) | 3 months | >90% | [1] |
| Deep Frozen (-70°C/-80°C) | 3 months | >90% | [1] |
| Freeze-Thaw Cycles | 3 cycles | >95% | [2] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Result | Reference(s) |
| Linearity Range | 0.05 - 5 mg/L | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L | [1] |
| Within-Day Precision (%CV) | ≤ 4.0% | [7][8] |
| Between-Day Precision (%CV) | ≤ 4.3% | [7][8] |
| Accuracy (% Recovery) | 97.7% - 107.3% | [7][8] |
Visualizations
Indoxyl Sulfate Biosynthesis and Transport
Caption: Biosynthesis and transport of indoxyl sulfate.
Experimental Workflow for Indoxyl Sulfate Analysis
Caption: Experimental workflow for LC-MS/MS analysis.
Signaling Pathways Activated by Indoxyl Sulfate
Caption: Key signaling pathways activated by indoxyl sulfate.
References
- 1. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic degradation of urinary indoxyl sulfate by Providencia stuartii and Klebsiella pneumoniae causes the purple urine bag syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic degradation of urinary indoxyl sulfate by Providencia stuartii and Klebsiella pneumoniae causes the purple urine bag syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. A robust, accurate, sensitive LC-MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zefsci.com [zefsci.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Serum total indoxyl sulfate levels and all-cause and cardiovascular mortality in maintenance hemodialysis patients: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell-Based Assays with Indoxyl Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indoxyl sulfate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is indoxyl sulfate and why is it used in cell-based assays?
Indoxyl sulfate is a metabolite of dietary tryptophan that accumulates in the body in patients with chronic kidney disease (CKD).[1][2] It is known as a uremic toxin and is used in cell-based assays to study the cellular and molecular mechanisms underlying the pathophysiology of CKD and its associated complications, such as cardiovascular disease.[3][4] Researchers use indoxyl sulfate to investigate its effects on various cell types, including renal tubular cells, endothelial cells, and smooth muscle cells.[1][2][3]
Q2: What are the common cellular effects of indoxyl sulfate observed in vitro?
Indoxyl sulfate has been shown to induce a range of cellular effects, including:
-
Increased Oxidative Stress: It promotes the production of reactive oxygen species (ROS).[5][6][7][8][9][10][11][12]
-
Inflammation: It can stimulate the expression and secretion of pro-inflammatory cytokines.[6][11][13][14][15][16]
-
Apoptosis: It can trigger programmed cell death in various cell types.[17][18][19][20][21]
-
Cell Senescence: It can induce premature aging of cells.[8][9][10][22]
-
Reduced Cell Viability and Proliferation: It can inhibit cell growth and division.[8][17][23][24][25]
-
Endothelial Dysfunction: It impairs the function of endothelial cells, which line blood vessels.[2][4][24][26]
Q3: At what concentrations should I use indoxyl sulfate in my experiments?
The optimal concentration of indoxyl sulfate depends on the cell type and the specific biological question being investigated. Physiologically relevant concentrations in CKD patients can range from approximately 100 µM to over 500 µM.[20][24] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. The following table summarizes concentrations used in various studies.
Troubleshooting Guides
Problem 1: Unexpectedly High Cell Death or Low Viability
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Indoxyl sulfate concentration is too high. | Perform a dose-response curve to determine the IC50 for your cell line. Start with a broad range of concentrations (e.g., 10 µM to 1 mM) and narrow it down. For example, studies have shown dose-dependent cytotoxicity in human astrocytes and HK-2 cells.[17][23] |
| Prolonged incubation time. | Optimize the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the ideal window to observe the desired effect without excessive cell death. Cell viability can decrease with longer exposure times.[17] |
| Cell line is particularly sensitive. | Consider using a more resistant cell line if appropriate for your research question. Alternatively, start with much lower concentrations of indoxyl sulfate. |
| Contamination of cell culture. | Regularly check for microbial contamination. Use sterile techniques and periodically test your cell cultures for mycoplasma. |
| Issues with assay reagent. | Ensure that your viability assay reagent (e.g., MTT, WST-1) is not expired and has been stored correctly. As a control, test the reagent on untreated cells. |
Quantitative Data Summary: Indoxyl Sulfate Concentration and Cell Viability
| Cell Type | Indoxyl Sulfate Concentration | Incubation Time | Observed Effect on Viability | Citation |
| Human Astrocytes | Dose-dependent | 4 and 7 days | Reduced cell viability. | [17] |
| HK-2 Cells | 5 µM - 100 µM | 24 hours | Dose-dependent decrease of 25.7% to 36.1%. | [23] |
| NRK-52E Cells | 0.5 mM and 1 mM | 24 hours | Decreased cell viability. | [8] |
| Human Astrocytes | 1 µM - 20 µM | 72 hours | Dose-dependent decrease. | [18] |
| MC3T3-E1 Cells | 0.1 mM - 1.5 mM | 72 hours | Inhibited cell proliferation. | [20] |
Problem 2: Inconsistent or No Induction of Oxidative Stress
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Indoxyl sulfate concentration is too low. | Increase the concentration of indoxyl sulfate. Studies have shown significant ROS production in intestinal epithelial cells at concentrations between 31.2 µM and 250 µM.[5] |
| Timing of measurement is not optimal. | ROS production can be an early event. Perform a time-course experiment, measuring ROS at multiple time points (e.g., 30 minutes, 1 hour, 3 hours, 24 hours) after indoxyl sulfate treatment. |
| ROS detection method is not sensitive enough. | Consider using a more sensitive fluorescent probe for ROS detection (e.g., DCFH-DA, MitoSOX Red). Ensure the probe is fresh and used at the recommended concentration. |
| Cellular antioxidant response. | Cells may upregulate their antioxidant defenses, quenching the ROS signal over time. Shorter incubation times may be necessary to capture the initial burst of ROS. |
| Interference with assay reagents. | Indoxyl sulfate itself has been reported to interfere with certain chemical assays.[27] Run appropriate controls, including indoxyl sulfate in cell-free media with your detection reagent, to check for direct interactions. |
Quantitative Data Summary: Indoxyl Sulfate and ROS Production
| Cell Type | Indoxyl Sulfate Concentration | Incubation Time | Observed Effect on ROS | Citation |
| IEC-6 Cells | 31.2 µM - 250 µM | Not specified | Significant increase in ROS production. | [5] |
| Macrophages | 60 µg/mL | As early as 20 minutes | Significantly enhanced ROS production. | [14] |
| NRK-52E Cells | 0.1 mM - 1 mM | 24 hours | Increased ROS production. | [8] |
| HUVECs | 250 µM - 750 µM | Not specified | Significantly higher ROS levels. | [10] |
| C6 Astrocytes | 15 µM - 60 µM | Not specified | Significant and concentration-related ROS release. | [28] |
Problem 3: Lack of Pro-inflammatory Response
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inappropriate cell type. | Not all cell types may respond to indoxyl sulfate with a strong inflammatory response. Macrophages and endothelial cells are known to be responsive.[6][15][16][29] |
| Suboptimal concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing inflammatory markers (e.g., IL-6, TNF-α, MCP-1). |
| Measurement of inappropriate markers. | Ensure you are measuring relevant inflammatory cytokines or adhesion molecules for your cell type. For example, E-selectin expression is upregulated in HUVECs.[29] |
| Low sensitivity of detection assay. | Use a high-sensitivity ELISA or a multiplex bead-based assay to detect cytokines. For gene expression, ensure your qPCR primers are efficient and specific. |
| Serum in culture media. | Components in serum can sometimes mask or interfere with inflammatory responses. Consider reducing the serum concentration or using serum-free media for the duration of the indoxyl sulfate treatment, if tolerated by the cells. |
Quantitative Data Summary: Indoxyl Sulfate and Inflammation
| Cell Type | Indoxyl Sulfate Concentration | Incubation Time | Inflammatory Marker | Observed Effect | Citation |
| Macrophages | 60 µg/mL | 4 hours | Inflammatory gene expression | Significant effect. | [14] |
| Macrophages | 0.25 mM - 2.0 mM | 3 hours | IL-1β, TNF-α, MCP-1 mRNA | Dose-dependent increase. | [15] |
| HUVECs | Not specified | Not specified | E-selectin | Enhanced expression. | [29] |
| THP-1 Macrophages | 1 mM | 24 hours | Pro-IL-1β mRNA | Induced expression. | [16] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from studies on human astrocytes and HK-2 cells.[17][23]
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁵ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Indoxyl Sulfate Treatment: Prepare serial dilutions of indoxyl sulfate in complete cell culture media. Remove the old media from the wells and add 100 µL of the indoxyl sulfate-containing media. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) or isopropyl alcohol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol is based on the principles of ROS detection in macrophages.[11][14]
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Indoxyl Sulfate Treatment: Treat cells with the desired concentrations of indoxyl sulfate for the optimized duration.
-
DCFH-DA Loading: Remove the treatment media and wash the cells once with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Fluorescence Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Apoptosis Detection (Annexin V/PI Staining)
This protocol is adapted from studies on human astrocytes and osteoblasts.[18][20]
-
Cell Seeding and Treatment: Seed 5 x 10⁵ cells in a 6-well plate. After 24 hours, treat with indoxyl sulfate for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Visualizations
Indoxyl Sulfate-Induced Oxidative Stress and Inflammation
Indoxyl sulfate enters the cell, often through organic anion transporters (OATs), and binds to the aryl hydrocarbon receptor (AhR).[1][30] This complex can translocate to the nucleus, leading to the transcription of genes involved in oxidative stress, such as NADPH oxidase (NOX).[2][14] The resulting increase in ROS can activate pro-inflammatory signaling pathways like NF-κB and MAPK, leading to the production of inflammatory cytokines.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. UREMIC TOXICITY OF INDOXYL SULFATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoxyl Sulfate—Review of Toxicity and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoxyl Sulfate, a Uremic Endotheliotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Indoxyl Sulfate on the Repair and Intactness of Intestinal Epithelial Cells: Role of Reactive Oxygen Species' Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indoxyl sulfate induces endothelial cell senescence by increasing reactive oxygen species production and p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pro-Inflammatory Effects of Indoxyl Sulfate in Mice: Impairment of Intestinal Homeostasis and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indoxyl sulfate induces complex redox alterations in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Uremic Toxin Indoxyl Sulfate Promotes Macrophage-Associated Low-Grade Inflammation and Epithelial Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Indoxyl Sulfate Promotes Macrophage IL-1β Production by Activating Aryl Hydrocarbon Receptor/NF-κ/MAPK Cascades, but the NLRP3 inflammasome Was Not Activated - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indoxyl sulfate induces apoptotic cell death by inhibiting glycolysis in human astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indoxyl Sulfate Induces Apoptosis through Oxidative Stress and Mitogen-Activated Protein Kinase Signaling Pathway Inhibition in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indoxyl sulfate impairs in vitro erythropoiesis by triggering apoptosis and senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Indoxyl sulfate promotes apoptosis in cultured osteoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Uremic Toxin Indoxyl Sulfate Accelerates Senescence in Kidney Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. alliedacademies.org [alliedacademies.org]
- 24. Indoxyl sulfate impairs angiogenesis via chronic aryl hydrocarbon receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. air.unimi.it [air.unimi.it]
- 26. Nitric oxide counters the inhibitory effects of uremic toxin indoxyl sulfate on endothelial cells by governing ERK MAP kinase and myosin light chain activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Indoxyl sulfate interferes with dip-and-read urinary bilirubin estimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Indoxyl Sulfate Affects Glial Function Increasing Oxidative Stress and Neuroinflammation in Chronic Kidney Disease: Interaction between Astrocytes and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Indoxyl Sulfate Induces Leukocyte-Endothelial Interactions through Up-regulation of E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Indoxyl-Sulfate-Induced Redox Imbalance in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Indoxyl Sulfate
Welcome to the technical support center for the LC-MS/MS analysis of indoxyl sulfate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of indoxyl sulfate?
A1: In LC-MS/MS analysis, the "matrix" encompasses all the components within a biological sample apart from the analyte of interest, which in this case is indoxyl sulfate. These components can include proteins, lipids, salts, and other endogenous molecules.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of indoxyl sulfate in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1][2]
Q2: What are the typical signs that suggest matrix effects are compromising my indoxyl sulfate assay?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a reduction in assay sensitivity.[2] You may also notice inconsistent peak areas for your quality control (QC) samples across different batches of the biological matrix.[2]
Q3: How can I quantitatively assess and identify matrix effects in my indoxyl sulfate analysis?
A3: A standard method to quantify matrix effects is the post-extraction spike method.[3] This involves comparing the response of indoxyl sulfate in a neat solvent with its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[2] The matrix factor (MF) can then be calculated. An MF value of less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value of 1 implies no matrix effect.
Troubleshooting Guide
Issue 1: Poor reproducibility and inconsistent results for indoxyl sulfate quantification.
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Standardize and validate your sample preparation protocol to ensure uniformity across all samples, standards, and quality controls.[4] Automation of sample preparation can significantly reduce variability.[5]
-
Possible Cause: Variable matrix effects between different sample lots.
-
Solution: If possible, source a large, single batch of blank matrix for the entire study. If using different lots is unavoidable, evaluate the matrix effect for each new lot.
Issue 2: Low signal intensity or complete signal loss for indoxyl sulfate.
-
Possible Cause: Significant ion suppression.
-
Solution:
-
Optimize Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[5]
-
Chromatographic Separation: Adjust your chromatographic method to separate indoxyl sulfate from the co-eluting matrix components causing suppression. This can be achieved by modifying the mobile phase gradient, changing the pH, or using a different type of analytical column.[2] A high organic flush at the end of each run can also help remove strongly retained matrix constituents.[3]
-
Issue 3: Inaccurate quantification (bias) of indoxyl sulfate.
-
Possible Cause: Consistent ion suppression or enhancement that is not being corrected for.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[3] An ideal SIL-IS for indoxyl sulfate is ¹³C₆-labeled indoxyl sulfate, as it has a similar chemical structure and will behave similarly during sample preparation and ionization, thus correcting for variations.[3][6]
-
Method of Standard Addition: This technique can be used to correct for matrix effects by creating a calibration curve within each sample, but it is more time-consuming.[4]
-
Experimental Protocols & Data
Sample Preparation Methodologies
Effective sample preparation is crucial for mitigating matrix effects.[1] Common techniques for indoxyl sulfate analysis from plasma or serum include:
-
Protein Precipitation (PPT): A simple and fast method, but often results in less clean extracts.[4]
-
Protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. The supernatant is then transferred and can be evaporated and reconstituted in the initial mobile phase.[4]
-
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.[7]
-
Protocol: To 100 µL of plasma, add the internal standard and 500 µL of an appropriate organic solvent (e.g., ethyl acetate). Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes. The organic layer is transferred, evaporated to dryness, and reconstituted.[4]
-
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively isolating the analyte.[8]
-
Protocol: Condition an SPE cartridge (e.g., a mixed-mode cartridge) with methanol and then water. Load the pre-treated sample. Wash the cartridge to remove impurities, and then elute indoxyl sulfate with an appropriate solvent.[4]
-
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from various studies on indoxyl sulfate analysis, highlighting the effectiveness of different methods when a stable isotope-labeled internal standard is used.
| Analyte | Sample Preparation | Internal Standard | Recovery (%) | Matrix Effect (%) | Reference |
| Indoxyl Sulfate | Protein Precipitation | ¹³C₆-Indoxyl Sulfate | Not explicitly stated, but accuracy and precision were within acceptable limits | Not explicitly stated, but compensated by SIL-IS | [3] |
| Indoxyl Sulfate | Solid-Phase Extraction | Indoxyl Sulfate-d4 | 100.7 - 101.9 | 101.1 - 105.5 | [8] |
| Indoxyl Sulfate | Protein Precipitation | ¹³C₆-Indoxyl Sulfate | ≥81.3% | <15% | [9] |
Visual Guides
Caption: Mechanism of ion suppression due to matrix effects.
Caption: Troubleshooting decision tree for matrix effects.
Caption: General sample preparation workflows for indoxyl sulfate.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Indoxyl sulfate, potassium salt (¹³Câ, 99%) CP 95% - Cambridge Isotope Laboratories, CLM-9565-0.001 [isotope.com]
- 7. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials | MDPI [mdpi.com]
- 8. Highly sensitive simultaneous quantification of indoxyl sulfate and 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid in human plasma using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"improving the sensitivity of indoxyl sulfate detection methods"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indoxyl sulfate detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting indoxyl sulfate in biological samples?
A1: The most common methods for the quantification of indoxyl sulfate in biological samples such as plasma, serum, and urine include High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Electrochemical sensors and biosensors are also emerging as sensitive detection methods.[5][6]
Q2: What is the typical concentration range of indoxyl sulfate in healthy individuals versus those with chronic kidney disease (CKD)?
A2: In healthy individuals, the concentration of indoxyl sulfate is generally low, typically less than 10 µg/mL.[4] However, in patients with chronic kidney disease (CKD), and particularly in those with end-stage renal disease (ESRD), the concentration can be significantly elevated, often in the range of 10–30 µg/mL and can exceed 40 µg/mL.[4]
Q3: Why is sample preparation important for accurate indoxyl sulfate detection?
A3: Sample preparation is a critical step to ensure accurate and reproducible results. Indoxyl sulfate is highly protein-bound in plasma (over 90%), primarily to albumin.[3][4] Therefore, a protein precipitation step is necessary to release the bound indoxyl sulfate for analysis.[1][3] Common protein precipitation agents include acetonitrile and methanol.[1][3][7] Inadequate protein removal can lead to column clogging, matrix effects, and inaccurate quantification.
Troubleshooting Guides
HPLC-Fluorescence Detection
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Contamination in the guard or analytical column. | 1. Replace the analytical column. 2. Adjust the mobile phase pH; a pH of 4.5 has been shown to be effective.[8][9] 3. Backflush the column or replace the guard column and column frit.[10] |
| Low Sensitivity/Signal Intensity | 1. Suboptimal excitation/emission wavelengths. 2. Inefficient protein precipitation. 3. Low extraction recovery. | 1. Verify and optimize the fluorescence detector settings. Common wavelengths are excitation at 280 nm and emission at 375-390 nm.[8][11] 2. Ensure complete protein precipitation by using a sufficient volume of cold acetonitrile or methanol and adequate vortexing and centrifugation.[1] 3. Evaluate and optimize the extraction procedure to ensure high recovery (>89%).[8][9] |
| High Background Noise | 1. Contaminated mobile phase or reagents. 2. Detector lamp aging. | 1. Use HPLC-grade solvents and freshly prepared mobile phase. 2. Replace the detector lamp if it has exceeded its operational lifetime. |
LC-MS/MS Detection
| Issue | Potential Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-eluting endogenous compounds from the biological matrix. 2. Incomplete removal of phospholipids. | 1. Use a stable isotope-labeled internal standard (e.g., indoxyl sulfate-d4 or ¹³C₆-indoxyl sulfate) to compensate for matrix effects.[1][3] 2. Optimize the sample preparation method, such as using solid-phase extraction (SPE) for cleaner extracts.[12] 3. Adjust chromatographic conditions to separate indoxyl sulfate from interfering compounds. |
| Inconsistent Retention Time | 1. Column temperature fluctuations. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a stable temperature.[1] 2. Prepare the mobile phase accurately and ensure proper mixing. 3. Degas the mobile phase and prime the pump. |
| Low Signal-to-Noise Ratio | 1. Inefficient ionization. 2. Suboptimal MS parameters (e.g., collision energy). | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Negative ionization mode is typically used for indoxyl sulfate.[3] 2. Perform tuning and optimization of the mass spectrometer for the specific m/z transitions of indoxyl sulfate and the internal standard.[3] |
Quantitative Data Summary
The following tables summarize key performance parameters of various indoxyl sulfate detection methods reported in the literature, providing a basis for comparison.
Table 1: HPLC-Fluorescence Methods
| Parameter | Method 1[8][9] | Method 2[2][13] | Method 3[11] |
| Linear Range | 2.5 - 50 µM | 2.5 - 50 µM | 0.5 - 80.0 µg/mL |
| Limit of Quantification (LOQ) | 2.0 µM | 2.0 µM | Not Specified |
| Limit of Detection (LOD) | 0.2 µM | Not Specified | Not Specified |
| Intra-day Precision (%RSD) | < 10.1% | < 10.1% | < 15% |
| Inter-day Precision (%RSD) | < 10.1% | < 10.1% | < 15% |
| Accuracy (%) | 93.4 - 102.5% | 93.4 - 102.5% | Not Specified |
| Extraction Recovery (%) | > 89% | > 89% | 90.9% |
Table 2: LC-MS/MS Methods
| Parameter | Method 1[1] | Method 2[3][14] | Method 3[12] | Method 4[7][15] | Method 5[16] |
| Linear Range | 0.05 - 5 mg/L | 0.1 - 100 µg/mL | Not Specified | 100 - 40,000 ng/mL | up to 440 µmol/L |
| Limit of Quantification (LOQ) | 0.05 mg/L | 0.1 µg/mL | 0.05 µg/mL | 100 ng/mL | 3.23 µmol/L |
| Limit of Detection (LOD) | Not Specified | 0.03 µg/mL | Not Specified | Not Specified | 1.248 µmol/L |
| Intra-day Precision (%RSD) | 1.1 - 6.4% | ≤ 4.0% | Not Specified | < 15% | 2.6 - 4.7% |
| Inter-day Precision (%RSD) | 2.2 - 10.6% | ≤ 4.3% | Not Specified | < 15% | 7.9 - 9.2% |
| Accuracy (%) | 102 - 107% | 97.7 - 107.3% | Not Specified | 92 - 109% | Not Specified |
| Recovery (%) | 102 - 107% | Not Specified | 100.7 - 101.9% | ≥ 81.3% | 101.0 - 104.3% |
| Matrix Effect (%) | Not Specified | Not Specified | 101.1 - 105.5% | < 15% | ~5% interference |
Table 3: Other Detection Methods
| Method | Limit of Detection (LOD) | Linear/Detection Range | Reference |
| Electrochemical Sensor (SAM-modified gold bead electrode) | 50 nM | Not Specified | [5] |
| Electrochemical Sensor (Graphene screen-printed electrode) | 0.064 µM | 0.5 - 80 µM | [6] |
| Ratiometric Fluorescent Capsule | 1.9 ppb (urine), 43.61 ppm (serum) | 1 - 900 µM | [17] |
Experimental Protocols
Detailed Methodology for HPLC-Fluorescence Detection
This protocol is based on a validated method for the quantitative determination of indoxyl sulfate in plasma.[8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., methyl paraben).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions
-
Column: OSD-2 C18 Spherisorb column.
-
Mobile Phase: Isocratic elution with sodium acetate buffer (pH 4.5) and acetonitrile (10:90, v/v).
-
Flow Rate: 1.3 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 280 nm and emission wavelength of 375 nm.
Detailed Methodology for LC-MS/MS Detection
This protocol is a representative method for the quantification of total and free indoxyl sulfate in serum.[1]
1. Sample Preparation
-
For Total Indoxyl Sulfate:
-
To 50 µL of serum, add 500 µL of a precipitating reagent (acetonitrile) containing an internal standard (e.g., indoxyl sulfate-d4).
-
Vortex for 30 seconds.
-
Centrifuge at 13,400 x g for 15 minutes.
-
Dilute the supernatant 10-fold with water before injection.
-
-
For Free Indoxyl Sulfate:
-
Centrifuge 100 µL of serum through a 3000 MWCO filter at 10,621 x g for 30 minutes at 37°C.
-
Take a 50 µL aliquot of the filtrate and proceed with the same protein precipitation and dilution steps as for total indoxyl sulfate.
-
2. UPLC-MS/MS Conditions
-
Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7-µm particle size).
-
Column Temperature: 30°C.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0–1 min, 80% A
-
1.0–1.7 min, 80%–20% A
-
1.7–1.8 min, 20%–5% A
-
1.8–3.4 min, 5% A
-
3.5 min, 80% A
-
-
Mass Spectrometry: Negative electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
Visualizations
Signaling Pathways and Workflows
Caption: Biosynthesis and clearance pathway of indoxyl sulfate.
Caption: General experimental workflow for HPLC-fluorescence detection.
Caption: Experimental workflow for LC-MS/MS detection of total and free indoxyl sulfate.
References
- 1. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] HPLC-fluorescence method for measurement of the uremic toxin indoxyl sulfate in plasma. | Semantic Scholar [semanticscholar.org]
- 3. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical sensing of the secretion of indoxyl sulfate in a rat intestinal loop using a self-assembled monolayer-modified gold bead electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. agilent.com [agilent.com]
- 11. Determination of indoxyl sulfate in human serum by HPLC-FLU and Its application in hemodialysis patients [manu41.magtech.com.cn]
- 12. Highly sensitive simultaneous quantification of indoxyl sulfate and 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid in human plasma using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC-fluorescence method for measurement of the uremic toxin indoxyl sulfate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
"interference from other uremic toxins in indoxyl sulfate assays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding potential interference from other uremic toxins in indoxyl sulfate (IS) assays. It is intended for researchers, scientists, and drug development professionals working with this key uremic toxin.
Frequently Asked Questions (FAQs)
Q1: What are the most common uremic toxins that could potentially interfere with indoxyl sulfate measurement?
A1: Several uremic toxins accumulate in patients with chronic kidney disease (CKD) and are often present in the same biological samples as indoxyl sulfate. The most cited potential interferents, due to their structural similarities or high concentrations, include:
-
p-Cresyl sulfate (pCS)
-
Hippuric acid (HA)
-
Indole-3-acetic acid (IAA)
-
Kynurenic acid (KA)
-
Phenyl sulfate
These compounds are often measured simultaneously with indoxyl sulfate in panels of uremic toxins.[1][2][3][4]
Q2: How does interference from other uremic toxins manifest in different assay types?
A2: The type of interference depends on the analytical method used:
-
HPLC with Fluorescence Detection: Interference can occur if another compound co-elutes with indoxyl sulfate and possesses natural fluorescence at the same excitation and emission wavelengths.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Interference can manifest as:
-
Isobaric Interference: A compound with the same mass-to-charge ratio (m/z) as indoxyl sulfate could be mistakenly detected if not chromatographically separated. However, the use of specific MS/MS transitions largely mitigates this.
-
Ion Suppression or Enhancement (Matrix Effect): Co-eluting compounds can affect the ionization efficiency of indoxyl sulfate in the mass spectrometer's source, leading to an underestimation or overestimation of its concentration.[5] Modern methods using stable isotope-labeled internal standards effectively correct for these effects.[5][6]
-
Q3: Are modern analytical methods for indoxyl sulfate susceptible to interference from other uremic toxins?
A3: Generally, modern, well-validated analytical methods like LC-MS/MS are highly specific and show minimal interference from other uremic toxins.[1][5][6] Method validation studies for the simultaneous analysis of multiple uremic toxins demonstrate good accuracy and precision, indicating that the influence of each toxin on the quantification of others is negligible. For instance, a validated UPLC-MS/MS method reported a matrix effect from serum of less than 15%.[1] Another study found that mean recovery rates for IS were around 100%, suggesting no significant ion suppression or enhancement.[5] The use of chromatographic separation and stable isotope-labeled internal standards are key to achieving this high level of specificity.[3][6]
Q4: Can competition for protein binding among uremic toxins affect indoxyl sulfate measurements?
A4: Yes, but this affects the free concentration of indoxyl sulfate, not the total concentration typically measured after protein precipitation. Indoxyl sulfate is highly protein-bound, primarily to albumin.[7] Other uremic toxins, such as p-cresyl sulfate, may compete for the same binding sites on albumin.[7] This competition can increase the unbound, or free, fraction of indoxyl sulfate. When measuring total indoxyl sulfate, a protein precipitation step is employed, which liberates all bound toxin, making this competitive binding irrelevant to the final quantified total amount.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Indoxyl Sulfate Quantification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects (Ion Suppression/Enhancement) | Ensure the use of a stable isotope-labeled internal standard for indoxyl sulfate (e.g., Indoxyl sulfate-¹³C₆ or Indoxyl sulfate-d₄).[5][6] | The internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal. |
| Evaluate the matrix effect by comparing the response of the analyte in the matrix to the response in a neat solution.[5] | Recovery values around 100% indicate minimal matrix effects.[5] | |
| Co-elution with Interfering Compounds | Optimize the chromatographic method to ensure baseline separation of indoxyl sulfate from other uremic toxins, particularly isomers like p-cresyl sulfate. | A well-resolved chromatographic peak for indoxyl sulfate, free from shoulders or co-eluting peaks. |
| For LC-MS/MS, confirm the specificity of the MRM transitions by analyzing standards of potentially interfering uremic toxins. | No significant signal should be detected in the indoxyl sulfate MRM channel when injecting other uremic toxin standards. | |
| Improper Sample Preparation | Ensure complete protein precipitation by using appropriate solvents like methanol or acetonitrile and adequate vortexing.[6][8] | A clear supernatant after centrifugation, leading to consistent and reproducible results. |
Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC/UPLC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination | Implement a column wash step with a strong solvent after each analytical batch. | Restoration of sharp, symmetrical peaks and stable retention times. |
| Inadequate Mobile Phase Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. | Consistent and reproducible retention times for all injections. |
| Sample Overload | Dilute the sample and re-inject to see if peak shape improves. | Improved peak symmetry (less fronting or tailing). |
Experimental Protocols & Data
Validated LC-MS/MS Method for Uremic Toxin Panel
This protocol is a summary of a validated method for the simultaneous quantification of indoxyl sulfate, p-cresyl sulfate, hippuric acid, and kynurenic acid in human serum.[1]
1. Sample Preparation:
-
To 50 µL of serum, add 200 µL of a protein precipitation solution (acetonitrile containing deuterated internal standards for each analyte).
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: Acquity BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium formate, pH 4.3
-
Mobile Phase B: Acetonitrile
-
Elution: Isocratic (85:15, v/v) Mobile Phase A:B
-
Flow Rate: 0.3 mL/min
-
Run Time: 4 minutes
3. Mass Spectrometry Conditions:
-
Ionization: Heated electrospray ionization (HESI), negative mode
-
Detection: Selected Reaction Monitoring (SRM)
-
Indoxyl Sulfate Transition: m/z 212.0 → 80.0
Quantitative Data from Method Validation
Table 1: Linearity of Uremic Toxin Quantification in a Validated LC-MS/MS Assay [1]
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r) |
| Indoxyl Sulfate | 0.2 - 80 | ≥ 0.997 |
| p-Cresol Sulfate | 0.25 - 80 | ≥ 0.997 |
| Hippuric Acid | 0.2 - 80 | ≥ 0.997 |
| Kynurenic Acid | 0.01 - 0.5 | ≥ 0.997 |
Table 2: Accuracy and Precision for Indoxyl Sulfate Quantification [1]
| Quality Control Level | Intra-day Accuracy & Precision | Inter-day Accuracy & Precision |
| LLOQ | Within 19.3% | Within 19.3% |
| Low, Medium, High | ≤ 10.9% | ≤ 10.9% |
Visualizations
Experimental Workflow for Indoxyl Sulfate Quantification
Caption: Workflow for IS quantification by LC-MS/MS.
Troubleshooting Logic for Inaccurate Results
Caption: Troubleshooting logic for inaccurate IS results.
Simplified Indoxyl Sulfate Pro-inflammatory Signaling
Caption: Simplified IS-induced signaling pathway.
References
- 1. Development and validation of a UHPLC-MS/MS method for measurement of a gut-derived uremic toxin panel in human serum: An application in patients with kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantitative analysis of uremic toxins by LC-MS/MS with a reversed-phase/cation-exchange/anion-exchange tri-modal mixed-mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and sustainable HPLC method for the determination of uremic toxins in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Affinity and Capacity for the Uremic Toxin Indoxyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
"protocol for minimizing variability in indoxyl sulfate experiments"
Welcome to the Technical support center for researchers, scientists, and drug development professionals working with indoxyl sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in indoxyl sulfate experiments?
A1: Variability in indoxyl sulfate experiments can arise from three main areas:
-
Pre-analytical factors: This includes sample collection, handling, and storage procedures.
-
Analytical factors: This relates to the method of quantification, instrument calibration, and data processing.
-
Experimental (in vitro/in vivo) factors: This involves the experimental design, including the concentrations of indoxyl sulfate and albumin used, and the cell or animal models.
Q2: How should biological samples be collected and stored to minimize indoxyl sulfate degradation?
A2: To ensure sample integrity, proper collection and storage are critical. Serum or plasma should be separated from whole blood promptly. Aliquots of serum, plasma, and cell culture supernatants should be stored at -80°C.[1] Studies have shown that indoxyl sulfate is stable under these conditions.[2] Avoid repeated freeze-thaw cycles, as this can affect the stability of the analyte.[2]
Q3: What are the recommended methods for quantifying indoxyl sulfate?
A3: The most common and reliable methods for quantifying indoxyl sulfate in biological matrices are High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] LC-MS/MS is often preferred for its higher sensitivity and specificity.[4]
Q4: Why is the concentration of albumin important in in vitro experiments?
Troubleshooting Guides
Issue 1: High Variability in Indoxyl Sulfate Quantification
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | Ensure a standardized protocol for protein precipitation is followed. Acetonitrile is commonly used for this purpose.[4] Use of an isotope-labeled internal standard, such as indoxyl sulfate-d4, is highly recommended to correct for variations in sample processing and instrument response.[8] |
| Instrumental drift or instability | Calibrate the instrument regularly. Prepare fresh calibration standards for each analytical run. Calibration curves should demonstrate good linearity (r² > 0.99).[9] |
| Matrix effects in LC-MS/MS | Matrix effects, where other components in the sample interfere with the ionization of the analyte, can be a significant source of variability. Assess and minimize matrix effects during method development. This can be done by comparing the response of the analyte in the matrix to its response in a neat solution. |
| Inconsistent sample storage | Store all samples, including calibrators and quality controls, at -80°C to ensure stability.[1] Avoid leaving samples at room temperature for extended periods.[2] |
Issue 2: Poor Reproducibility in In Vitro Cell Culture Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent free indoxyl sulfate concentrations | Due to its high protein binding, the free (biologically active) concentration of indoxyl sulfate is dependent on the albumin concentration in the cell culture medium.[7] Always measure or calculate the free concentration of indoxyl sulfate in your experimental setup. |
| Cell line variability | Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before treatment. |
| Variability in treatment conditions | Ensure accurate and consistent preparation of indoxyl sulfate stock solutions. Protect stock solutions from light and store them at -20°C or below.[3] |
Experimental Protocols
Protocol 1: Quantification of Total Indoxyl Sulfate in Serum/Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices.[1][4][10]
-
Sample Preparation:
-
Thaw frozen serum/plasma samples on ice.
-
To 50 µL of sample, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., indoxyl sulfate-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used.[1][4]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is common.[1][4]
-
Detection: Use a tandem mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the appropriate mass transitions for indoxyl sulfate and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of indoxyl sulfate to the internal standard against the concentration of the calibrators.
-
Determine the concentration of indoxyl sulfate in the samples from the calibration curve.
-
Quantitative Data Summary for Method Validation:
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | > 0.99 | [9] |
| Intra-day Precision (%RSD) | < 15% | [2][3] |
| Inter-day Precision (%RSD) | < 15% | [2][3] |
| Accuracy (% Recovery) | 85-115% | [2][3] |
| Stability (Freeze-Thaw) | Recovery within ±15% | [2] |
RSD: Relative Standard Deviation
Visualizations
References
- 1. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Uremic Toxicity of Indoxyl Sulfate and p-Cresyl Sulfate: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum [mdpi.com]
"addressing solubility issues of potassium 1H-indol-3-yl sulfate in vitro"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium 1H-indol-3-yl sulfate. Our aim is to help you address solubility challenges during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing a concentrated stock solution of this compound.[1][2][3][4] It is also soluble in water, though to a lesser extent than in DMSO.[1][2] For aqueous solutions, it is advisable to prepare them fresh for each use.[4]
Q2: I'm observing a precipitate after adding my this compound stock solution to my cell culture medium. What could be the cause?
A2: Precipitation upon addition to aqueous media can be due to several factors:
-
Solvent Shock: A sudden change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to precipitate.
-
High Final Concentration: The final concentration of this compound in your medium may exceed its solubility limit in that specific medium.
-
Temperature Effects: Adding a cold stock solution to warmer media can affect solubility.
-
Media Components: Interactions with components in your cell culture medium, such as salts or proteins, could lead to precipitation.
-
Incomplete Dissolution of Stock: The stock solution may not have been fully dissolved before dilution.
Q3: How can I increase the solubility of this compound in my solvent?
A3: To aid dissolution, particularly in DMSO and water, the use of ultrasonication is recommended.[1][2] For aqueous solutions, gentle warming up to 60°C can also improve solubility.[1][2] It is crucial to ensure the compound is fully dissolved before further dilution.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is best to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[4]
Troubleshooting Guide
If you are encountering solubility issues with this compound, please follow the troubleshooting workflow below.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for addressing solubility issues.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL[1][2] | 397.93 mM[1][2] | Ultrasonic treatment is recommended.[1][2] Use freshly opened DMSO as it is hygroscopic.[1] |
| Water | 50 mg/mL[1][2] | 198.97 mM[1][2] | Ultrasonic treatment and heating to 60°C are recommended.[1][2] |
| PBS (pH 7.2) | 10 mg/mL[4] | ~39.8 mM | Prepare fresh.[4] |
| Dimethyl Formamide | ~30 mg/mL[4] | ~119.4 mM | - |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][3]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C in a water bath.
-
To minimize solvent shock, it is recommended to perform an intermediate dilution. For example, dilute the DMSO stock solution 1:10 in pre-warmed medium.
-
Add the intermediately diluted solution (or the stock solution directly for higher final concentrations) to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.5%).
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Use the freshly prepared working solution for your experiment immediately.
Diagram: Experimental Workflow for Solution Preparation
Caption: Workflow for preparing stock and working solutions.
Signaling Pathway Considerations
This compound is a known agonist for the Aryl Hydrocarbon Receptor (AhR).[5][6] When designing experiments, it is important to consider the potential activation of this pathway.
Diagram: Simplified AhR Signaling Pathway
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
"preventing degradation of indoxyl sulfate during sample storage"
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of indoxyl sulfate in biological samples during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of indoxyl sulfate degradation in stored samples?
Indoxyl sulfate is susceptible to degradation over time, particularly with improper storage temperatures and repeated freeze-thaw cycles. While specific data on the effects of pH and light are limited for indoxyl sulfate, general best practices for small molecules suggest that exposure to extreme pH and light should be minimized.[1][2][3]
Q2: What is the optimal temperature for the long-term storage of plasma and serum samples for indoxyl sulfate analysis?
For long-term storage, it is recommended to store plasma and serum samples at -80°C.[4][5] Storage at -20°C or -30°C is also acceptable for shorter durations, with studies showing stability for at least three weeks to two months at these temperatures.[1][2]
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of indoxyl sulfate?
Samples are generally stable for up to three freeze-thaw cycles.[1][2] To avoid repeated thawing of the entire sample, it is best practice to aliquot samples into smaller volumes before freezing.
Q4: What type of collection tubes and anticoagulants should I use?
Both EDTA and lithium heparin plasma, as well as serum, are suitable for indoxyl sulfate analysis.[2][6] The choice of anticoagulant has not been shown to significantly affect the chemical stability of indoxyl sulfate.[2]
Q5: Are there any specific handling procedures to follow immediately after sample collection?
Prompt processing of samples is crucial. After collection, tubes should be centrifuged to separate plasma or serum. For serum, allow the blood to clot for approximately 30 minutes before centrifugation.[6] For plasma, centrifugation should occur immediately after collection.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent recovery of indoxyl sulfate. | Sample Degradation: The analyte may have degraded due to improper storage temperature, prolonged storage, or multiple freeze-thaw cycles. | - Ensure samples are stored at -80°C for long-term preservation.[4][5]- Aliquot samples upon receipt to minimize freeze-thaw cycles. - Review storage duration and compare it against stability data (see Table 1). |
| Inefficient Extraction: The protein precipitation step may be incomplete, leading to loss of analyte. | - Use a strong protein precipitating agent like acetonitrile or methanol.[7][8][9]- Ensure a sufficient volume of the precipitating solvent is used (e.g., a 1:10 ratio of sample to solvent).[4]- Vortex the sample thoroughly after adding the solvent and centrifuge at a high speed (e.g., 10,000 rpm) to ensure complete protein removal.[1] | |
| Appearance of unknown peaks in chromatograms. | Formation of Degradation Products: New peaks may indicate the formation of byproducts from chemical degradation. | - Review the entire sample handling and storage workflow to identify potential sources of degradation (e.g., temperature fluctuations, light exposure).- Analyze a freshly prepared standard to confirm the retention time of the intact indoxyl sulfate. |
| Matrix Effects: Interfering substances from the biological matrix may co-elute with the analyte. | - Optimize the sample clean-up procedure. If protein precipitation is insufficient, consider solid-phase extraction (SPE) for a more thorough clean-up. |
Quantitative Stability Data
The stability of indoxyl sulfate has been evaluated under various storage conditions. The following tables summarize the findings from published studies.
Table 1: Stability of Indoxyl Sulfate in Plasma/Serum Samples
| Matrix | Storage Temperature | Duration | Analyte Stability (% Recovery) | Reference |
| Plasma | Room Temperature (25°C) | 24 hours | 96.3% - 102.1% | [1][2] |
| Plasma | 4°C | 7 days | Stable | [10] |
| Plasma | -20°C | 3 weeks | Stable | [1][11] |
| Plasma | -20°C | 3 months | Stable | [10] |
| Plasma | -30°C | 2 months | 91.4% - 102.4% | [2] |
| Serum/Plasma | -70°C | 3 months | Stable | [10] |
| Serum | -80°C | Until analysis | Recommended for long-term storage | [4][5] |
Table 2: Stability of Indoxyl Sulfate Under Specific Conditions
| Condition | Matrix | Analyte Stability (% Recovery) | Reference |
| Three Freeze-Thaw Cycles | Plasma | 96.3% - 102.1% | [1][2] |
| Post-preparative (Autosampler at 4°C) | Processed QC Samples | 95.9% - 109.3% after 5 days | [2] |
Experimental Protocols
Protocol 1: Sample Collection and Initial Processing
-
Blood Collection: Collect whole blood in either serum separator tubes or tubes containing EDTA or lithium heparin as an anticoagulant.
-
Serum Preparation: For serum samples, allow the blood to clot at room temperature for at least 30 minutes.
-
Plasma Preparation: For plasma samples, proceed to centrifugation immediately after collection.
-
Centrifugation: Centrifuge the tubes at 2000 x g for 10 minutes at 20°C.[6]
-
Aliquoting: Immediately after centrifugation, transfer the supernatant (serum or plasma) into labeled polypropylene tubes. To avoid degradation from multiple freeze-thaw cycles, create smaller aliquots for individual experiments.
-
Storage: For immediate analysis, samples can be stored at 4°C for up to 7 days.[10] For long-term storage, freeze the aliquots at -80°C.[4][5]
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol is based on a common protein precipitation method.[7][8][9]
-
Thawing: Thaw the frozen plasma or serum samples at room temperature.
-
Precipitation Solution: Prepare a protein precipitation solution, typically acetonitrile or methanol, containing a suitable internal standard (e.g., a deuterated form of indoxyl sulfate like 3-indoxyl sulfate-d4 potassium salt).[4]
-
Protein Precipitation: Add the precipitation solution to the plasma/serum sample. A common ratio is 10 parts solvent to 1 part sample (e.g., 900 µL of solvent to 100 µL of plasma).[1][4]
-
Vortexing: Vortex-mix the tube vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the tube for 5-10 minutes at a high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for analysis.
-
Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system for quantification.
Visual Guides
Biochemical Pathway of Indoxyl Sulfate Formation
Indoxyl sulfate is an endogenous metabolite derived from the dietary amino acid tryptophan.[7] Understanding its origin can provide context for its presence in biological samples.
Caption: Metabolic pathway of indoxyl sulfate from tryptophan.
Recommended Sample Handling Workflow
Following a standardized workflow from collection to analysis is critical for ensuring the integrity of indoxyl sulfate measurements.
Caption: Recommended workflow for handling samples for indoxyl sulfate analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of ELISA-based method for the routine examination of serum indoxyl sulfate in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing the levels of indoxyl sulfate in patients undergoing dialysis: a promising approach to managing inflammation and the redox state of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
"calibration curve problems in indoxyl sulfate quantification"
Technical Support Center: Indoxyl Sulfate Quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the quantification of indoxyl sulfate, particularly concerning calibration curves.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for indoxyl sulfate shows poor linearity (R² value < 0.99). What are the potential causes and solutions?
Poor linearity in your calibration curve can stem from several sources. The most common issues include errors in standard preparation, instrument instability, an improperly chosen calibration range, or unaddressed matrix effects.
Troubleshooting Steps:
-
Verify Standard Preparation: Recalculate all dilutions and, if possible, prepare a fresh set of calibration standards from a new stock solution. Ensure the solvent used for dilutions is consistent and of high purity.
-
Check Instrument Performance: Confirm that the LC-MS/MS system is stable. Check for consistent spray in the ion source, stable pressures in the mass spectrometer, and reproducible peak areas for repeated injections of the same standard.
-
Re-evaluate Calibration Range: The concentration range may be too wide, leading to detector saturation at the high end. Conversely, the lower end may be below the reliable limit of quantification. Narrow the range to bracket the expected concentrations of your unknown samples.
-
Assess for Matrix Effects: If using a simple solvent for calibration standards while analyzing a complex biological matrix (like plasma or serum), matrix components can interfere with ionization, causing non-linearity. Prepare a set of calibrators in a surrogate matrix (e.g., 4.2% BSA solution or stripped serum) to match the sample matrix as closely as possible.[1][2]
-
Use an Appropriate Regression Model: While linear regression with a 1/x or 1/x² weighting is common, ensure it is appropriate for your data. If the curve is consistently non-linear, a quadratic fit might be considered, but this often points to an underlying analytical issue that should be resolved first.
Q2: I'm observing significant ion suppression or enhancement (matrix effects). How can I identify and mitigate this issue?
Matrix effects occur when co-eluting molecules from the biological sample interfere with the ionization of indoxyl sulfate, leading to inaccurate quantification.[3][4] This is a well-known limitation in LC-MS-based assays.[2]
Identification:
-
Post-Extraction Spiking: The 'gold standard' method involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the same analyte in a clean solvent. A response ratio (Matrix Factor) of <1 indicates ion suppression, while a ratio >1 suggests enhancement.[3]
Mitigation Strategies:
-
Improve Sample Cleanup: Simple protein precipitation can leave many interfering phospholipids in the extract.[3] Consider more rigorous methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of matrix components.
-
Optimize Chromatography: Adjust the LC gradient to better separate indoxyl sulfate from co-eluting matrix components. A longer run time or a different column chemistry may be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., indoxyl sulfate-¹³C₆ or indoxyl sulfate-d₄) has nearly identical chemical properties and chromatographic retention time to the analyte.[5][6] It will be affected by matrix interferences in the same way as the analyte, allowing for an accurate ratio-based measurement.
-
Dilute the Sample: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering components, thereby minimizing their impact on ionization.
Q3: What is a suitable internal standard (IS) for indoxyl sulfate quantification and why is it critical?
The use of an appropriate internal standard is crucial for achieving precision and accuracy in LC-MS/MS analysis.[6]
-
Ideal Choice: A stable isotope-labeled (isotopically labelled) version of indoxyl sulfate is the best choice.[1][2] Examples include:
-
Why it's critical: These standards have the same physicochemical properties as the analyte, meaning they co-elute from the LC column and experience the same degree of ion suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to highly accurate and precise results. Structural analogs are less effective as their ionization efficiency may differ from the analyte.
Q4: How do I determine the appropriate calibration range and Lower Limit of Quantification (LLOQ)?
The calibration range should encompass the expected concentrations of indoxyl sulfate in the study samples.
-
Linearity: The curve must be linear across the chosen range, with a coefficient of determination (R²) typically greater than 0.99.[5][7][8]
-
LLOQ: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[7] According to regulatory guidelines, the LLOQ should meet the following criteria:
-
Accuracy: The mean concentration should be within ±20% of the nominal value.[5][7]
-
Precision: The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 20%.[5]
-
Signal-to-Noise Ratio (S/N): The analyte response should be at least 5 to 10 times that of the baseline noise.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for indoxyl sulfate quantification methods using LC-MS/MS.
| Parameter | Typical Acceptance Criteria | Example Values from Literature |
| Linearity (R²) | > 0.99 | R² > 0.999[9]; R² = 0.9995[6]; R² > 0.99[5][7] |
| Calibration Range | Must cover expected sample concentrations | 0.05–5 mg/L[9]; 100–40,000 ng/mL[5][7]; 0.1–100 µg/mL[2] |
| LLOQ | Accuracy: 80-120%, Precision: ≤20% CV | 0.05 mg/L[9]; 100 ng/mL[5][7]; 0.1 µg/mL[2] |
| Accuracy (QCs) | Within ±15% of nominal value | 97.7% to 107.3%[1][2]; 97% to 105%[5][8] |
| Precision (QCs) | ≤15% CV (or RSD) | Within-day: ≤4.0%, Between-day: ≤4.3%[1][2] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and QC Samples
This protocol describes the preparation of aqueous calibration standards. Due to the presence of endogenous indoxyl sulfate in biological fluids, preparing calibrators in a surrogate matrix or water is a common practice to avoid analytical bias.[5][7]
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh indoxyl sulfate potassium salt and dissolve it in a known volume of purified water or 50% methanol.
-
Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution. For example, a 100,000 ng/mL working solution can be made from the primary stock.[5]
-
Calibration Standards: Prepare a multi-point calibration curve (typically 7-9 points) by spiking appropriate amounts of the working solutions into the final diluent (e.g., water or surrogate matrix). An example range is 100, 500, 1000, 2500, 5000, 10,000, and 40,000 ng/mL.[5]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) from a separate stock solution to ensure an independent check of the curve's accuracy.[2] Example levels could be 750 (low), 3500 (mid), and 30,000 (high) ng/mL.[5]
Protocol 2: Sample Preparation via Protein Precipitation
Protein precipitation is a rapid and common method for preparing serum or plasma samples.[2][5]
-
Aliquot Sample: Pipette a small volume of the biological sample (e.g., 20-50 µL) into a microcentrifuge tube.[2][5]
-
Add Internal Standard: Add the internal standard (e.g., indoxyl sulfate-¹³C₆) diluted in the precipitation solvent (typically acetonitrile or methanol). A common approach is to use a 3:1 or 4:1 ratio of solvent to sample volume. For example, add 340 µL of methanol containing the IS to a 50 µL serum sample.[5]
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Dilute or Evaporate (Optional): The supernatant may be diluted further or evaporated and reconstituted in the mobile phase to improve chromatographic performance.
-
Inject: Inject the final extract into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting decision tree for a poor calibration curve.
Caption: General workflow for indoxyl sulfate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Indoxyl Sulfate as a Biomarker for Chronic Kidney Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indoxyl sulfate (IS), a protein-bound uremic toxin, has emerged as a significant biomarker in the progression of chronic kidney disease (CKD). Its accumulation in the serum of CKD patients is not merely a consequence of declining renal function but an active contributor to the pathophysiology of the disease and its cardiovascular complications. This guide provides a comprehensive comparison of indoxyl sulfate with conventional CKD biomarkers, supported by experimental data, detailed protocols, and an exploration of its molecular mechanisms of action.
Performance of Indoxyl Sulfate vs. Alternative CKD Biomarkers
Indoxyl sulfate demonstrates a strong correlation with the decline in renal function and often outperforms traditional markers in predicting adverse outcomes. Unlike serum creatinine and estimated glomerular filtration rate (eGFR), which primarily reflect glomerular filtration, indoxyl sulfate levels are also indicative of tubular dysfunction, a key predictor of CKD progression.
| Biomarker | Performance Characteristics | Supporting Data |
| Indoxyl Sulfate (IS) | - Serum levels progressively increase with advancing CKD stages.[1][2] - Strong negative correlation with eGFR.[1][3] - Better correlation with tubular injury markers (Kim-1, NGAL) than filtration markers (GFR, creatinine) in animal models.[4][5] - Independent predictor of cardiovascular events and mortality in CKD patients.[6][7][8] - May detect early declines in renal function sooner than eGFR. | - In patients with CKD stages 2 to 5, serum IS levels showed a significant inverse correlation with eGFR.[7] - A study on 5/6th nephrectomy rats showed that plasma IS concentration and clearance correlated better with urinary tubular injury markers than with filtration markers.[4][5] - Multivariate Cox regression analysis in pre-dialysis patients identified IS as an independent predictor for the initiation of dialysis and cardiovascular events.[7] |
| Serum Creatinine | - Widely used, but influenced by muscle mass, diet, and age. - Less sensitive for detecting early-stage CKD. | - While correlating with CKD progression, its utility for early detection is limited as significant renal damage may occur before levels rise above the normal range. |
| Estimated Glomerular Filtration Rate (eGFR) | - Standard clinical measure of kidney function. - Equations for calculation have limitations based on ethnicity and clinical condition. | - A retrospective study suggested that serum IS levels might have utility in detecting a decline in renal function earlier than what is possible using current eGFR-based diagnostic criteria. |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | - A sensitive marker for acute kidney injury (AKI). - Its role as a long-term prognostic marker in CKD is still under investigation. | - In a mouse model of chronic ischemia-reperfusion injury, plasma IS and its clearance correlated with plasma NGAL and NGAL excretion.[4] |
| Kidney Injury Molecule-1 (Kim-1) | - A marker of proximal tubular injury. - Elevated in various types of kidney disease. | - In a rat model of CKD, plasma IS concentration and clearance correlated with urinary Kim-1.[4][5] |
Experimental Protocols
5/6 Nephrectomy Rat Model of Chronic Kidney Disease
This surgical model induces progressive CKD by reducing the renal mass.
Protocol:
-
Anesthesia: Anesthetize male Sprague-Dawley or Wistar rats with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Unilateral Nephrectomy: Make a flank incision to expose the right kidney. Ligate the renal artery and vein, and the ureter, then remove the entire right kidney. Suture the muscle and skin layers.
-
Subtotal Nephrectomy of the Left Kidney: After a recovery period of one week, make a flank incision to expose the left kidney. Ligate two of the three branches of the left renal artery, resulting in infarction of approximately two-thirds of the kidney. Alternatively, surgically resect the upper and lower thirds of the kidney.
-
Post-operative Care: Provide analgesics and monitor the animals for signs of distress. The development of CKD can be monitored by measuring serum creatinine, blood urea nitrogen (BUN), and proteinuria at regular intervals.
This protocol is a synthesis of methodologies described in the cited literature and may require optimization based on specific research goals.
Ischemia-Reperfusion Injury (IRI) Mouse Model of Kidney Disease
This model mimics the renal injury that can occur from a temporary disruption of blood flow.
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize mice (e.g., C57BL/6) and place them on a heating pad to maintain body temperature. Make a flank incision to expose the renal pedicle.
-
Induction of Ischemia: Occlude the renal artery and vein using a non-traumatic microvascular clamp for a defined period (e.g., 22-30 minutes). The kidney should appear pale.
-
Reperfusion: Remove the clamp to allow blood flow to return to the kidney. The kidney should regain its color.
-
Contralateral Nephrectomy (Optional): For a more severe model of AKI leading to CKD, a contralateral nephrectomy can be performed either at the same time as the IRI or after a recovery period.
-
Closure and Recovery: Suture the incision and provide post-operative care. Kidney injury and subsequent fibrosis can be assessed at various time points post-surgery.
This protocol is a generalized procedure based on common practices. The duration of ischemia may need to be adjusted depending on the mouse strain and the desired severity of injury.
Quantification of Indoxyl Sulfate in Serum/Plasma
a) High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
-
Sample Preparation: Deproteinize serum or plasma samples by adding a precipitating agent such as acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Mobile Phase: Use an isocratic or gradient elution with a mobile phase typically consisting of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Excite the eluent at approximately 280 nm and measure the fluorescence emission at around 375 nm.
-
Quantification: Calculate the concentration of indoxyl sulfate by comparing the peak area to a standard curve prepared with known concentrations of IS.
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Similar to HPLC, deproteinize the sample. An internal standard (e.g., deuterated indoxyl sulfate) is typically added before protein precipitation for accurate quantification.
-
Chromatographic Separation: Use a UPLC or HPLC system with a C18 column to separate indoxyl sulfate from other sample components.
-
Mass Spectrometry: Introduce the eluent into a tandem mass spectrometer.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for indoxyl sulfate and its internal standard.
-
Quantification: Determine the concentration of indoxyl sulfate based on the ratio of the peak area of the analyte to the peak area of the internal standard, referenced against a calibration curve.
Signaling Pathways and Molecular Mechanisms
Indoxyl sulfate exerts its toxic effects by activating several intracellular signaling pathways, leading to oxidative stress, inflammation, and fibrosis in renal and cardiovascular tissues.
ROS/MAPK/NF-κB Signaling Pathway
Indoxyl sulfate stimulates the production of reactive oxygen species (ROS), which in turn activates mitogen-activated protein kinases (MAPKs) such as p38 and p44/42, and the transcription factor nuclear factor-kappa B (NF-κB).[4] This cascade leads to the expression of pro-inflammatory and pro-fibrotic genes.
mTORC1 Signaling Pathway
Indoxyl sulfate enters renal tubular cells via organic anion transporters (OATs) and activates the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is involved in cellular growth and fibrosis. This activation is dependent on NADPH oxidase and ROS production.
Dll4-Notch Signaling Pathway in Macrophages
In macrophages, indoxyl sulfate is taken up by transporters like OATP2B1. It then induces the expression of Delta-like ligand 4 (Dll4), possibly by inhibiting its degradation via the deubiquitinating enzyme USP5. This leads to the activation of Notch signaling, promoting a pro-inflammatory macrophage phenotype.
Conclusion
Indoxyl sulfate is a promising biomarker for chronic kidney disease that offers valuable information beyond traditional markers of glomerular filtration. Its strong association with tubular injury, cardiovascular events, and mortality highlights its clinical utility in risk stratification and patient monitoring. The elucidation of the molecular pathways activated by indoxyl sulfate provides a basis for the development of novel therapeutic strategies aimed at mitigating its toxic effects and slowing the progression of CKD. Further validation in large-scale prospective clinical trials is warranted to fully establish its role in routine clinical practice.
References
- 1. Indoxyl sulfate reduces Ito,f by activating ROS/MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indoxyl Sulfate-induced Vascular Calcification is mediated through Altered Notch Signaling Pathway in Vascular Smooth Muscle Cells [medsci.org]
- 4. researchgate.net [researchgate.net]
- 5. Uremic Toxin Indoxyl Sulfate Promotes Proinflammatory Macrophage Activation Via the Interplay of OATP2B1 and Dll4-Notch Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indoxyl Sulfate Contributes to mTORC1-Induced Renal Fibrosis via The OAT/NADPH Oxidase/ROS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
A Comparative Analysis of Indoxyl Sulfate and p-Cresyl Sulfate Toxicity: A Guide for Researchers
Abstract
Indoxyl sulfate (IS) and p-cresyl sulfate (PCS) are two of the most well-studied protein-bound uremic toxins that accumulate in patients with chronic kidney disease (CKD). Both are products of gut microbiota metabolism and are associated with the progression of CKD and its cardiovascular complications. While both toxins contribute to the uremic syndrome, they exhibit distinct as well as overlapping toxicological profiles. This guide provides a comparative analysis of the toxicity of IS and PCS, with a focus on experimental data related to cytotoxicity, oxidative stress, and inflammation. Detailed experimental protocols for key assays and visualizations of the primary signaling pathways involved are also presented to support further research in this critical area.
Introduction
Chronic kidney disease is a global health issue characterized by the progressive loss of kidney function, leading to the accumulation of a wide range of compounds that are normally cleared by the kidneys. Among these are the protein-bound uremic toxins indoxyl sulfate (IS) and p-cresyl sulfate (PCS).[1][2] IS is derived from the metabolism of dietary tryptophan by intestinal bacteria, followed by sulfation in the liver.[3] Similarly, PCS is the end product of the bacterial metabolism of tyrosine and phenylalanine. Due to their high affinity for albumin, both IS and PCS are poorly removed by conventional hemodialysis, leading to their accumulation in the serum of CKD patients.[1][4]
Emerging evidence has implicated both toxins in the pathophysiology of CKD progression and the development of cardiovascular disease, the leading cause of mortality in CKD patients.[1][5] Their toxic effects are multifaceted, including the induction of oxidative stress, inflammation, and endothelial dysfunction.[2][3][5][6] This guide aims to provide a detailed comparative analysis of the toxicological profiles of IS and PCS, presenting key experimental data in a structured format, outlining the methodologies used to generate this data, and visualizing the underlying molecular pathways.
Comparative Toxicity Data
The following tables summarize the quantitative data from in vitro studies on the cytotoxic, oxidative, and inflammatory effects of indoxyl sulfate and p-cresyl sulfate on various cell types. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including cell types, toxin concentrations, and exposure times.
Cytotoxicity
Table 1: Comparative Cytotoxicity of Indoxyl Sulfate and p-Cresyl Sulfate
| Toxin | Cell Type | Concentration | Exposure Time | % Cell Viability | Reference |
| Indoxyl Sulfate | Mesenchymal Stem Cells (MSCs) | 100 µg/mL (~398 µM) | 24 hours | ~69.5% | [4] |
| Mesenchymal Stem Cells (MSCs) | 200 µg/mL (~796 µM) | 24 hours | ~65.5% | [4] | |
| p-Cresyl Sulfate | Mesenchymal Stem Cells (MSCs) | 160 µg/mL (~1507 µM) | 24 hours | ~68.2% | [4] |
Oxidative Stress
Table 2: Induction of Reactive Oxygen Species (ROS) by Indoxyl Sulfate and p-Cresyl Sulfate
| Toxin | Cell Type | Concentration | Exposure Time | Fold Increase in ROS | Reference |
| Indoxyl Sulfate | Human Umbilical Vein Endothelial Cells (HUVECs) | 1000 µM | Not Specified | Significant Increase | [6] |
| Intestinal Epithelial Cells (IEC-6) | 125-250 µM | Not Specified | Dose-dependent increase | [3] | |
| p-Cresyl Sulfate | Human Umbilical Vein Endothelial Cells (HUVECs) | 1000 µM | Not Specified | Significant Increase | [6] |
| Leukocytes | Not Specified | Not Specified | Increased Oxidative Stress | [3] |
Inflammation
Table 3: Pro-inflammatory Effects of Indoxyl Sulfate and p-Cresyl Sulfate
| Toxin | Cell Type | Concentration | Exposure Time | Inflammatory Marker | Change | Reference |
| Indoxyl Sulfate | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Not Specified | E-selectin | Increased expression | [7] |
| p-Cresyl Sulfate | Human Umbilical Vein Endothelial Cells (HUVECs) | 1000 µM | 12 hours | MCP-1 mRNA | ~3.5-fold increase | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1000 µM | 24 hours | MCP-1 protein | ~2.5-fold increase | [6] |
Key Signaling Pathways in Toxin-Induced Cellular Damage
The toxicity of indoxyl sulfate and p-cresyl sulfate is mediated by the activation of distinct and overlapping intracellular signaling pathways. These pathways ultimately lead to the expression of genes involved in oxidative stress, inflammation, and fibrosis.
Indoxyl Sulfate and the Aryl Hydrocarbon Receptor (AhR) Pathway
Indoxyl sulfate is a known agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[8][9] Upon binding to IS, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, including cytochrome P450 enzymes like CYP1A1, which can lead to increased ROS production.[10] AhR activation by IS has also been shown to upregulate the expression of pro-inflammatory molecules such as E-selectin through an activator protein-1 (AP-1) dependent mechanism.[8]
References
- 1. The Uremic Toxicity of Indoxyl Sulfate and p-Cresyl Sulfate: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible Effects of Uremic Toxins p-Cresol, Indoxyl Sulfate, p-Cresyl Sulfate on the Development and Progression of Colon Cancer in Patients with Chronic Renal Failure [mdpi.com]
- 4. P-cresol and Indoxyl Sulfate Impair Osteogenic Differentiation by Triggering Mesenchymal Stem Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in Indoxyl Sulfate-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl Hydrocarbon Receptor Mediates Indoxyl Sulfate-Induced Cellular Senescence in Human Umbilical Vein Endothelial Cells [jstage.jst.go.jp]
- 10. Aryl Hydrocarbon Receptor Inhibition Restores Indoxyl Sulfate-Mediated Endothelial Dysfunction in Rat Aortic Rings [mdpi.com]
Navigating the Nuances: A Comparative Guide to the Reproducibility of Indoxyl Sulfate Research
For Researchers, Scientists, and Drug Development Professionals
Indoxyl sulfate, a key uremic toxin, has been the subject of extensive research due to its association with the progression of chronic kidney disease (CKD) and its systemic toxicity. However, the reproducibility of research findings can be a significant challenge, influenced by diverse experimental models, analytical methodologies, and the inherent complexities of the toxin's biological actions. This guide provides an objective comparison of key findings, details the experimental protocols used, and visualizes the central signaling pathways to shed light on the current state of indoxyl sulfate research and aid in the design of future studies.
Quantitative Data Summary: A Comparative Overview
The concentration of indoxyl sulfate is a critical variable in both clinical observations and experimental studies. Discrepancies in reported concentrations can contribute to variability in research outcomes. The following tables summarize indoxyl sulfate concentrations across different populations and experimental models, as well as a comparison of analytical methods used for its quantification.
Table 1: Indoxyl Sulfate Concentrations in Human Plasma/Serum
| Population | Total Indoxyl Sulfate Concentration (µM) | Free Indoxyl Sulfate Concentration (µM) | Citation(s) |
| Healthy Individuals | < 5 | < 0.2 | [1] |
| CKD Stage 3 | ~ 15 - 60 | ~ 0.5 - 2.5 | [1] |
| CKD Stage 5 (non-dialysis) | > 100 | > 4 | [1] |
| Hemodialysis Patients | 31.6 (median) | Not consistently reported | [2] |
Table 2: Indoxyl Sulfate Concentrations in Preclinical Models
| Model Type | Dosing/Induction Method | Resulting Plasma/Serum Concentration (µM) | Cellular Effects/Pathologies Observed | Citation(s) |
| In Vitro (Cell Culture) | ||||
| C6 Glioma Cells | Direct application to culture media (15–60 µM) | Not Applicable | Increased Reactive Oxygen Species (ROS) production, neuroinflammation. | [3] |
| NRK-52E Renal Tubular Cells | Direct application to culture media (0.1–1 mM) | Not Applicable | Senescence, Endoplasmic Reticulum (ER) stress, ferroptosis. | [4] |
| Intestinal Epithelial Cells (IEC-6) | Direct application to culture media (125–1000 µM) | Not Applicable | Increased TNF-α, COX-2, iNOS, and nitrotyrosine formation. | [5] |
| In Vivo (Animal Models) | ||||
| 5/6 Nephrectomy Rat Model | Oral administration of indole (precursor) or indoxyl sulfate | ~225 | Glomerular sclerosis, reduced inulin clearance. | [1] |
| Unilateral Nephrectomy Mouse Model | Intraperitoneal injection of indoxyl sulfate (100 mg/kg/day for 7 weeks) | ~35 | Behavioral abnormalities, neurodegeneration. | [6] |
| Adenine-Induced CKD Mouse Model | Diet-induced | Not specified | Renal injury, ferroptosis. | [4] |
| Acute Intraperitoneal Injection (Mice) | Single dose of indoxyl sulfate (800 mg/kg) | 85.15 ± 10.2 (at 3h), 50.74 ± 7.27 (at 6h) | Intestinal inflammation, increased COX-2, nitrotyrosine, and Bax expression. | [5] |
Table 3: Comparison of Analytical Methods for Indoxyl Sulfate Quantification
| Method | Principle | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Precision (%RSD) | Accuracy (%) | Citation(s) |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection by UV absorbance. | 0.003125 - 0.05 mol/L | Not specified | Not specified | Not specified | [7] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by chromatography, detection by mass-to-charge ratio. | 100 - 40,000 | 100 | < 15 | 92 - 109 | [8][9] |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Separation by chromatography, high-resolution mass analysis. | 100 - 40,000 | 100 | < 15 | 86 - 105 | [9] |
Experimental Protocols: A Closer Look at Methodologies
The reproducibility of findings is intrinsically linked to the specifics of the experimental protocols employed. Below are detailed methodologies for key experiments cited in indoxyl sulfate research.
Animal Models of Chronic Kidney Disease
-
5/6 Nephrectomy Rat Model: This widely used model mimics progressive CKD.
-
Procedure: A two-step surgical procedure is typically performed. First, two-thirds of the left kidney is removed. One week later, the entire right kidney is removed. This significant reduction in renal mass leads to hypertension, proteinuria, and glomerular sclerosis, mimicking human CKD progression.
-
Indoxyl Sulfate Administration: To study the direct effects of indoxyl sulfate, rats are often administered indole (a precursor) in their drinking water or indoxyl sulfate via oral gavage.
-
Key Measurements: Blood urea nitrogen (BUN), serum creatinine, glomerular filtration rate (GFR) via inulin clearance, and histological analysis of kidney tissue for fibrosis and sclerosis.[1]
-
-
Adenine-Induced CKD Mouse Model: This is a non-surgical model that induces tubulointerstitial nephritis.
-
Procedure: Mice are fed a diet containing 0.2% to 0.25% w/w adenine for several weeks. Adenine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, causing obstruction, inflammation, and fibrosis.
-
Key Measurements: Similar to the 5/6 nephrectomy model, BUN, serum creatinine, and kidney histology are the primary endpoints.[4]
-
In Vitro Cell Culture Experiments
-
Cell Lines: A variety of cell lines are used to investigate the cellular mechanisms of indoxyl sulfate toxicity, including:
-
Renal Tubular Cells (e.g., NRK-52E): To study direct nephrotoxicity.
-
Endothelial Cells (e.g., HUVECs): To investigate vascular effects.
-
Astrocytes and Microglia: To explore neurotoxic effects.[3]
-
-
Indoxyl Sulfate Preparation and Application: Indoxyl sulfate is typically dissolved in cell culture medium to achieve the desired final concentration. It is crucial to consider whether to use total or free concentrations that are clinically relevant. Given that over 90% of indoxyl sulfate is protein-bound in vivo, experiments are often conducted in serum-free or low-serum conditions to mimic the effects of the free, biologically active fraction.[1]
-
Key Assays:
-
Cell Viability: MTT or WST-1 assays.
-
Oxidative Stress: Measurement of intracellular ROS using probes like DCFDA.
-
Gene and Protein Expression: qPCR and Western blotting for markers of inflammation, fibrosis, and apoptosis.
-
Analytical Quantification of Indoxyl Sulfate
-
Sample Preparation: A critical step for accurate measurement, especially from biological matrices like plasma or serum. Protein precipitation is commonly used to remove interfering proteins.
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: Separates indoxyl sulfate from other components in the sample based on its interaction with a stationary phase in a column.
-
Detection: Often uses UV or fluorescence detectors.
-
Considerations: While robust, HPLC may have lower sensitivity and specificity compared to mass spectrometry-based methods.[7]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Principle: Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
-
Detection: Identifies and quantifies indoxyl sulfate based on its unique mass-to-charge ratio and fragmentation pattern.
-
Considerations: Considered the gold standard for quantification due to its high accuracy and precision.[8][9]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by indoxyl sulfate can aid in understanding the mechanisms of its toxicity and identifying potential therapeutic targets.
Caption: Key signaling pathways activated by indoxyl sulfate leading to cellular dysfunction.
Caption: A generalized experimental workflow for investigating the effects of indoxyl sulfate.
Conclusion: Towards Enhanced Reproducibility
The body of research on indoxyl sulfate unequivocally points to its significant role in the pathophysiology of CKD and its complications. However, for the field to advance and for findings to be translated into effective clinical strategies, a concerted effort towards enhancing reproducibility is paramount. This guide highlights that variability in experimental models, from the concentrations of indoxyl sulfate used in in vitro studies to the specific protocols for inducing CKD in animal models, can lead to divergent results. Furthermore, the choice of analytical method for quantifying indoxyl sulfate can impact the accuracy of reported concentrations.
To improve the reproducibility of research in this area, the following are recommended:
-
Standardization of Models: Where possible, the use of standardized and well-characterized animal models of CKD is encouraged. For in vitro studies, reporting both total and free concentrations of indoxyl sulfate, and using clinically relevant levels, will improve the comparability of studies.
-
Detailed Methodological Reporting: Publications should include comprehensive details of experimental protocols, including the source and purity of indoxyl sulfate, the specific cell lines or animal strains used, and detailed parameters of analytical methods.
-
Validation of Analytical Methods: The use of validated analytical methods, such as LC-MS/MS, for the quantification of indoxyl sulfate is crucial for ensuring accuracy and comparability across different laboratories.
-
Collaborative Studies: Multi-center studies that utilize harmonized protocols can help to confirm findings and resolve discrepancies in the literature.
By embracing these principles, the scientific community can build a more robust and reliable foundation of knowledge on indoxyl sulfate, ultimately accelerating the development of novel therapies to mitigate its toxic effects in patients with chronic kidney disease.
References
- 1. Indoxyl Sulfate—Review of Toxicity and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum total indoxyl sulfate and clinical outcomes in hemodialysis patients: results from the Japan Dialysis Outcomes and Practice Patterns Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Indoxyl Sulfate Affects Glial Function Increasing Oxidative Stress and Neuroinflammation in Chronic Kidney Disease: Interaction between Astrocytes and Microglia [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. iris.unina.it [iris.unina.it]
- 6. Indoxyl sulfate caused behavioral abnormality and neurodegeneration in mice with unilateral nephrectomy | Aging [aging-us.com]
- 7. igminresearch.com [igminresearch.com]
- 8. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
"cross-platform comparison of indoxyl sulfate measurement techniques"
For Researchers, Scientists, and Drug Development Professionals
Indoxyl sulfate, a protein-bound uremic toxin, is a critical biomarker in the study of chronic kidney disease (CKD) and its associated cardiovascular complications.[1][2][3] Accurate quantification of indoxyl sulfate in biological matrices is paramount for both clinical diagnostics and preclinical research. This guide provides a comprehensive comparison of the most prevalent analytical methods used for indoxyl sulfate measurement, offering insights into their performance, methodologies, and underlying principles to aid researchers in selecting the most appropriate technique for their specific needs.
Performance Comparison of Indoxyl Sulfate Measurement Techniques
The selection of an appropriate analytical method for indoxyl sulfate quantification hinges on a variety of factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance parameters of the most commonly employed techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Enzyme-Linked Immunosorbent Assay (ELISA).
| Parameter | LC-MS/MS | HPLC-Fluorescence | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by native fluorescence | Antigen-antibody binding with enzymatic signal amplification |
| Lower Limit of Quantification (LLOQ) | 0.03 - 200 ng/mL[4][5] | ~2.0 µM (~426 ng/mL)[6][7] | Dependent on kit, can be in the low µmol/L range[8] |
| Intra-day Precision (%CV) | ≤ 4.0%[9][10] | < 10.1%[6] | Varies by manufacturer |
| Inter-day Precision (%CV) | ≤ 4.3%[9][10] | < 10.1%[6] | Varies by manufacturer |
| Accuracy (%) | 97.7 - 107.3%[9][10] | 93.4 - 102.5%[6] | Can show good correlation with LC-MS/MS[8] |
| Specificity | High, due to mass filtering | Moderate, potential for interference | Can be affected by cross-reactivity[11] |
| Sample Throughput | Moderate to High | Moderate | High |
| Cost | High (instrumentation) | Moderate | Low (per sample) |
| Advantages | High sensitivity and specificity, multiplexing capability | Good sensitivity, widely available | High throughput, simple procedure |
| Disadvantages | High initial investment, requires expertise | Lower specificity than LC-MS/MS | Potential for cross-reactivity and matrix effects |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and specificity for indoxyl sulfate quantification.[4][9][10]
1. Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma or serum, add 80 µL of acetonitrile containing an internal standard (e.g., isotope-labeled indoxyl sulfate).[4]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 x g for 2 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube or 96-well plate and dilute with water prior to injection.[4]
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Polaris 3 C18-A) is commonly used.[4][9][10][12]
-
Gradient Elution: A typical gradient involves starting with a low percentage of mobile phase B, increasing it to elute indoxyl sulfate, and then re-equilibrating the column.
3. Mass Spectrometric Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).[4][9][12]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the transition of the precursor ion (m/z for indoxyl sulfate) to one or more product ions.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection is a sensitive and widely accessible method for indoxyl sulfate measurement.[6][7]
1. Sample Preparation:
-
Protein precipitation is performed as described for LC-MS/MS, often using acetonitrile.
2. Chromatographic Separation:
-
Column: An OSD-2 C18 Spherisorb column or similar is suitable.[6][7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of sodium acetate buffer (pH 4.5) and acetonitrile (e.g., 10:90, v/v) can be used.[6][7]
-
Flow Rate: Typically around 1 mL/min.
3. Fluorescence Detection:
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits offer a high-throughput and cost-effective method for the quantification of indoxyl sulfate, suitable for screening large numbers of samples.[8][14]
1. General Protocol (Varies by Manufacturer):
-
Prepare standards and samples. Serum or plasma samples may require dilution.[11]
-
Add standards and samples to the wells of a microplate pre-coated with an anti-indoxyl sulfate antibody.[11]
-
A biotin-conjugated antibody or a competitive antigen is added.
-
Incubate the plate.
-
Wash the wells to remove unbound substances.
-
Add a streptavidin-HRP conjugate.
-
Incubate and wash again.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric signal.[11]
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[11]
-
Calculate the indoxyl sulfate concentration based on the standard curve.
Visualizing the Methodologies and Biological Context
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for method comparison and the key signaling pathways affected by indoxyl sulfate.
References
- 1. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of indoxyl sulfate by spectrofluorimetric method in human plasma through extraction with deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoxyl Sulfate—Review of Toxicity and Therapeutic Strategies [mdpi.com]
- 4. research.rug.nl [research.rug.nl]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] HPLC-fluorescence method for measurement of the uremic toxin indoxyl sulfate in plasma. | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Assessment of ELISA-based method for the routine examination of serum indoxyl sulfate in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A robust, accurate, sensitive LC-MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Unraveling Uremic Inflammation: A Comparative Analysis of Pro-inflammatory Uremic Toxins
For Researchers, Scientists, and Drug Development Professionals
Chronic kidney disease (CKD) is characterized by the progressive accumulation of uremic toxins, which are key contributors to the persistent systemic inflammation observed in patients. This chronic inflammatory state is a major driver of cardiovascular complications and overall mortality in CKD. Understanding the distinct pro-inflammatory effects of different uremic toxins is crucial for developing targeted therapeutic strategies. This guide provides a comparative overview of the pro-inflammatory effects of three major uremic toxins: Indoxyl Sulfate (IS), p-Cresyl Sulfate (pCS), and Advanced Glycation End Products (AGEs), supported by experimental data.
Comparative Analysis of Pro-inflammatory Effects
The following table summarizes the quantitative pro-inflammatory effects of Indoxyl Sulfate, p-Cresyl Sulfate, and Advanced Glycation End Products based on in vitro studies. These toxins have been shown to induce the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules in different cell types relevant to cardiovascular and renal pathology.
| Uremic Toxin | Cell Type | Concentration | Incubation Time | Pro-inflammatory Marker | Fold Increase / Effect | Reference |
| Indoxyl Sulfate (IS) | Human Primary Macrophages | 0.5 - 1.0 mmol/L | 72 hours | IL-1β (protein) | Dose-dependent increase | [1] |
| Human Primary Macrophages | 0.25 - 2.0 mmol/L | 3 hours | IL-1β, TNF-α, MCP-1 (mRNA) | Dose-dependent increase | [2] | |
| THP-1 Macrophages | 2 mM | 24 hours | iNOS (M1 marker) | Significant increase in the presence of LPS | [3] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | ICAM-1, VCAM-1 | Increased expression | [4] | |
| Rat Aortic Tissue, Endothelial Cells, VSMCs | Not specified | Not specified | IL-6 | Increased expression | [5] | |
| p-Cresyl Sulfate (pCS) | Human Aortic Smooth Muscle Cells | Not specified | Not specified | MCP-1, TNF-α | Increased expression | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | ICAM-1, VCAM-1, E-selectin | Increased expression | [4] | |
| Human Proximal Tubular Epithelial Cells (HK-2) | Not specified | 7 days | Apoptosis | Concentration-dependent increase | [7] | |
| Advanced Glycation End Products (AGEs) | Bone Marrow Mesenchymal Stem Cells | 200 ug/ml | 24 hours | Ccl2, Ccl3, Ccl4, Il1b (mRNA) | Dose- and time-dependent increase | [8] |
| THP-1 Cells (monocytic) | Not specified | Not specified | IL-1β, IL-8, TNF-α | Increased expression | [7] |
Key Inflammatory Signaling Pathways
Uremic toxins trigger intracellular signaling cascades that culminate in the production of inflammatory mediators. The diagrams below illustrate the primary signaling pathways activated by Indoxyl Sulfate, p-Cresyl Sulfate, and Advanced Glycation End Products.
Caption: Signaling pathways activated by uremic toxins.
References
- 1. Uremic toxin indoxyl sulfate promotes pro-inflammatory macrophage activation via the interplay of OATP2B1 and Dll4-Notch signaling: Potential mechanism for accelerated atherogenesis in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uremic toxin indoxyl sulfate promotes proinflammatory macrophage activation by regulation of β-catenin and YAP pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced glycation end products induce chemokine/cytokine production via activation of p38 pathway and inhibit proliferation and migration of bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Animal Models for Investigating Indoxyl Sulfate Toxicity
For researchers, scientists, and drug development professionals, understanding the nuances of animal models is critical for translating preclinical findings on indoxyl sulfate (IS) toxicity to human pathology. This guide provides a comprehensive comparison of commonly used animal models, detailing experimental protocols, quantitative data, and the molecular pathways implicated in IS-induced renal and cardiovascular damage.
Indoxyl sulfate, a uremic toxin that accumulates in patients with chronic kidney disease (CKD), is implicated in the progression of renal failure and cardiovascular complications.[1] Animal models are indispensable tools for elucidating the mechanisms of IS toxicity and for testing potential therapeutic interventions. This guide compares and contrasts key aspects of mouse, rat, and zebrafish models used in IS research.
Comparative Analysis of Animal Models
The choice of an animal model for studying indoxyl sulfate toxicity depends on the specific research question, with each model offering distinct advantages and limitations.
| Feature | Mouse Models | Rat Models | Zebrafish Models |
| Primary Applications | Studying renal fibrosis, neurodegeneration, and inflammatory responses.[2][3] | Investigating cardiovascular toxicity, including cardiac fibrosis, hypertrophy, and arrhythmia.[4][5] | High-throughput screening for developmental toxicity and assessing impacts on cardiac and renal development.[6][7] |
| Key Advantages | Genetic tractability (knockout and transgenic models available), well-characterized physiology and pathology that often mimics human CKD progression.[3] | Larger size facilitates surgical procedures (e.g., nephrectomy) and collection of tissue/fluid samples. Cardiovascular physiology is well-documented and analogous to humans.[1][5] | Rapid development, optical transparency of embryos allows for real-time imaging of organogenesis, and suitability for large-scale screening of potential therapeutics.[6][8] |
| Commonly Used Strains | C57BL/6 for general studies; genetically modified strains (e.g., Sult1a1-KO) to study specific metabolic pathways.[3] | Sprague-Dawley and Dahl salt-sensitive hypertensive rats for cardiovascular studies; Wistar rats for general toxicity.[5][9] | Wild-type (AB line) and various transgenic lines [e.g., Tg(fli1:GFP)] to visualize vascular and cardiac development.[8] |
| Limitations | Smaller size can make some surgical and sampling procedures challenging. | May be more expensive to house and maintain than mice. Some physiological differences from humans in drug metabolism. | As a non-mammalian model, physiological and metabolic differences may limit the direct translatability of some findings to human adults.[6] |
Quantitative Data Summary
The following tables summarize typical experimental parameters and key findings from studies using these animal models.
Table 1: Mouse Models of Indoxyl Sulfate Toxicity
| CKD Induction Method | IS Administration | Duration | Key Quantitative Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) | Not applicable (endogenous IS accumulation) | 14 days | Significant increase in renal fibrosis markers (col1a1, fibronectin) and inflammatory cytokines (TNF-α, IL-1β) in wild-type mice compared to Sult1a1-KO mice. | [3] |
| Adenine-induced CKD | Not applicable (endogenous IS accumulation) | 28 days | AST-120 (an oral adsorbent that reduces IS levels) attenuated renal fibrosis. | [10] |
| Unilateral Nephrectomy | 100 mg/kg/day, intraperitoneal injection | 7 weeks | Increased circulating IS levels from ~2.30 to ~7.45 mg/L; induced behavioral abnormalities and neuroinflammation (increased IL-1β). | [2] |
Table 2: Rat Models of Indoxyl Sulfate Toxicity
| CKD Induction Method | IS Administration | Duration | Key Quantitative Findings | Reference |
| 5/6 Nephrectomy | Not applicable (endogenous IS accumulation) | 8 weeks | Significantly elevated IS in serum and heart tissue; downregulation of cardiac ion channel proteins (Kv4.2, Kv4.3, KChIP2). | [9][11] |
| Dahl Salt-Sensitive Hypertensive Rats | 200 mg/kg/day in drinking water | 4 weeks | Aggravated cardiac fibrosis, cardiomyocyte hypertrophy, and increased oxidative stress markers (Nox4, MDA, 8-OHdG). | [5] |
| Normal Wistar Rats | Intraperitoneal injection | 8 weeks | Increased phosphorylation of p38 MAPK, p44/42 MAPK, and NF-κB in cardiac tissue. | [11] |
Table 3: Zebrafish Models of Indoxyl Sulfate Toxicity
| Developmental Stage | IS Concentration | Duration of Exposure | Key Quantitative Findings | Reference |
| Embryos (24 hpf) | 2.5 - 10 mM in water | Up to 96 hpf | Dose-dependent decrease in survival and hatching rates; increased incidence of cardiac edema and reduced heart rate. At 10 mM, 100% mortality by 96 hpf. | [6][7] |
| Embryos (24 hpf) | 2.5 mM in water | 24 hours | Increased ROS production and activation of MAPK signaling pathways. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Protocol 1: Unilateral Ureteral Obstruction (UUO) Model in Mice for Renal Fibrosis
-
Animals: 8- to 10-week-old male C57BL/6 mice.
-
Surgical Procedure: Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter. The left ureter is completely ligated at two points using 4-0 silk sutures. The incision is then closed.
-
Post-operative Care: Provide appropriate analgesia and monitor for recovery.
-
Endpoint Analysis (Day 14): Kidneys are harvested for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and molecular analysis (e.g., RT-PCR for fibrosis and inflammation markers).
-
Rationale: The UUO model leads to a rapid and progressive renal fibrosis due to the obstruction, causing an accumulation of endogenous uremic toxins, including indoxyl sulfate.[3]
Protocol 2: Dahl Salt-Sensitive Hypertensive Rat Model for Cardiovascular Toxicity
-
Animals: 6-week-old male Dahl salt-sensitive rats.
-
Diet and IS Administration: Rats are fed a high-salt (8% NaCl) diet to induce hypertension. Indoxyl sulfate is administered in the drinking water at a concentration calculated to provide a dose of 200 mg/kg/day.
-
Duration: 4 weeks.
-
Endpoint Analysis: Hearts are excised and weighed. Left ventricular tissue is collected for histological analysis (e.g., Masson's trichrome staining for fibrosis, measurement of cardiomyocyte diameter) and immunohistochemistry for markers of oxidative stress (e.g., Nox4) and fibrosis (e.g., TGF-β1).[5]
-
Rationale: This model allows for the investigation of IS toxicity in the context of a pre-existing cardiovascular condition (hypertension), which is common in CKD patients.
Protocol 3: Zebrafish Embryo Model for Developmental Toxicity
-
Animals: Wild-type (AB line) zebrafish embryos.
-
Exposure: At 24 hours post-fertilization (hpf), embryos are placed in multi-well plates containing embryo medium with varying concentrations of indoxyl sulfate (e.g., 2.5, 5, and 10 mM).
-
Observation: Embryos are observed daily under a stereomicroscope to assess survival, hatching rates, and morphological abnormalities such as cardiac edema and body length.
-
Functional Assessment: At 48 or 72 hpf, heart rate can be measured by counting ventricular contractions for a set period.
-
Molecular Analysis: At the end of the exposure period, embryos can be collected for analysis of gene expression (e.g., via RT-PCR) to investigate the molecular pathways affected.[6][7]
-
Rationale: This model is ideal for rapidly screening the toxic effects of compounds on vertebrate development and identifying potential mechanisms of toxicity.
Mandatory Visualizations
Signaling Pathways in Indoxyl Sulfate Toxicity
Indoxyl sulfate exerts its toxic effects through the activation of several key signaling pathways, leading to oxidative stress, inflammation, and fibrosis.
References
- 1. Indoxyl Sulfate—Review of Toxicity and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoxyl sulfate caused behavioral abnormality and neurodegeneration in mice with unilateral nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Indoxyl Sulfate Accumulation Reduces Renal Fibrosis in Sulfotransferase 1a1-Deficient Mice [mdpi.com]
- 4. Indoxyl Sulfate: A Novel Cardiovascular Risk Factor in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoxyl sulfate promotes cardiac fibrosis with enhanced oxidative stress in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zebrafish Model-Based Assessment of Indoxyl Sulfate-Induced Oxidative Stress and Its Impact on Renal and Cardiac Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zebrafish Model-Based Assessment of Indoxyl Sulfate-Induced Oxidative Stress and Its Impact on Renal and Cardiac Development [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - Indoxyl sulfate reduces Ito,f by activating ROS/MAPK and NF-κB signaling pathways [insight.jci.org]
- 10. Inhibition of Indoxyl Sulfate-Induced Reactive Oxygen Species-Related Ferroptosis Alleviates Renal Cell Injury In Vitro and Chronic Kidney Disease Progression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indoxyl sulfate reduces Ito,f by activating ROS/MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of Indoxyl Sulfate
This guide provides a detailed comparison of various analytical methods for the quantification of indoxyl sulfate, a key uremic toxin. It is intended for researchers, scientists, and professionals in drug development who are involved in the study of chronic kidney disease (CKD) and related toxicities. This document summarizes quantitative data from multiple studies, outlines detailed experimental protocols, and visualizes a typical analytical workflow.
Indoxyl sulfate, a metabolite of dietary tryptophan, accumulates in the body with declining renal function and is associated with the progression of CKD and cardiovascular complications.[1][2][3] Accurate and reproducible quantification of indoxyl sulfate in biological matrices is crucial for clinical monitoring and research. A variety of analytical methods are employed for this purpose, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prevalent.[1]
Quantitative Performance of Indoxyl Sulfate Quantification Methods
The performance of an analytical method is determined by several key parameters, including its linearity, precision, accuracy, and limits of detection and quantification. The following table summarizes these parameters for various methods reported in the literature.
| Method | Matrix | Linearity Range | LLOQ/LOD | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS | Human Serum/Plasma | 0.05 - 5 mg/L | LLOQ: 0.05 mg/L | 1.1 - 6.4 | 2.2 - 10.6 | 102 - 113 | [4][5] |
| LC-MS/MS | Human Serum | 100 - 40,000 ng/mL | LLOQ: 100 ng/mL | < 15 | < 15 | Not specified | [6][7] |
| LC-MS/MS | Plasma and Kidney Cells | Not specified | LLOQ: 0.1 µg/mL; LOD: 0.03 µg/mL | ≤ 4.0 | ≤ 4.3 | 97.7 - 107.3 | [8][9] |
| LC-MS/MS | Serum | Up to 440 µmol/L | LLOQ: 3.23 µmol/L; LOD: 1.248 µmol/L | 2.6 - 4.7 (Repeatability) | 7.9 - 9.2 (Intermediate) | 101.0 - 104.3 (Recovery) | [10] |
| HPLC-Fluorescence | Plasma | 2.5 - 50 µM | LLOQ: 2.0 µM; LOD: 0.2 µM | < 10.1 | < 10.1 | 93.4 - 102.5 | [11] |
| Enzymatic Assay Kit ("NIPRO") | Serum | Not specified | Not specified | < 5.3 | Not specified | High correlation with HPLC (r=0.993) | [12][[“]] |
| Spectrophotometry | Plasma | 2.5 - 40 µg/mL | Not specified | Not specified | Not specified | Not specified | [2] |
Abbreviations: LLOQ (Lower Limit of Quantification), LOD (Limit of Detection), %RSD (Percent Relative Standard Deviation), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), HPLC (High-Performance Liquid Chromatography).
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of results across different laboratories. Below are generalized protocols for the main analytical techniques used for indoxyl sulfate quantification.
1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is the most widely used method due to its high sensitivity and specificity.
-
Sample Preparation:
-
Protein Precipitation: To 50 µL of serum or plasma, add a protein precipitating agent like acetonitrile or methanol, often containing an internal standard (e.g., isotope-labeled indoxyl sulfate such as 3-Indoxyl sulfate-d4 potassium salt).[6][8][10] The ratio of sample to precipitant can vary.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 13,400 x g for 15 minutes) to pellet the precipitated proteins.[5]
-
Supernatant Collection and Dilution: Collect the supernatant and dilute it with an appropriate mobile phase or water before injection into the LC-MS/MS system.[4]
-
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as a C18 column, is commonly used.[1][8]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[6][8]
-
Flow Rate: The flow rate is typically in the range of 0.3 to 0.6 mL/min.[1]
-
-
Mass Spectrometric Detection:
-
Ionization: Negative electrospray ionization (ESI) is the common mode for detecting indoxyl sulfate.[1][8]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both indoxyl sulfate and the internal standard.[1] For example, a transition for indoxyl sulfate could be m/z 212.04 → 80.14.[4]
-
2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method offers good sensitivity and is an alternative to mass spectrometry.
-
Sample Preparation:
-
Protein Precipitation: Similar to the LC-MS/MS protocol, proteins are precipitated from the plasma sample using a solvent like acetonitrile.[11]
-
Centrifugation: The mixture is centrifuged to separate the precipitated proteins.
-
-
Chromatographic Separation:
-
Fluorescence Detection:
-
Excitation and Emission Wavelengths: Indoxyl sulfate is detected by setting the excitation and emission wavelengths, for instance, at 280 nm and 375 nm, respectively.[11]
-
3. Enzymatic and Colorimetric Assays
These methods are generally simpler and faster, making them suitable for high-throughput screening, though they may have lower specificity compared to chromatographic methods.
-
Principle: An enzymatic assay kit, such as the one from "NIPRO," can be used on an automatic biochemical analyzer.[14] A colorimetric method may involve a derivatization reaction to convert indoxyl sulfate into a colored compound (e.g., Indigo blue), which can then be quantified spectrophotometrically.[15]
-
Procedure: The specific steps are dependent on the commercial kit or the published protocol. Generally, they involve mixing the sample with reagents and measuring the absorbance or color change at a specific wavelength.[15]
Visualizations
Experimental Workflow for Indoxyl sulfate Quantification
The following diagram illustrates a typical workflow for the quantification of indoxyl sulfate in a biological sample using a chromatography-based method.
Caption: A generalized workflow for indoxyl sulfate quantification.
Indoxyl Sulfate Metabolism and Toxicity Pathway
The following diagram illustrates the metabolic pathway of indoxyl sulfate and its proposed role in cellular toxicity.
Caption: Metabolism of tryptophan to indoxyl sulfate and its effects.
References
- 1. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials | MDPI [mdpi.com]
- 2. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoxyl sulfate predicts cardiovascular disease and renal function deterioration in advanced chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. Evaluation of a new measurement method of indoxyl sulfate in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Competitive Dance of Uremic Toxins: Indoxyl Sulfate and p-Cresyl Sulfate Vie for Albumin Binding
A Comparative Guide for Researchers and Drug Development Professionals
Indoxyl sulfate (IS) and p-cresyl sulfate (pCS), two of the most prominent protein-bound uremic toxins, accumulate in patients with chronic kidney disease (CKD), contributing to a myriad of systemic toxicities. Their high affinity for serum albumin poses a significant challenge for their removal by conventional hemodialysis. This guide provides a comparative analysis of their competitive binding to human serum albumin (HSA), supported by experimental data, detailed methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
At a Glance: Competitive Protein Binding Parameters
The binding of indoxyl sulfate and p-cresyl sulfate to human serum albumin is a dynamic and competitive process, primarily occurring at Sudlow's site II.[1][2] This competition has significant implications for the free, biologically active concentrations of these toxins. Below is a summary of their binding affinities, presented as dissociation constants (Kd), from various studies. A lower Kd value indicates a higher binding affinity.
| Uremic Toxin | Reported Dissociation Constants (Kd) with Human Serum Albumin (μM) | Experimental Method | Reference |
| Indoxyl Sulfate (IS) | 13.2 ± 3.7 | Ultrafiltration | [3][4] |
| 10.9 ± 2.0 | Scatchard Plot from Ultrafiltration | [3] | |
| < 10 (at neutral pH) | Isothermal Titration Calorimetry | [5] | |
| p-Cresyl Sulfate (pCS) | ~10 (comparable to IS) | Ultrafiltration | [6] |
| Binding constant of high-affinity site on the order of 10⁵ M⁻¹ | Ultrafiltration | [6] |
Note: Binding constants can vary between studies due to differences in experimental conditions such as temperature, pH, and buffer composition.
The Mechanism of Competition: A Visual Representation
Indoxyl sulfate and p-cresyl sulfate are competitive binding inhibitors for the same binding site on albumin.[2] This means that the presence of one toxin can displace the other, leading to an increase in its free concentration. This relationship is depicted in the following diagram.
Caption: Competitive binding of IS and pCS to Sudlow's Site II on albumin.
Experimental Protocols for Studying Competitive Binding
The investigation of competitive protein binding between indoxyl sulfate and p-cresyl sulfate relies on several key experimental techniques. Below are detailed protocols for two commonly employed methods: equilibrium dialysis and ultrafiltration.
Equilibrium Dialysis
Equilibrium dialysis is a gold-standard method for determining the binding of ligands to macromolecules.
Materials:
-
Equilibrium dialysis apparatus (e.g., multi-well plates with dialysis membrane inserts)
-
Semi-permeable dialysis membrane with a molecular weight cut-off (MWCO) that retains albumin but allows free passage of the toxins (e.g., 5-10 kDa)
-
Purified human serum albumin (HSA) solution in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Indoxyl sulfate and p-cresyl sulfate stock solutions
-
Incubator shaker
-
Analytical instrumentation for quantification (e.g., HPLC)
Procedure:
-
Prepare a solution of HSA at a known concentration in the physiological buffer.
-
Place the HSA solution into one chamber of the dialysis unit (the "protein chamber").
-
In the adjacent chamber (the "buffer chamber"), place the physiological buffer containing a known concentration of indoxyl sulfate and/or p-cresyl sulfate.
-
Seal the dialysis unit and incubate it with gentle agitation at a constant temperature (e.g., 37°C) for a sufficient period to allow equilibrium to be reached (typically 4-24 hours).
-
After incubation, collect samples from both the protein and buffer chambers.
-
Determine the concentration of the toxins in both chambers using a validated analytical method like HPLC.
-
The concentration of the toxin in the buffer chamber represents the free (unbound) concentration. The total concentration in the protein chamber consists of both bound and free toxin.
-
Calculate the bound concentration by subtracting the free concentration from the total concentration in the protein chamber.
-
Repeat the experiment with varying concentrations of the toxins to determine binding constants. For competitive binding studies, one toxin is kept at a constant concentration while the concentration of the other is varied.
Ultrafiltration
Ultrafiltration is a faster, centrifugation-based method to separate free from protein-bound ligands.
Materials:
-
Ultrafiltration devices with a semi-permeable membrane (e.g., centrifugal filter units with a 30 kDa MWCO)
-
Purified HSA solution or plasma
-
Indoxyl sulfate and p-cresyl sulfate stock solutions
-
Centrifuge with temperature control
-
Analytical instrumentation for quantification (e.g., HPLC)
Procedure:
-
Prepare a solution of HSA or use plasma and spike it with known concentrations of indoxyl sulfate and/or p-cresyl sulfate.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period to allow binding to reach equilibrium.
-
Transfer an aliquot of the mixture to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device at a specified speed and temperature for a set time. This forces the solvent and unbound toxin through the membrane into the filtrate collection tube, while the protein and protein-bound toxin are retained in the sample reservoir.
-
Carefully collect the filtrate, which contains the free toxin.
-
Determine the concentration of the toxin in the filtrate using a suitable analytical method. This concentration represents the unbound fraction.
-
The initial concentration in the mixture represents the total concentration.
-
The bound concentration can be calculated by subtracting the unbound concentration from the total concentration.
-
To assess competitive binding, experiments are performed with both toxins present and the concentration of one is varied.
Caption: General workflow for determining protein binding of IS and pCS.
Downstream Consequences: Signaling Pathways Affected by Indoxyl Sulfate and p-Cresyl Sulfate
The elevated free concentrations of indoxyl sulfate and p-cresyl sulfate, exacerbated by their competitive binding, can trigger detrimental signaling pathways in various cell types, contributing to the pathophysiology of CKD.
Pro-fibrotic Signaling in Renal Cells
Both IS and pCS are implicated in the progression of renal fibrosis. A key pathway involved is the transforming growth factor-beta 1 (TGF-β1) signaling cascade.
Caption: Simplified TGF-β1 pathway activated by IS and pCS.
Indoxyl sulfate, for instance, has been shown to stimulate the expression of TGF-β1, which in turn activates its downstream effector, Smad3.[7] This signaling cascade ultimately leads to the increased deposition of extracellular matrix proteins, a hallmark of renal fibrosis.
Pro-inflammatory and Pro-coagulant Signaling in Vascular Cells
In the vasculature, IS and pCS contribute to endothelial dysfunction and atherosclerosis through the activation of inflammatory and coagulation pathways.[8]
Caption: Pro-inflammatory and pro-coagulant pathways affected by IS and pCS.
These uremic toxins can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can activate transcription factors such as nuclear factor-kappa B (NF-κB), a master regulator of inflammation that promotes the expression of pro-inflammatory cytokines.[9] Concurrently, IS and pCS can directly activate the coagulation cascade, contributing to a pro-thrombotic state.[8]
References
- 1. Molecular and Cellular Mechanisms that Induce Arterial Calcification by Indoxyl Sulfate and P-Cresyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Binding Affinity and Capacity for the Uremic Toxin Indoxyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH-Dependent Protein Binding Properties of Uremic Toxins In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between two sulfate-conjugated uremic toxins, p-cresyl sulfate and indoxyl sulfate, during binding with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Indoxyl Sulfate and p-Cresyl Sulfate Promote Vascular Calcification and Associate with Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Differential Impact of Indoxyl Sulfate on Vascular Smooth Muscle and Endothelial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indoxyl sulfate, a prominent uremic toxin accumulating in patients with chronic kidney disease (CKD), exerts a spectrum of detrimental effects on the vasculature, contributing significantly to the high burden of cardiovascular disease in this population. While its role as a nephro-vascular toxin is well-established, its influence is not uniform across the different cell types of the vessel wall. This guide provides a detailed comparison of the effects of indoxyl sulfate on vascular smooth muscle cells (VSMCs) and endothelial cells (ECs), supported by experimental data and methodologies, to aid in the understanding of its complex pathophysiology and to inform the development of targeted therapeutic strategies.
At a Glance: Contrasting Cellular Responses to Indoxyl Sulfate
Indoxyl sulfate orchestrates a distinct yet interconnected series of pathological events in VSMCs and ECs. In VSMCs, it paradoxically inhibits proliferation upon chronic exposure while promoting a switch to a synthetic, senescent, and osteogenic phenotype. Conversely, in ECs, indoxyl sulfate is a potent inducer of endothelial dysfunction, characterized by oxidative stress, inflammation, reduced viability, and impaired regenerative capacity. These differential effects are summarized below.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative effects of indoxyl sulfate on key cellular processes in VSMCs and ECs as reported in the literature.
Table 1: Effects of Indoxyl Sulfate on Vascular Smooth Muscle Cells (VSMCs)
| Parameter | Effect | Indoxyl Sulfate Concentration | Cell Type | Key Findings | Reference |
| Proliferation | Acute (24h): ↑Chronic (7 days): ↓ | ~250 µM (acute); Not specified for chronic | Rat VSMC (acute); Human Aortic SMC (chronic) | Stimulated proliferation and p44/42 MAPK activation in the short term.[1] Long-term exposure led to a dose-dependent inhibitory effect.[2] | [1][2] |
| Senescence | ↑ | Not specified | Human Aortic SMC | Increased expression of senescence-associated β-galactosidase, p53, p21, and prelamin A.[3][4] | [3][4] |
| Oxidative Stress | ↑ | Not specified | Human Aortic SMC | Induced generation of reactive oxygen species (ROS) and expression of Nox4.[5] | [5] |
| OsteogenicTransition | ↑ | Not specified | Human Aortic SMC | Upregulated osteoblast-specific proteins such as Cbfa1, alkaline phosphatase (ALP), and osteopontin.[5] | [5] |
| Apoptosis | ↑ | Dose-dependent | Human Aortic VSMC | Induced apoptosis.[6] | [6] |
| Migration | ↓ | Dose-dependent | Human Aortic VSMC | Inhibited migration.[6] | [6] |
Table 2: Effects of Indoxyl Sulfate on Endothelial Cells (ECs)
| Parameter | Effect | Indoxyl Sulfate Concentration | Cell Type | Key Findings | Reference |
| Viability | ↓ | 250 µM and 100 µM | Human Valve EC; Human Umbilical Vein EC (HUVEC) | Reduced cell viability in a dose-dependent manner.[6][7][8] | [6][7][8] |
| Oxidative Stress | ↑ | Not specified | HUVEC | Enhanced ROS production, increased NAD(P)H oxidase activity, and decreased glutathione levels.[9] Induced Nox4 expression.[8] | [8][9] |
| Inflammation | ↑ | Not specified | HUVEC | In the presence of IL-1β, enhanced E-selectin expression and monocyte adhesion.[10] | [10] |
| Nitric Oxide (NO)Production | ↓ | Not specified | HUVEC | Inhibited NO production.[8][11] | [8][11] |
| Proliferation | ↓ | 25 and 50 mg/L | Human Microvascular EC (HMEC-1) | Reduced cell proliferation rate after 72 hours of exposure.[12] | [12] |
| Migration | ↓ | Dose-dependent | HUVEC | Inhibited both chemotactic and chemokinetic migration.[6][11] | [6][11] |
| Apoptosis | ↑ | Dose-dependent | HUVEC | Induced apoptosis.[6] | [6] |
| Endothelial-to-MesenchymalTransition (EndMT) | ↑ | 250 µM | Human Valve EC | Induced loss of endothelial markers and increased expression of mesenchymal markers.[7] | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by indoxyl sulfate in VSMCs and ECs, as well as a general experimental workflow for studying these effects.
// Nodes IS [label="Indoxyl Sulfate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OAT3 [label="OAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ ROS\n(Nox4)", fillcolor="#FBBC05", fontcolor="#202124"]; p53_p21 [label="↑ p53, p21, prelamin A", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="↑ p44/42 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; PRR [label="↑ (Pro)renin Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; AhR_NFkB [label="↑ AhR, NF-κB", fillcolor="#FBBC05", fontcolor="#202124"];
// Effects Proliferation [label="Acute: Proliferation\nChronic: Inhibition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Senescence [label="Senescence", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Osteogenic [label="Osteogenic Transition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TF [label="↑ Tissue Factor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges IS -> OAT3 [label="Uptake"]; OAT3 -> ROS; OAT3 -> AhR_NFkB; ROS -> p53_p21; ROS -> PRR; AhR_NFkB -> PRR; IS -> MAPK; MAPK -> Proliferation; p53_p21 -> Senescence; ROS -> Osteogenic; PRR -> Proliferation; PRR -> TF; }
Caption: Indoxyl sulfate signaling in vascular smooth muscle cells.
// Nodes IS [label="Indoxyl Sulfate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ ROS\n(NADPH Oxidase)", fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="↓ Glutathione", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_NFkB_AP1 [label="↑ MAPKs, NF-κB, AP-1", fillcolor="#FBBC05", fontcolor="#202124"]; AhR [label="↑ AhR Activation", fillcolor="#FBBC05", fontcolor="#202124"]; ILK [label="↓ Integrin-Linked Kinase", fillcolor="#FBBC05", fontcolor="#202124"];
// Effects Dysfunction [label="Endothelial Dysfunction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="↑ Inflammation\n(e.g., E-selectin)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO [label="↓ NO Bioavailability", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EndMT [label="Endothelial-to-Mesenchymal\nTransition (EndMT)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability [label="↓ Viability & Proliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges IS -> ROS; IS -> GSH; IS -> AhR; ROS -> MAPK_NFkB_AP1; ROS -> NO; MAPK_NFkB_AP1 -> Inflammation; AhR -> Dysfunction; IS -> ILK; ILK -> EndMT; IS -> Viability; }
Caption: Indoxyl sulfate signaling in endothelial cells.
// Nodes start [label="Cell Culture\n(VSMC or EC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Indoxyl Sulfate Treatment\n(Varying concentrations and durations)"]; viability [label="Viability/Proliferation Assays\n(MTT, Cell Counting, BrdU)"]; ros [label="Oxidative Stress Assays\n(Fluorescent probes, e.g., DCFH-DA)"]; gene_protein [label="Gene & Protein Expression Analysis\n(RT-PCR, Western Blot)"]; functional [label="Functional Assays\n(Migration, Tube Formation, Calcification)"]; signaling [label="Signaling Pathway Analysis\n(Inhibitor studies, Phospho-blots)"]; end [label="Data Analysis & Comparison", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> viability; treatment -> ros; treatment -> gene_protein; treatment -> functional; viability -> end; ros -> end; gene_protein -> signaling -> end; functional -> end; }
Caption: General experimental workflow for studying indoxyl sulfate effects.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.
Cell Culture and Indoxyl Sulfate Treatment
-
Cell Lines:
-
VSMCs: Human aortic smooth muscle cells (HASMCs) are commonly used.[3][5] Rat aortic smooth muscle cells have also been utilized.[1]
-
ECs: Human umbilical vein endothelial cells (HUVECs) are a frequent model.[8][9][10] Human microvascular endothelial cells (HMEC-1) and human valve endothelial cells (hVECs) have also been employed.[7][12]
-
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, SmGM-2, EGM-2) supplemented with fetal bovine serum (FBS) and growth factors, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Indoxyl Sulfate Preparation and Treatment: Indoxyl sulfate (potassium salt) is dissolved in culture medium to achieve final concentrations ranging from physiological levels to those found in uremic patients (typically 100 µM to 1 mM). Cells are incubated with indoxyl sulfate for various durations, from acute (hours) to chronic (days) exposure, depending on the endpoint being measured.[1][2][7][12]
Cell Proliferation and Viability Assays
-
Cell Counting: VSMC proliferation can be assessed by direct cell counting using a hemocytometer after detachment with trypsin.[1]
-
MTT/WST-1 Assays: Cell viability is often determined using colorimetric assays such as MTT or WST-1 (e.g., 4-[3-[4-lodophenyl]-2-4(4-nitrophenyl)-2H-5-tetrazolio-1,3-benzene disulfonate]). These assays measure the metabolic activity of viable cells.[1][7][8]
-
Thymidine Incorporation: DNA synthesis, as a measure of proliferation, can be quantified by measuring the incorporation of [3H]thymidine into the DNA of proliferating cells.[1]
Oxidative Stress Measurement
-
ROS Detection: Intracellular reactive oxygen species (ROS) production is commonly measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9] Upon entering the cell, DCFH-DA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified by fluorometry or flow cytometry.
-
NADPH Oxidase Activity: The involvement of NADPH oxidase can be investigated using inhibitors such as diphenyleneiodonium (DPI) and apocynin.[9] Gene expression of NADPH oxidase subunits, particularly Nox4, can be analyzed by RT-PCR.[5][8]
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of target genes (e.g., p21, p27, Nox4, Cbfa1, ALP, E-selectin) are quantified using qRT-PCR with specific primers.[1][5]
-
Western Blotting: Protein expression and phosphorylation status of key signaling molecules (e.g., p53, p21, MAPKs, NF-κB) are analyzed by Western blotting using specific primary and secondary antibodies.[5]
Senescence and Apoptosis Assays
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Cellular senescence is often detected by staining for SA-β-gal activity at pH 6.0, which is a hallmark of senescent cells.[3][4]
-
Apoptosis Detection: Apoptosis can be assessed by various methods, including TUNEL staining to detect DNA fragmentation or flow cytometry analysis of cells stained with Annexin V and propidium iodide.
Functional Assays for Endothelial Cells
-
Migration Assay (Boyden Chamber or Scratch Assay): Endothelial cell migration can be evaluated using a modified Boyden chamber assay, where cells migrate through a porous membrane towards a chemoattractant, or a scratch assay, where the closure of a "wound" in a confluent cell monolayer is monitored over time.[11]
-
Tube Formation Assay: The angiogenic potential of endothelial cells can be assessed by seeding them on a basement membrane matrix (e.g., Matrigel) and observing the formation of capillary-like structures.[11]
-
Monocyte Adhesion Assay: To measure inflammation, endothelial cells are treated with indoxyl sulfate, and then fluorescently labeled monocytes are added. The adhesion of monocytes to the endothelial monolayer is quantified by microscopy or fluorometry.[10]
Conclusion
Indoxyl sulfate drives distinct pathological transformations in vascular smooth muscle cells and endothelial cells, collectively contributing to the accelerated atherosclerosis and vascular calcification observed in chronic kidney disease. While it promotes a pro-inflammatory, dysfunctional, and pro-apoptotic state in endothelial cells, its effects on vascular smooth muscle cells are more nuanced, involving a shift towards a senescent and osteogenic phenotype with altered proliferative capacity. A thorough understanding of these cell-specific responses and the underlying signaling pathways is crucial for the design of effective therapies to mitigate the cardiovascular consequences of uremia. This guide provides a foundational resource for researchers in this field, summarizing key experimental findings and methodologies to facilitate further investigation.
References
- 1. Indoxyl sulfate stimulates proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indoxyl sulfate promotes vascular smooth muscle cell senescence with upregulation of p53, p21, and prelamin A through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Indoxyl sulfate promotes the atherosclerosis through up-regulating the miR-34a expression in endothelial cells and vascular smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indoxyl Sulfate-Induced Valve Endothelial Cell Endothelial-to-Mesenchymal Transition and Calcification in an Integrin-Linked Kinase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoxyl sulfate inhibits nitric oxide production and cell viability by inducing oxidative stress in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The uremic solute indoxyl sulfate induces oxidative stress in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indoxyl sulfate enhances IL-1β-induced E-selectin expression in endothelial cells in acute kidney injury by the ROS/MAPKs/NFκB/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide counters the inhibitory effects of uremic toxin indoxyl sulfate on endothelial cells by governing ERK MAP kinase and myosin light chain activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the uremic toxin indoxyl sulphate on human microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Potassium 1H-indol-3-yl Sulfate in a Research Environment
Essential Safety and Disposal Information for Researchers
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. For novel or uncharacterized compounds such as potassium 1H-indol-3-yl sulfate, for which a comprehensive Safety Data Sheet (SDS) may not be readily available, a cautious and conservative approach to disposal is mandatory.[1] In such cases, the substance must be treated as potentially hazardous.[1]
This guide provides a procedural framework for the safe handling and disposal of this compound, and other new chemical entities, within a research setting.
Immediate Safety and Handling
Before initiating any disposal procedures, a preliminary hazard assessment based on the chemical structure and known properties of similar compounds is advisable. All personnel handling the waste must be equipped with appropriate Personal Protective Equipment (PPE).[1]
Table 1: Recommended Personal Protective Equipment for Handling Novel Chemical Compounds
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection.[1] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile or neoprene).[1] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to chemical permeation should be worn and fully buttoned.[1] |
| Respiratory Protection | N95 Respirator or Higher | Required if handling the compound outside of a certified chemical fume hood to minimize inhalation exposure.[1] |
Step-by-Step Disposal Protocol
The disposal of any research chemical, particularly one with unknown hazard properties, must adhere to institutional and regulatory guidelines. The following is a general, step-by-step protocol:
-
Segregation : Isolate all waste containing this compound. This includes the pure compound, solutions, and any contaminated materials such as gloves, weighing paper, and pipette tips. This waste should not be mixed with other waste streams unless compatibility has been confirmed.[1][2]
-
Containerization : Use a designated, leak-proof, and chemically compatible container for waste collection.[2][3][4] The container should be in good condition, with a secure, tight-fitting lid.[1][3] Do not overfill the container; leave adequate headspace for expansion.[1]
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards (e.g., "Potentially Toxic," "Handle with Caution").[1][3] The label must also include the date when the first item of waste was placed in the container.[1] Chemical formulas or abbreviations are not acceptable.[1][3]
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][5] This area should be at or near the point of generation, well-ventilated, and away from incompatible materials.[1][5]
-
Spill Management : In the event of a spill, immediately alert others in the area and evacuate if necessary. Notify your institution's Environmental Health and Safety (EHS) department or the relevant safety officer.[1]
-
Disposal Request : Once the waste container is full or you are discontinuing work with the compound, contact your institution's EHS or hazardous waste management department to arrange for pickup and disposal by a professional waste disposal service.[1][3] This ensures compliance with all federal, state, and local regulations.[1]
Important Considerations :
-
Do Not dispose of this compound down the drain or in regular solid waste receptacles.[1][6]
-
Do Not mix unknown chemicals with any other chemicals.[3]
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[3][4] After thorough rinsing and air-drying, the container's label should be defaced or removed before disposal as regular solid waste.[4]
Disposal Workflow for a Novel Research Chemical
The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.
Caption: Disposal workflow for a novel research chemical.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
Personal protective equipment for handling potassium 1H-indol-3-yl sulfate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling potassium 1H-indol-3-yl sulfate. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of the substance.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 2642-37-7 | C8H6KNO4S | 251.30 |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The following personal protective equipment is mandatory when handling this substance.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be required. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Avoid creating dust when handling the solid material.
-
Solution Preparation: When preparing solutions, it is recommended to prepare them fresh for prompt use.[2] If precipitation occurs, sonication or gentle heating may be used to aid dissolution.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust or aerosols.[1]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperature for the powder is -20°C.[3]
Emergency Procedures
In the event of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use appropriate absorbent material to contain the spill.
-
Collect: Carefully sweep or scoop up the spilled material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
Diagrams
Caption: Hazard identification and required personal protective equipment.
Caption: Workflow for handling, emergency response, and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
